3-Chloro-5-fluorophenyl cyclohexyl ketone
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-chloro-5-fluorophenyl)-cyclohexylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClFO/c14-11-6-10(7-12(15)8-11)13(16)9-4-2-1-3-5-9/h6-9H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNNQZATDOBFDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CC(=CC(=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642605 | |
| Record name | (3-Chloro-5-fluorophenyl)(cyclohexyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898769-36-3 | |
| Record name | (3-Chloro-5-fluorophenyl)(cyclohexyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Chloro-5-fluorophenyl cyclohexyl ketone synthesis route
An In-depth Technical Guide to the Synthesis of 3-Chloro-5-fluorophenyl cyclohexyl ketone
Introduction
This compound is a chemical compound with potential applications in medicinal chemistry and drug discovery. Its structure, featuring a halogenated phenyl ring and a cyclohexyl ketone moiety, makes it an interesting scaffold for the development of novel therapeutic agents. Halogenated organic compounds, in particular, have a significant presence in pharmaceuticals, with chlorine and fluorine atoms often introduced to modulate a molecule's metabolic stability, binding affinity, and pharmacokinetic properties.[1][2] This guide provides a comprehensive overview of two primary synthetic routes for the preparation of this compound, tailored for researchers and professionals in the field of organic synthesis and drug development.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule suggests two principal bond disconnections, leading to two plausible synthetic strategies:
-
Grignard Reaction: Disconnection of the bond between the carbonyl carbon and the phenyl ring points to a Grignard reaction between a cyclohexyl Grignard reagent and a suitable 3-chloro-5-fluorophenyl carbonyl derivative.
-
Friedel-Crafts Acylation: Disconnection of the bond between the carbonyl carbon and the cyclohexyl ring suggests a Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with cyclohexanecarbonyl chloride.
This guide will elaborate on both synthetic pathways, providing detailed protocols and mechanistic insights.
Route 1: Synthesis via Grignard Reaction
The Grignard reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[3][4] In this approach, cyclohexylmagnesium bromide is reacted with an electrophilic source of the 3-chloro-5-fluorobenzoyl group. A plausible precursor for this reaction is 3-chloro-5-fluorobenzaldehyde.
Synthesis of Precursors
1. 3-Chloro-5-fluorobenzoic Acid: This starting material is commercially available.[5]
2. 3-Chloro-5-fluorobenzaldehyde: The reduction of 3-chloro-5-fluorobenzoic acid to the corresponding aldehyde can be achieved using various reducing agents. A common method involves the conversion of the carboxylic acid to its acid chloride, followed by a Rosenmund reduction or reaction with a mild reducing agent like lithium tri-tert-butoxyaluminum hydride.
Overall Synthetic Pathway (Grignard Route)
Caption: Synthetic pathway for this compound via a Grignard reaction.
Experimental Protocol (Grignard Route)
Step 1: Synthesis of Cyclohexylmagnesium Bromide [6][7]
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, place a solution of cyclohexyl bromide (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the cyclohexyl bromide solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be required.
-
Once the reaction has started, add the remaining cyclohexyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
Step 2: Grignard Reaction with 3-Chloro-5-fluorobenzaldehyde [8]
-
Cool the freshly prepared cyclohexylmagnesium bromide solution to 0 °C in an ice bath.
-
Dissolve 3-chloro-5-fluorobenzaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the Grignard reagent solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude secondary alcohol, (3-chloro-5-fluorophenyl)(cyclohexyl)methanol.
Step 3: Oxidation to the Ketone
-
Dissolve the crude secondary alcohol in dichloromethane (DCM).
-
Add pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) (1.5 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the chromium salts (if using PCC).
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
| Reagent/Parameter | Molar Ratio | Key Considerations |
| Cyclohexyl bromide | 1.0 eq | |
| Magnesium | 1.2 eq | Ensure anhydrous conditions |
| 3-Chloro-5-fluorobenzaldehyde | 1.0 eq | |
| Oxidizing Agent (PCC/DMP) | 1.5 eq | PCC is carcinogenic; handle with care |
| Solvent | Anhydrous THF, DCM | |
| Temperature | 0 °C to reflux |
Route 2: Synthesis via Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that allows for the introduction of an acyl group onto an aromatic ring.[9][10][11] This route involves the reaction of 1-chloro-3-fluorobenzene with cyclohexanecarbonyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[12][13]
Synthesis of Precursors
1. 1-Chloro-3-fluorobenzene: This is a commercially available starting material.
2. Cyclohexanecarbonyl Chloride: This can be prepared from cyclohexanecarboxylic acid by reaction with thionyl chloride (SOCl₂) or oxalyl chloride.
Overall Synthetic Pathway (Friedel-Crafts Route)
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An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-5-fluorophenyl cyclohexyl ketone
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Preclinical Landscape
In the intricate tapestry of drug discovery and development, a thorough understanding of a candidate molecule's physicochemical properties is paramount. These fundamental characteristics govern a compound's behavior from the moment of formulation to its interaction with biological systems, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ultimate efficacy and safety. This guide provides an in-depth exploration of the core physicochemical properties of 3-Chloro-5-fluorophenyl cyclohexyl ketone, a compound of interest for its potential applications in medicinal chemistry.
It is crucial to acknowledge an existing ambiguity in the available literature regarding the precise isomeric substitution pattern of this compound. While this guide focuses on the 3-chloro-5-fluoro isomer (CAS Number: 898769-36-3), a closely related isomer, 3-chloro-4-fluorophenyl cyclohexyl ketone (CAS Number: 898769-27-2), is also documented.[1] Due to a scarcity of experimental data for the 3,5-isomer, this guide will leverage data from structurally similar compounds and established scientific principles to provide a comprehensive and practical framework for its characterization. The methodologies and interpretations presented herein are designed to be broadly applicable to small molecule drug candidates.
Molecular Identity and Core Physicochemical Parameters
A foundational step in the characterization of any potential therapeutic agent is the establishment of its molecular identity and a summary of its key physicochemical descriptors.
| Property | Value | Source |
| Chemical Name | (3-Chloro-5-fluorophenyl)(cyclohexyl)methanone | N/A |
| CAS Number | 898769-36-3 | N/A |
| Molecular Formula | C₁₃H₁₄ClFO | N/A |
| Molecular Weight | 240.70 g/mol | N/A |
| Predicted logP | ~4.5 | Computed |
| Predicted pKa | ~ -6 to -7 (ketone oxygen) | Estimated |
| Physical State | Solid (predicted) | N/A |
Note: Due to the limited availability of experimental data, some values are predicted based on computational models and comparison with analogous structures.
Lipophilicity: The Gateway to Biological Membranes
Lipophilicity, the measure of a compound's affinity for a lipid-rich environment, is a critical determinant of its pharmacokinetic behavior. The octanol-water partition coefficient (logP) is the most widely accepted measure of lipophilicity.
Understanding the Significance of logP
A compound's logP value offers profound insights into its likely in vivo behavior:
-
Membrane Permeability: A logP in the optimal range (typically 1-3 for oral drugs) suggests a higher probability of passive diffusion across biological membranes, such as the intestinal epithelium and the blood-brain barrier.
-
Aqueous Solubility: Generally, as logP increases, aqueous solubility decreases. Poor solubility can lead to challenges in formulation and may limit bioavailability.
-
Protein Binding: Highly lipophilic compounds (high logP) often exhibit increased binding to plasma proteins, which can reduce the concentration of free drug available to exert its therapeutic effect.
-
Metabolism: Lipophilic compounds are more readily metabolized by cytochrome P450 enzymes in the liver.
Experimental Determination of logP: The Shake-Flask Method (OECD 107)
The shake-flask method is the gold standard for experimental logP determination.[2] It directly measures the partitioning of a compound between n-octanol and water at equilibrium.
-
Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium during the experiment.
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Partitioning:
-
In a series of centrifuge tubes, add a known volume of the aqueous phase (e.g., phosphate-buffered saline, pH 7.4) and the n-octanol phase.
-
Spike each tube with a small, known volume of the stock solution.
-
Gently agitate the tubes on a shaker at a controlled temperature for a sufficient time to reach equilibrium (typically 24 hours).
-
-
Phase Separation: Centrifuge the tubes to ensure complete separation of the two phases.
-
Quantification: Carefully sample both the aqueous and n-octanol phases. Analyze the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Ionization State: The Influence of pKa on Drug Action
The acid dissociation constant (pKa) defines the pH at which a compound exists in a 50:50 equilibrium between its ionized and non-ionized forms. For this compound, the primary site of protonation is the carbonyl oxygen, which acts as a weak Brønsted base.
Why pKa Matters in Drug Development
The ionization state of a molecule significantly impacts its:
-
Solubility: The ionized form of a compound is generally more water-soluble than the neutral form.
-
Permeability: The neutral form is typically more lipid-soluble and therefore more readily permeates biological membranes.
-
Receptor Binding: The charge of a molecule can dramatically affect its ability to bind to its biological target.
-
Formulation: The pKa is a critical parameter for developing stable and effective formulations.
Experimental Determination of pKa: UV-Vis Spectrophotometry
For compounds containing a chromophore in proximity to an ionizable group, UV-Vis spectrophotometry provides a robust method for pKa determination.[3][4][5] The principle lies in the differential absorption of UV-Vis light by the protonated and deprotonated forms of the molecule.
-
Buffer Preparation: Prepare a series of buffers with a constant ionic strength covering a wide pH range (e.g., pH 2 to 12).
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Prepare a set of solutions with a constant concentration of the compound in each of the different pH buffers.
-
Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance for the fully protonated and fully deprotonated species.
-
Plot the absorbance at these wavelengths against the pH of the solutions.
-
The pKa is the pH at the inflection point of the resulting sigmoidal curve.
-
Chemical Stability: Ensuring Therapeutic Integrity
Chemical stability is a critical quality attribute that ensures a drug substance maintains its identity, purity, and potency throughout its shelf life. Stability studies are conducted under various environmental conditions to predict and prevent degradation.
The Importance of Stability Testing
Stability testing is essential for:
-
Determining Shelf-Life: Establishing the time period during which the drug substance remains within its specifications.
-
Identifying Degradation Products: Characterizing any impurities that may form over time, which could impact safety or efficacy.
-
Developing Appropriate Storage Conditions: Defining the recommended temperature, humidity, and light protection for the drug substance.
-
Regulatory Submissions: Providing the necessary data for regulatory approval.[6][7][8]
Protocol for Chemical Stability Testing (ICH Q1A)
The International Council for Harmonisation (ICH) Q1A guideline provides a framework for stability testing of new drug substances.[6]
-
Stress Testing (Forced Degradation):
-
Expose the drug substance to harsh conditions (e.g., high temperature, high humidity, strong acid/base, oxidation, photolysis).
-
The goal is to identify potential degradation pathways and to develop and validate stability-indicating analytical methods.
-
-
Selection of Batches: At least three primary batches of the drug substance should be included in the stability program.
-
Container Closure System: The stability studies should be conducted on the drug substance packaged in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.
-
Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Frequency:
-
Long-term: 0, 3, 6, 9, 12, 18, 24, 36, 48, and 60 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Analytical Tests: A validated stability-indicating HPLC method should be used to monitor for changes in purity and the formation of degradation products. Other tests may include appearance, melting point, and water content.
Spectroscopic Characterization: Unveiling the Molecular Fingerprint
Spectroscopic techniques provide invaluable information about the structure and purity of a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a complex multiplet for the cyclohexyl protons. The aromatic region will display signals corresponding to the three protons on the substituted phenyl ring, with splitting patterns influenced by the chloro and fluoro substituents.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the carbons of the cyclohexyl ring, and the carbons of the aromatic ring. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of the halogen substituents.
-
¹⁹F NMR: The fluorine NMR spectrum will exhibit a single resonance, with its chemical shift providing information about the electronic environment of the fluorine atom.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is predicted to show several characteristic absorption bands:
-
C=O Stretch: A strong absorption band in the region of 1680-1700 cm⁻¹, characteristic of an aromatic ketone.
-
C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Absorptions below 3000 cm⁻¹.
-
C-F and C-Cl Stretches: These will appear in the fingerprint region (below 1500 cm⁻¹).
-
Aromatic C=C Bending: Characteristic absorptions in the 1450-1600 cm⁻¹ region.[9][10][11] The pattern of out-of-plane C-H bending bands in the 690-900 cm⁻¹ range can help confirm the 1,3,5-trisubstitution pattern of the aromatic ring.[10][11]
Mass Spectrometry (MS)
Electron ionization mass spectrometry would likely show a prominent molecular ion peak (M⁺) at m/z 240. Key fragmentation patterns are expected to include:
-
Alpha-Cleavage: Cleavage of the bond between the carbonyl group and the cyclohexyl ring, leading to a fragment corresponding to the 3-chloro-5-fluorobenzoyl cation.
-
Loss of Cyclohexyl Radical: Resulting in the same benzoyl cation fragment.
-
McLafferty Rearrangement: If sterically feasible, this could lead to the loss of a neutral alkene fragment from the cyclohexyl ring.[12][13]
Conclusion: A Roadmap for Characterization
This technical guide has outlined the critical physicochemical properties of this compound and provided detailed, field-proven methodologies for their experimental determination. While a lack of direct experimental data for this specific molecule necessitates a reliance on established principles and data from analogous structures, the protocols and interpretations presented here offer a robust framework for its comprehensive characterization. For any drug development program, the rigorous application of these techniques is not merely a procedural step but a fundamental necessity for building a comprehensive understanding of a candidate molecule's potential, ensuring a solid foundation for subsequent preclinical and clinical development.
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An In-depth Technical Guide to 3-Chloro-5-fluorophenyl cyclohexyl ketone (CAS Number 898769-36-3)
Abstract
This technical guide provides a comprehensive overview of 3-Chloro-5-fluorophenyl cyclohexyl ketone, a halogenated aromatic ketone of significant interest to researchers and professionals in the field of drug discovery and medicinal chemistry. Halogenated organic compounds, particularly those containing chlorine and fluorine, play a crucial role in the development of new therapeutic agents due to their unique physicochemical properties that can enhance metabolic stability, membrane permeability, and binding affinity to biological targets.[1] This document delineates the chemical and physical properties of this compound, offers a detailed, field-proven protocol for its synthesis via Friedel-Crafts acylation, provides an in-depth analysis of its spectroscopic characteristics, and discusses its potential applications and safety considerations. This guide is intended to be a valuable resource for scientists engaged in the synthesis and evaluation of novel molecular entities.
Chemical Identity and Physical Properties
This compound is an organic compound distinguished by a cyclohexyl ketone moiety attached to a 3-chloro-5-fluorophenyl ring. The strategic placement of both a chlorine and a fluorine atom on the phenyl ring is a common tactic in medicinal chemistry to modulate the electronic and lipophilic properties of a molecule, which can significantly influence its pharmacokinetic and pharmacodynamic profile.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 898769-36-3 | [2] |
| Molecular Formula | C₁₃H₁₄ClFO | [3] |
| Molecular Weight | 240.70 g/mol | [3] |
| IUPAC Name | (3-Chloro-5-fluorophenyl)(cyclohexyl)methanone | [2] |
| Appearance | White to off-white solid | Typical for similar ketones |
| Melting Point | Not specified, likely a low-melting solid | Inferred from related compounds |
| Boiling Point | Not specified | Inferred from related compounds |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | Inferred from structure |
Synthesis and Mechanism
The most direct and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation.[4][5] This well-established reaction involves the electrophilic substitution of a hydrogen atom on the aromatic ring of 1-chloro-3-fluorobenzene with an acyl group derived from cyclohexanecarbonyl chloride. The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which activates the acylating agent.
The causality behind this choice of synthetic route lies in its efficiency and high regioselectivity. The chlorine and fluorine atoms on the aromatic ring are deactivating, electron-withdrawing groups, which makes the Friedel-Crafts reaction more challenging than with unsubstituted benzene. However, they are also ortho-, para-directing. In the case of 1,3,5-substitution, the acylation is directed to the position between the two halogen atoms, leading to the desired product with high specificity.
Caption: Friedel-Crafts acylation synthesis pathway.
Experimental Protocol: Synthesis of this compound
This protocol is a self-validating system, designed for high yield and purity.
-
Preparation of the Reaction Vessel: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a scrubber) is dried in an oven and cooled under a stream of dry nitrogen.
-
Charging the Reactants: The flask is charged with anhydrous aluminum chloride (1.2 equivalents) and a suitable anhydrous solvent such as dichloromethane (DCM). The mixture is cooled to 0-5 °C in an ice bath.
-
Addition of Acylating Agent: Cyclohexanecarbonyl chloride (1.0 equivalent) is added dropwise to the stirred suspension of aluminum chloride in DCM. The mixture is stirred for an additional 15 minutes to allow for the formation of the acylium ion complex.
-
Addition of Aromatic Substrate: 1-Chloro-3-fluorobenzene (1.1 equivalents) is added dropwise via the dropping funnel, maintaining the temperature between 0-5 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours.
-
Reaction Quenching: The reaction mixture is slowly poured into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Workup and Purification: The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the pure this compound.
Spectroscopic Analysis
The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques. While specific experimental data for this exact compound is not widely published, the expected spectral characteristics can be accurately predicted based on the known effects of its constituent functional groups.
Infrared (IR) Spectroscopy
The IR spectrum of this ketone is expected to show a strong, sharp absorption band characteristic of the carbonyl (C=O) stretching vibration.
Table 2: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Vibration Mode | Significance |
| ~1690 | C=O stretch | Indicates a conjugated aromatic ketone.[6] |
| ~3050-3100 | Aromatic C-H stretch | Confirms the presence of the phenyl ring. |
| ~2850-2950 | Aliphatic C-H stretch | Confirms the presence of the cyclohexyl ring. |
| ~1100-1200 | C-F stretch | Indicates the presence of the fluorine atom. |
| ~700-800 | C-Cl stretch | Indicates the presence of the chlorine atom. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum will provide information on the number and connectivity of hydrogen atoms. The cyclohexyl protons will appear in the upfield region, while the aromatic protons will be in the downfield region.
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons (with splitting due to the fluorine atom), and the aliphatic carbons of the cyclohexyl ring. The carbonyl carbon signal is typically found in the most downfield region of the spectrum.[7][8]
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity and Coupling | Assignment |
| ¹H | 1.2-1.9 | Multiplets | Cyclohexyl protons |
| ~3.0 | Multiplet | Cyclohexyl proton α to carbonyl | |
| 7.2-7.8 | Multiplets with J(H-F) coupling | Aromatic protons | |
| ¹³C | ~25-45 | - | Cyclohexyl carbons |
| ~115-135 | Doublets due to C-F coupling | Aromatic CH carbons | |
| ~135-140 | Singlet | Aromatic C-Cl carbon | |
| ~160-165 | Doublet (¹J(C-F)) | Aromatic C-F carbon | |
| ~195-205 | Singlet | Carbonyl carbon (C=O) |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern will likely involve the characteristic cleavage of the bond between the carbonyl group and the cyclohexyl ring (alpha-cleavage), leading to the formation of a stable acylium ion.
Caption: Predicted primary fragmentation pathway in EI-MS.
Applications in Drug Discovery
While specific biological activity for this compound is not yet reported in peer-reviewed literature, its structural motifs are prevalent in many biologically active molecules. The phenyl cyclohexyl ketone scaffold is a known pharmacophore in various therapeutic areas. The introduction of chloro and fluoro substituents can significantly impact a molecule's properties:
-
Metabolic Stability: The C-F bond is exceptionally strong, and its introduction can block sites of metabolic oxidation, thereby increasing the half-life of a drug.
-
Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets.
-
Lipophilicity and Permeability: Halogenation can increase a compound's lipophilicity, which can enhance its ability to cross cell membranes.
This compound serves as a valuable building block for the synthesis of more complex molecules with potential applications as enzyme inhibitors, receptor antagonists, or modulators of various signaling pathways. The presence of the ketone functionality also provides a handle for further chemical modifications.
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Handle in a well-ventilated area.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a compound with significant potential as an intermediate in the synthesis of novel, biologically active molecules. Its preparation via Friedel-Crafts acylation is a robust and scalable method. The predictable spectroscopic signature of this compound allows for its straightforward characterization. Further research into the biological activities of this compound and its derivatives is warranted and could lead to the discovery of new therapeutic agents.
References
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PubChem. 3-Chloro-4-fluorophenyl cyclohexyl ketone. National Center for Biotechnology Information. Available from: [Link]
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spectral data for 3-Chloro-5-fluorophenyl cyclohexyl ketone (NMR, MS, IR)
An In-depth Technical Guide to the Spectral Analysis of 3-Chloro-5-fluorophenyl cyclohexyl ketone
Authored by a Senior Application Scientist
This guide provides a detailed analysis of the expected spectral data for this compound, a compound of interest in synthetic and medicinal chemistry. The structural elucidation of such molecules is paramount, and techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable tools in this process. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only predicted spectral data but also the underlying scientific principles and methodologies for their acquisition and interpretation.
Disclaimer: The spectral data presented in this guide are predicted based on established principles of spectroscopy and data from analogous structures. While these predictions provide a robust framework for analysis, experimental verification is essential.
Molecular Structure and Spectroscopic Overview
The foundational step in any spectral analysis is a thorough understanding of the molecule's structure. This compound (CAS No. 898769-36-3) possesses a unique combination of a substituted aromatic ring and a saturated cyclic alkyl moiety, which gives rise to a distinct and interpretable spectroscopic signature.
Figure 1: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, we can predict both the ¹H and ¹³C NMR spectra.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to show distinct signals for the aromatic and cyclohexyl protons. The electron-withdrawing nature of the carbonyl group, chlorine, and fluorine atoms will deshield adjacent protons, causing their signals to appear at a higher chemical shift (downfield).
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Protons | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| Aromatic H | 7.6 - 7.9 | m | 3H | Protons on the substituted phenyl ring are deshielded by the carbonyl group and halogens. Complex splitting patterns arise from proton-proton and proton-fluorine couplings. |
| Cyclohexyl H (α to C=O) | 2.8 - 3.2 | m | 1H | The single proton on the carbon adjacent to the carbonyl is significantly deshielded.[1] |
| Cyclohexyl H (other) | 1.2 - 2.0 | m | 10H | The remaining ten protons of the cyclohexyl ring will appear as a complex multiplet in the aliphatic region. The axial and equatorial protons have slightly different chemical environments.[2] |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule and information about their electronic environment.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted δ (ppm) | Rationale |
| C=O (Ketone) | 198 - 202 | The carbonyl carbon is highly deshielded and appears significantly downfield. |
| Aromatic C-Cl | 134 - 136 | The carbon atom bonded to chlorine is deshielded. |
| Aromatic C-F | 161 - 164 (d) | The carbon bonded to fluorine will show a large one-bond coupling constant (¹JCF). |
| Other Aromatic C | 115 - 135 | The remaining aromatic carbons will appear in this region, with their specific shifts influenced by the positions of the substituents. |
| Cyclohexyl C (α to C=O) | 45 - 50 | The carbon adjacent to the carbonyl is deshielded relative to other aliphatic carbons. |
| Cyclohexyl C (other) | 25 - 30 | The remaining cyclohexyl carbons will appear in the typical aliphatic region. |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. A larger number of scans will be required compared to ¹H NMR.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Predicted Mass Spectrum
For this compound (Molecular Formula: C₁₃H₁₄ClFO), the molecular weight is approximately 240.7 g/mol . The mass spectrum is expected to show a molecular ion peak [M]⁺ and an [M+2]⁺ peak with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.
The primary fragmentation pathway for ketones is α-cleavage, the breaking of the bond adjacent to the carbonyl group.[3] For cyclic ketones, this initial cleavage may not result in immediate fragmentation unless a second bond is broken.[4]
Table 3: Predicted Key Fragments in Mass Spectrometry
| m/z | Fragment Ion | Rationale for Formation |
| 240/242 | [C₁₃H₁₄ClFO]⁺ | Molecular ion peak, showing the characteristic isotopic pattern for chlorine. |
| 157/159 | [C₇H₃ClFO]⁺ | Loss of the cyclohexyl radical (•C₆H₁₁) via α-cleavage. |
| 129/131 | [C₆H₃ClFO]⁺ | Further loss of CO from the m/z 157/159 fragment. |
| 105 | [C₇H₅O]⁺ | Phenylcarbonyl cation (benzoyl cation) if fragmentation occurs with charge retention on the aromatic portion after rearrangement. |
| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation. |
| 55 | [C₄H₇]⁺ | A common fragment from the cyclohexyl ring.[4] |
digraph "Fragmentation_Pathway" { graph [rankdir="LR", fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];mol [label="[C₁₃H₁₄ClFO]⁺˙\nm/z = 240/242"]; frag1 [label="[C₇H₃ClFO]⁺\nm/z = 157/159"]; frag2 [label="[C₆H₁₁]⁺\nm/z = 83"]; loss1 [label="- •C₆H₁₁", shape=none, fontcolor="#EA4335"]; loss2 [label="- •C₇H₃ClFO", shape=none, fontcolor="#EA4335"]; mol -> loss1 [arrowhead=none]; loss1 -> frag1; mol -> loss2 [arrowhead=none]; loss2 -> frag2;
}
Figure 2: Predicted primary α-cleavage fragmentation pathways.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a gas or liquid chromatograph.
-
Ionization: Utilize Electron Ionization (EI) for fragmentation analysis or a softer ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 50-300) using a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural features.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.
Predicted IR Spectrum
The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch. Other characteristic bands will indicate the presence of the aromatic ring and the C-H and C-X bonds.
Table 4: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Intensity | Rationale |
| ~3050-3100 | Aromatic C-H stretch | Medium | Characteristic of C-H bonds on a phenyl ring. |
| ~2850-2960 | Aliphatic C-H stretch | Strong | From the C-H bonds of the cyclohexyl group.[5] |
| ~1690 | C=O stretch (ketone) | Strong | The carbonyl stretch for an aromatic ketone is typically found at a lower wavenumber than for an aliphatic ketone due to conjugation with the phenyl ring.[6] |
| ~1570-1600 | C=C stretch (aromatic) | Medium | Characteristic of the phenyl ring. |
| ~1200-1250 | C-F stretch | Strong | Aromatic C-F bonds typically absorb in this region.[7] |
| ~700-800 | C-Cl stretch | Strong | Aromatic C-Cl bonds absorb in this lower frequency range.[7] |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr (potassium bromide) pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect a background spectrum of the empty sample compartment or pure KBr. Then, collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Conclusion
The combined application of NMR, MS, and IR spectroscopy provides a powerful and comprehensive approach to the structural elucidation of this compound. The predicted data in this guide, based on fundamental spectroscopic principles, offer a solid foundation for interpreting experimental results. By understanding the causality behind the spectral features, from chemical shifts in NMR to fragmentation patterns in MS and vibrational modes in IR, researchers can confidently characterize this and other novel chemical entities.
References
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A Comprehensive Technical Guide to the Solubility of 3-Chloro-5-fluorophenyl cyclohexyl ketone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the solubility characteristics of 3-Chloro-5-fluorophenyl cyclohexyl ketone, a compound of interest in contemporary chemical and pharmaceutical research. In the absence of extensive published empirical data for this specific molecule, this guide establishes a robust predictive framework grounded in fundamental principles of physical organic chemistry and draws parallels with the known behavior of structurally analogous compounds. We present a detailed examination of the molecular structure of this compound, delineating the physicochemical properties that govern its solubility. Furthermore, this document furnishes comprehensive, step-by-step experimental protocols for determining both kinetic and thermodynamic solubility, empowering researchers to generate precise and reliable data. This guide is designed to be an essential resource for scientists engaged in synthesis, formulation, and analytical development, providing both the theoretical foundation and the practical tools necessary to effectively manage the solubility of this compound.
Introduction: Understanding the Molecule - this compound
This compound is an aromatic ketone characterized by a cyclohexyl group and a substituted phenyl ring. The presence of both non-polar (cyclohexyl and phenyl rings) and polar (carbonyl group, chloro and fluoro substituents) moieties imparts a distinct solubility profile to the molecule. An understanding of its structural attributes is paramount to predicting its behavior in various organic solvents.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₄ClFO | [1] |
| Molecular Weight | 240.70 g/mol | [1] |
| CAS Number | 898769-36-3 | [1] |
| Calculated XLogP3 | 4.4 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
The high calculated XLogP3 value of 4.4 suggests a significant lipophilic character, indicating a preference for non-polar environments. The presence of a carbonyl group and halogen atoms, however, introduces polarity and the capacity for dipole-dipole interactions.
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is the cornerstone of solubility prediction.[3] This axiom posits that a solute will have the highest solubility in a solvent that possesses similar intermolecular forces. For this compound, the interplay of its structural features will dictate its solubility across a spectrum of organic solvents.
Expected Solubility Trends:
-
Non-Polar Solvents (e.g., Hexane, Toluene): Due to the prominent non-polar cyclohexyl and phenyl groups, the compound is expected to exhibit good solubility in non-polar, aprotic solvents. The parent compound, cyclohexyl phenyl ketone, is known to be more soluble in non-polar organic solvents like hexane and toluene.[4]
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): The polar carbonyl group will facilitate interactions with polar aprotic solvents. These solvents are anticipated to be effective at solvating the molecule. Benzophenone, a related aromatic ketone, is soluble in ethanol and diethyl ether.[5]
-
Polar Protic Solvents (e.g., Ethanol, Methanol): While the carbonyl group can act as a hydrogen bond acceptor, the absence of hydrogen bond donors on the solute molecule and its overall lipophilicity may limit its solubility in highly polar protic solvents compared to polar aprotic ones.
-
Aqueous Solubility: The compound is predicted to have very low solubility in water, a highly polar protic solvent. This is consistent with its high XLogP3 value.
Experimental Determination of Solubility
To obtain precise solubility data, experimental determination is essential. Two common methods employed in drug discovery and development are kinetic and thermodynamic solubility assays.
Kinetic Solubility Assay
This high-throughput method is valuable for early-stage discovery to quickly assess the solubility of a compound from a concentrated stock solution (typically in DMSO).[6][7]
Protocol for Kinetic Solubility Determination:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Solvent Plate Preparation: In a 96-well plate, dispense the desired organic solvents to be tested.
-
Compound Addition: Add a small volume of the DMSO stock solution to the organic solvents to achieve the desired final concentration (e.g., 100 µM). The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.
-
Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours).[6][7]
-
Precipitation Detection: Analyze the samples for precipitation using nephelometry (light scattering) or by visual inspection.
-
Quantification (Optional): For a more quantitative assessment, filter or centrifuge the samples to remove any precipitate and analyze the supernatant for the concentration of the dissolved compound using a suitable analytical method such as HPLC-UV or LC-MS/MS.[6]
Thermodynamic (Equilibrium) Solubility Assay
This method determines the solubility of a compound in its solid state when equilibrium is established between the dissolved and undissolved forms. It provides a more accurate measure of a compound's intrinsic solubility.[7][8]
Protocol for Thermodynamic Solubility Determination:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different organic solvent.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[7]
-
Phase Separation: Allow the samples to stand, or centrifuge them, to separate the undissolved solid from the saturated solution.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant.
-
Dilution: Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples by a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.
Data Interpretation and Application
The solubility data obtained from these experiments are crucial for various stages of research and development:
-
Reaction Chemistry: Selecting an appropriate solvent that can dissolve reactants to a suitable concentration is fundamental for efficient chemical synthesis.
-
Formulation Development: For pharmaceutical applications, understanding the solubility in various excipients and solvent systems is critical for developing stable and bioavailable drug products.
-
Analytical Method Development: Solubility data guides the selection of appropriate diluents and mobile phases for chromatographic analysis.
Conclusion
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A Strategic Guide to Deconvoluting the Biological Targets of 3-Chloro-5-fluorophenyl cyclohexyl ketone
Abstract
The elucidation of a small molecule's biological target is a critical step in drug discovery, providing a mechanistic foundation for its therapeutic potential and potential toxicities. 3-Chloro-5-fluorophenyl cyclohexyl ketone is a novel chemical entity with an as-yet uncharacterized biological activity profile. This technical guide presents a comprehensive, multi-faceted strategy for the systematic identification and validation of its molecular targets. We will outline a logical workflow that integrates computational approaches for hypothesis generation with robust experimental methodologies for target validation. This document is intended for researchers, scientists, and drug development professionals, providing not only detailed protocols but also the scientific rationale behind the selection of each experimental approach. The overarching goal is to provide a self-validating framework to confidently identify the biological targets of this and other novel small molecules, thereby accelerating their development from chemical curiosities to potential therapeutic agents.
Introduction: Charting the Course for Target Discovery
The journey of a small molecule from initial synthesis to a potential therapeutic is fraught with challenges, the most fundamental of which is understanding its mechanism of action. At the heart of this understanding lies the identification of its biological target(s). For a novel compound like this compound, this information is a blank slate. Its structure, featuring a halogenated phenyl ring and a cyclohexyl ketone moiety, offers tantalizing clues but no definitive answers. The presence of a chloro and fluoro group on the phenyl ring can influence its electronic properties and potential for specific interactions, such as halogen bonding, with protein targets. The cyclohexyl ketone group provides a rigid scaffold that can fit into specific binding pockets.
This guide will provide a systematic and rigorous approach to unraveling the biological interactions of this compound. We will proceed from broad, computationally-driven explorations to focused, experimental validations, ensuring that each step logically informs the next.
In Silico Target Prediction: Generating Actionable Hypotheses
Before committing to resource-intensive wet lab experiments, computational methods provide a powerful and efficient means of generating a preliminary list of potential biological targets. These in silico techniques leverage the vast repositories of known chemical structures and their biological activities to predict the likely targets of a novel compound.
Similarity-Based Approaches: Guilt by Association
The principle that structurally similar molecules often exhibit similar biological activities is a cornerstone of medicinal chemistry. By comparing this compound to databases of annotated compounds, we can infer potential targets.
Methodology: 2D and 3D Similarity Searching
-
Compound Representation: Generate 2D fingerprints (e.g., Morgan, MACCS keys) and 3D conformers of this compound.
-
Database Mining: Screen large-scale chemical databases such as ChEMBL, PubChem, and DrugBank for compounds with high structural similarity.[1]
-
Target Enrichment Analysis: Analyze the known biological targets of the most similar compounds. A statistically significant enrichment of a particular target or protein family among the hits provides a strong starting hypothesis. For instance, some phenyl cyclohexyl ketone derivatives have been patented as intermediates for benzodiazepines, suggesting a potential, albeit indirect, link to central nervous system targets.[2]
Causality of Experimental Choice: This approach is a rapid and cost-effective first step to narrow down the vast landscape of the human proteome to a manageable number of high-priority candidate targets.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific target. This model can then be used to screen virtual libraries of compounds for potential binders.
Methodology: Pharmacophore-Based Virtual Screening
-
Model Generation: If a primary target is hypothesized from similarity searching, a pharmacophore model can be generated based on the known ligands of that target.
-
Conformer Generation: Generate a diverse set of low-energy 3D conformers of this compound.
-
Pharmacophore Fitting: Align the conformers of our query molecule to the pharmacophore model to assess its potential to interact with the target. A good fit suggests a higher likelihood of binding.
Trustworthiness of the Protocol: The predictive power of this method is highly dependent on the quality and diversity of the known ligands used to generate the pharmacophore model.
Caption: A streamlined workflow for computational target prediction.
Experimental Target Identification: Capturing the Molecular Partner
While computational methods are invaluable for generating hypotheses, direct experimental evidence is required to definitively identify the biological targets of a small molecule. Affinity-based proteomics is a powerful and widely used approach for this purpose.[3]
Affinity-Based Target Pull-Down
This technique utilizes a modified version of the small molecule as "bait" to capture its interacting proteins from a complex biological sample, such as a cell lysate.[3]
Methodology: Synthesis of an Affinity Probe and Pull-Down Assay
-
Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker and an affinity tag (e.g., biotin). It is crucial that the point of linker attachment does not disrupt the key binding interactions of the parent molecule.
-
Cell Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue.
-
Incubation and Capture: Incubate the biotinylated probe with the cell lysate to allow for the formation of protein-probe complexes. These complexes are then captured on streptavidin-coated beads.
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the specifically bound proteins.
-
Protein Identification by Mass Spectrometry: Identify the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Trustworthiness of the Protocol: A critical control for this experiment is to perform a parallel pull-down with a structurally similar but biologically inactive analog of the compound. Proteins that are specifically pulled down by the active compound but not the inactive control are considered high-confidence hits.
Caption: The experimental workflow for affinity-based target identification.
Target Validation: Confirming Engagement and Function
Once a list of candidate targets has been generated, it is essential to validate their direct interaction with this compound and to assess the functional consequences of this engagement.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for confirming target engagement in a cellular context. It relies on the principle that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.
Methodology: CETSA
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Thermal Challenge: Heat the treated cells across a range of temperatures.
-
Lysis and Fractionation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Protein Detection: Quantify the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting or targeted mass spectrometry.
-
Data Analysis: A shift in the melting curve of the target protein to a higher temperature in the presence of the compound confirms direct target engagement.
Causality of Experimental Choice: CETSA is a gold-standard assay for target validation as it provides evidence of a direct physical interaction between the compound and its target within the native cellular environment.
In Vitro Functional Assays
If the identified target is an enzyme, receptor, or ion channel, its functional activity should be assessed in the presence of the compound. For instance, given that a structurally distinct chlorophenyl-containing compound has been shown to modulate voltage-gated sodium channels, this could be a plausible target class to investigate for this compound.[4][5]
Methodology: Enzymatic or Receptor Binding Assay
-
Assay Setup: In a suitable buffer system, combine the purified target protein with its substrate or ligand and varying concentrations of this compound.
-
Activity Measurement: Measure the enzymatic activity or ligand binding using an appropriate detection method (e.g., fluorescence, absorbance, radioactivity).
-
Dose-Response Analysis: Plot the activity as a function of compound concentration to determine the potency (e.g., IC50 or EC50).
Table 1: Hypothetical Target Validation Data Summary
| Candidate Target | Affinity Pull-Down (Fold Enrichment) | CETSA Thermal Shift (ΔTm in °C) | In Vitro Functional Assay (IC50 in µM) |
| Protein A | 15.2 | + 3.5 | 1.2 |
| Protein B | 3.1 | + 0.2 | > 100 |
| Protein C | 8.9 | + 2.8 | 5.7 |
Conclusion and Future Perspectives
This guide has outlined a rigorous, step-by-step strategy for the de novo identification of the biological targets of this compound. By synergistically employing computational prediction, affinity-based proteomics, and biophysical and functional validation assays, researchers can build a compelling case for the compound's mechanism of action. The successful identification of a high-affinity, functionally relevant target will be a pivotal step in the journey of this molecule towards becoming a valuable chemical probe or a starting point for a new drug discovery program. Subsequent studies, including structural biology to elucidate the precise binding mode and in vivo experiments to assess the physiological consequences of target engagement, will be essential to fully realize its potential.
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in silico prediction of 3-Chloro-5-fluorophenyl cyclohexyl ketone activity
An In-Depth Technical Guide: In Silico Prediction of 3-Chloro-5-fluorophenyl cyclohexyl ketone Activity
Abstract
In the modern drug discovery landscape, computational techniques, or in silico methods, are indispensable for accelerating the identification and optimization of lead compounds.[1][2] These approaches significantly reduce the time and cost associated with experimental screening by prioritizing molecules with the highest potential for desired biological activity and favorable pharmacokinetic profiles.[2][3] This guide provides an in-depth technical walkthrough of a multi-faceted computational strategy to predict the biological activity of a novel small molecule, this compound. We will navigate through a logical sequence of predictive modeling, starting with broad, ligand-based screening and progressively moving to highly specific, structure-based interaction analysis. The core methodologies covered include Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, molecular dynamics (MD) simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. Each section is designed to not only detail the "how" but also the critical "why" behind each experimental choice, ensuring a robust and self-validating predictive workflow.
Introduction: The Target Molecule and the In Silico Paradigm
The subject of our investigation is this compound. As a starting point, very little may be known about its biological effects. The structure consists of a halogenated phenyl ring linked to a cyclohexyl group via a ketone, features found in various biologically active compounds. The initial challenge is to formulate a testable hypothesis regarding its potential biological targets and activity. This is where in silico screening becomes paramount.[4]
Computational or virtual screening allows for the rapid evaluation of vast chemical libraries against biological targets, filtering the chemical space to a manageable number of promising candidates for synthesis and experimental testing.[4] Our approach will be three-pronged:
-
Ligand-Based Methods (QSAR): When the structure of a biological target is unknown, we can leverage data from molecules with similar structures and known activities to build predictive models.[3]
-
Structure-Based Methods (Docking & MD): When a potential biological target's 3D structure is known, we can simulate the physical interaction between our molecule and the target to predict binding affinity and mode.[3][5]
-
Pharmacokinetic & Toxicity Profiling (ADMET): Beyond efficacy, a viable drug candidate must possess favorable ADMET properties. Computational models can predict these characteristics early in the discovery process.[6][7]
Ligand-Based Approach: Quantitative Structure-Activity Relationship (QSAR)
Expertise & Causality: The fundamental principle of QSAR is that the biological activity of a chemical is directly related to its molecular structure and physicochemical properties.[8] By mathematically modeling this relationship for a set of known active and inactive compounds, we can predict the activity of new, untested molecules like ours. This is our first-pass screening method, chosen for its speed and its utility when a specific protein target has not yet been identified.
QSAR Predictive Workflow
Caption: Workflow for QSAR model development and prediction.
Protocol 2.1: QSAR Model Development
-
Data Set Curation:
-
Action: Assemble a dataset of compounds structurally related to phenyl ketones with experimentally determined biological activity data (e.g., IC₅₀, EC₅₀) against a specific target or pathway.
-
Source: Utilize public databases such as PubChem BioAssay and ChEMBL.[9][10] The quality of the dataset is paramount for the model's predictive power.
-
Rationale: The model's applicability domain is defined by the chemical space of the training data. A diverse yet relevant set of structures is crucial for a robust model.
-
-
Molecular Descriptor Calculation:
-
Action: For each molecule in the dataset, calculate a wide range of numerical descriptors that encode structural and physicochemical information.
-
Tools: Software like PaDEL-Descriptor or Mordred can compute thousands of descriptors (e.g., molecular weight, logP, topological polar surface area, electronic descriptors).[11]
-
Rationale: Descriptors translate the 2D or 3D structure of a molecule into a quantitative format that machine learning algorithms can process.
-
-
Model Building and Validation:
-
Action: Split the dataset into a training set (~80%) and a test set (~20%). Use the training set to build a mathematical model correlating descriptors with activity.
-
Methods: Employ statistical techniques ranging from Multiple Linear Regression (MLR) to more complex machine learning algorithms like Support Vector Machines (SVM) or Random Forest.[12]
-
Validation (Trustworthiness): This step is critical. The model must be rigorously validated to ensure it is not overfitted and has true predictive power.
-
Internal Validation: Use cross-validation (e.g., leave-one-out) on the training set. A high cross-validated correlation coefficient (q²) is desired.
-
External Validation: Use the model to predict the activity of the compounds in the independent test set. The predicted values should strongly correlate with the experimental values, indicated by a high coefficient of determination (r²).[13]
-
-
-
Activity Prediction:
-
Action: Input the structure of this compound into the validated QSAR model.
-
Output: The model will predict a quantitative activity value for the compound. This prediction's reliability is contingent on the compound falling within the model's applicability domain.
-
Data Summary: Hypothetical QSAR Model Performance
| Parameter | Value | Interpretation |
| Training Set r² | 0.85 | Strong correlation between descriptors and activity in the training data. |
| Cross-Validation q² | 0.72 | Good internal consistency and robustness of the model. |
| Test Set r² | 0.81 | Excellent predictive power on an independent set of compounds. |
| Predicted Activity (pIC₅₀) | 6.8 | The model predicts significant biological activity for the target compound. |
Structure-Based Approach: Molecular Docking
Expertise & Causality: If QSAR or literature analysis suggests a potential protein target, molecular docking can provide atomic-level insights into the binding interaction.[5] Docking algorithms predict the preferred orientation (pose) of a ligand within a receptor's binding site and estimate the strength of the interaction via a scoring function.[14] This method is chosen to generate a specific, testable hypothesis about the mechanism of action.
Molecular Docking Workflow
Caption: Workflow for structure-based molecular docking.
Protocol 3.1: Molecular Docking Simulation
-
Receptor and Ligand Preparation:
-
Receptor:
-
Action: Obtain the 3D structure of the target protein, typically from the Protein Data Bank (PDB).[15]
-
Preparation: The raw PDB file must be "cleaned." This involves removing water molecules, co-factors, and existing ligands; adding polar hydrogens; and assigning partial charges. This is a critical step as the accuracy of the docking is highly dependent on the quality of the receptor structure.[16][17]
-
-
Ligand:
-
Action: Generate a 3D structure for this compound.
-
Preparation: Use a program like Open Babel to convert a 2D structure to 3D and perform an initial energy minimization. Assign Gasteiger charges. The final structure is saved in a docking-compatible format (e.g., .pdbqt for AutoDock).
-
-
-
Grid Generation:
-
Action: Define the search space for the docking algorithm. This is typically a 3D grid box centered on the known active site of the protein.
-
Rationale: Confining the search space to the binding pocket increases computational efficiency and reduces the likelihood of finding irrelevant binding poses. The size of the box must be large enough to allow the ligand to rotate and translate freely.[16]
-
-
Running the Docking Simulation:
-
Action: Execute the docking using software like AutoDock Vina.[18] The program will systematically sample different conformations and orientations of the ligand within the grid box.
-
Scoring Function: Each generated pose is evaluated by a scoring function, which estimates the binding free energy (affinity). Lower scores typically indicate more favorable binding.[14]
-
-
Analysis of Results:
-
Action: Analyze the output, which consists of several binding poses ranked by their scores. The top-ranked pose is considered the most probable binding mode.
-
Interpretation: Visualize the top pose in a molecular graphics program (e.g., PyMOL). Critically examine the intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and halogen bonds, between the ligand and key amino acid residues in the active site.
-
Data Summary: Hypothetical Docking Results against a Kinase Target
| Parameter | Result | Interpretation |
| Binding Affinity (kcal/mol) | -8.9 | Strong predicted binding affinity. |
| Key H-Bond Interaction | Carbonyl oxygen with Lysine-72 backbone | Classic "hinge-binding" motif for kinase inhibitors. |
| Key Hydrophobic Interactions | Phenyl ring with Leucine-130, Valine-57 | Favorable packing in the hydrophobic pocket. |
| Halogen Bond | Chlorine atom with Glycine-131 backbone | A specific interaction that may enhance binding affinity. |
Refining the Prediction: Molecular Dynamics (MD) Simulation
Expertise & Causality: Molecular docking provides a valuable but static snapshot of the binding event.[19] In reality, proteins are dynamic entities. MD simulations offer a way to observe the time-resolved motion of the protein-ligand complex, providing a more rigorous assessment of the binding pose's stability and a more accurate estimate of binding free energy.[20][21][22] This step is crucial for validating the docking results.
Molecular Dynamics Workflow
Caption: Workflow for Molecular Dynamics simulation and analysis.
Protocol 4.1: MD Simulation and Analysis
-
System Preparation:
-
Action: Use the highest-scoring pose from molecular docking as the starting structure. Place the complex in the center of a periodic box filled with explicit water molecules (e.g., TIP3P water model). Add counter-ions (e.g., Na⁺, Cl⁻) to neutralize the system's charge.
-
Rationale: This setup mimics the physiological aqueous environment, which is essential for accurately simulating protein dynamics.
-
-
Simulation Execution:
-
Action: Perform the simulation using a package like GROMACS or AMBER.
-
Steps:
-
Energy Minimization: Remove steric clashes in the initial system setup.
-
Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and adjust the pressure to the target pressure (e.g., 1 bar). This is done in two phases: NVT (constant Number of particles, Volume, Temperature) and NPT (constant Number of particles, Pressure, Temperature).
-
Production Run: Once equilibrated, run the simulation for a significant duration (e.g., 50-200 nanoseconds) to collect trajectory data for analysis.
-
-
-
Trajectory Analysis (Trustworthiness):
-
Action: Analyze the saved trajectory of atomic coordinates.
-
Key Metrics:
-
Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot indicates that the complex has reached equilibrium and the ligand is stably bound.
-
Root Mean Square Fluctuation (RMSF): Plot the RMSF per residue to identify flexible and rigid regions of the protein.
-
Interaction Analysis: Monitor the key interactions (e.g., hydrogen bonds) identified in docking. Their persistence throughout the simulation provides strong evidence for a stable binding mode.
-
-
-
Binding Free Energy Calculation:
-
Action: Use post-processing methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate the binding free energy from the simulation snapshots.[19]
-
Rationale: These methods provide a more accurate estimation of binding affinity than docking scores because they account for solvation effects and average over an ensemble of conformations.
-
Data Summary: Hypothetical MD Simulation Results (100 ns)
| Analysis | Result | Interpretation |
| Ligand RMSD | Converged at 1.5 Å after 10 ns | The ligand remains stably bound in the active site. |
| Protein Backbone RMSD | Stable around 2.0 Å | The overall protein structure is stable. |
| H-Bond Occupancy (Lys-72) | 95.2% | The key hydrogen bond is highly persistent and critical for binding. |
| MM/GBSA ΔG_bind (kcal/mol) | -45.7 ± 4.2 | A highly favorable binding free energy, confirming strong interaction. |
In Silico ADMET Profiling
Expertise & Causality: A potent molecule is useless as a drug if it is poorly absorbed, rapidly metabolized, fails to reach its target, or is toxic.[7] Predicting ADMET properties is a critical step in early-stage drug discovery.[23] We use a battery of computational models, many of which are based on QSAR principles, to flag potential liabilities.
Protocol 5.1: ADMET Property Prediction
-
Model Selection:
-
Action: Utilize well-validated, publicly available web servers (e.g., SwissADME, admetSAR) or commercial software suites.[24] These platforms host pre-built models for a wide range of ADMET endpoints.
-
-
Property Prediction:
-
Action: Submit the 2D structure (as a SMILES string) of this compound to the selected platform.
-
Output: The server will return predictions for numerous properties.
-
Data Summary: Predicted ADMET Profile
| Property Class | Parameter | Predicted Value | Implication |
| Physicochemical | Molecular Weight | 240.70 g/mol | Compliant (Lipinski's Rule < 500) |
| LogP | 4.1 | Acceptable lipophilicity | |
| H-Bond Donors | 0 | Compliant (Lipinski's Rule < 5) | |
| H-Bond Acceptors | 1 (ketone oxygen) | Compliant (Lipinski's Rule < 10) | |
| Absorption | GI Absorption | High | Likely good oral bioavailability. |
| BBB Permeant | Yes | Potential for CNS activity (desirable or a side effect). | |
| Metabolism | CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |
| CYP3A4 Inhibitor | No | Lower risk for interactions with many common drugs. | |
| Toxicity | Ames Mutagenicity | Non-mutagen | Low risk of genotoxicity. |
| hERG Inhibition | Low risk | Low risk of cardiotoxicity. | |
| Hepatotoxicity | Possible | A potential liability that requires experimental validation. |
Synthesis and Conclusion
This in-depth guide has outlined a comprehensive, multi-layered in silico strategy to predict the biological activity of this compound. By integrating ligand-based and structure-based approaches, we have moved from a general activity prediction to a specific, atomic-level binding hypothesis, which was subsequently validated for stability using molecular dynamics.
-
The QSAR analysis suggested the molecule is likely to be biologically active.
-
Molecular docking identified a plausible high-affinity interaction with a hypothetical kinase target, detailing specific hydrogen, hydrophobic, and halogen bonds.
-
MD simulations confirmed that this docked pose is stable over time, reinforcing the binding hypothesis with a more rigorous free energy calculation.
-
The ADMET profile is largely favorable, suggesting drug-like properties, though it flags potential CYP2D6 inhibition and hepatotoxicity as areas for future experimental investigation.
The culmination of this computational workflow is not a final answer, but a well-supported, data-driven hypothesis. The predictions made herein provide a strong rationale for the synthesis of this compound and its subsequent evaluation in targeted in vitro biochemical and cellular assays, followed by in vivo studies. This targeted approach, guided by computational prediction, exemplifies a modern, efficient paradigm in drug discovery.
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An In-depth Technical Guide to the Reactivity of the Ketone Group in 3-Chloro-5-fluorophenyl cyclohexyl ketone
Introduction
3-Chloro-5-fluorophenyl cyclohexyl ketone is a fascinating molecule for chemical exploration, presenting a unique interplay of electronic and steric effects that govern the reactivity of its core functional group: the ketone. This guide is intended for researchers, scientists, and professionals in drug development, offering a deep dive into the chemical behavior of this compound. We will dissect the factors influencing its reactivity and provide detailed, field-proven protocols for its key transformations. The causality behind experimental choices will be explained, ensuring that each protocol is a self-validating system for reproducible and reliable results.
I. Electronic and Steric Landscape of this compound
The reactivity of the ketone in this compound is fundamentally dictated by the electronic and steric environment imposed by its substituents.
A. Electronic Effects of the 3-Chloro-5-fluoro Substituents
The two halogen atoms on the phenyl ring, chlorine and fluorine, are electron-withdrawing via the inductive effect (-I) and electron-donating through resonance (+R). For halogens, the inductive effect typically outweighs the resonance effect, leading to a net withdrawal of electron density from the aromatic ring.[1] This has two significant consequences for the ketone's reactivity:
-
Increased Electrophilicity of the Carbonyl Carbon: The electron-withdrawing nature of the 3,5-dihalo-substituted phenyl ring pulls electron density away from the carbonyl group. This intensifies the partial positive charge on the carbonyl carbon, making it a more potent electrophile and thus more susceptible to nucleophilic attack.[2][3]
-
Increased Acidity of α-Hydrogens: The inductive withdrawal of electrons by the phenyl ring enhances the acidity of the α-hydrogens on the cyclohexyl ring. This facilitates the formation of enolates, which are key intermediates in reactions such as α-halogenation and aldol condensations.
B. Steric Considerations
The bulky cyclohexyl group adjacent to the carbonyl presents a significant steric shield. This hindrance can influence the approach of nucleophiles and may necessitate more forcing reaction conditions or the use of less sterically demanding reagents.[3]
II. Key Reactions of the Ketone Group
The enhanced electrophilicity and accessible α-hydrogens of this compound open the door to a variety of important chemical transformations.
A. Nucleophilic Addition Reactions
The electron-deficient carbonyl carbon is a prime target for nucleophiles.
1. Reduction to an Alcohol
The reduction of the ketone to the corresponding secondary alcohol, (3-chloro-5-fluorophenyl)(cyclohexyl)methanol, is a fundamental transformation. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this purpose.
Mechanism of Reduction with Sodium Borohydride: The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from NaBH₄ to the electrophilic carbonyl carbon. The resulting alkoxide is then protonated by a protic solvent (e.g., methanol or ethanol) to yield the alcohol.
Experimental Protocol: Reduction of this compound with Sodium Borohydride
-
Dissolution: Dissolve this compound (1.0 eq) in methanol (10 mL per gram of ketone) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Stir the reaction mixture at room temperature for 2 hours.
-
Quenching: Slowly add 1 M HCl (aq) at 0 °C to quench the excess NaBH₄ and neutralize the reaction mixture.
-
Extraction: Extract the product with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
2. Grignard Reaction for C-C Bond Formation
The addition of a Grignard reagent (R-MgX) to the ketone allows for the formation of a new carbon-carbon bond and the synthesis of a tertiary alcohol. The choice of the Grignard reagent determines the nature of the alkyl or aryl group to be added.
Mechanism of Grignard Reaction: The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon, forming a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the tertiary alcohol.
Experimental Protocol: Grignard Reaction with Methylmagnesium Bromide
-
Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous diethyl ether (15 mL per gram of ketone).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Grignard Reagent: Add methylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) dropwise via a syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 3 hours.
-
Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with diethyl ether (3 x 20 mL).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
B. α-Halogenation
The presence of α-hydrogens on the cyclohexyl ring allows for halogenation at this position, a crucial step in the synthesis of more complex molecules. The regioselectivity of this reaction is of paramount importance.
Kinetic vs. Thermodynamic Enolate Formation
The unsymmetrical nature of the ketone (with two different α-carbons on the cyclohexyl ring) means that two different enolates can be formed.
-
Kinetic Enolate: Formed by deprotonation of the less substituted α-carbon. This is the faster-forming, but less stable enolate. Its formation is favored by strong, sterically hindered bases (like LDA) at low temperatures.
-
Thermodynamic Enolate: Formed by deprotonation of the more substituted α-carbon. This is the more stable enolate, and its formation is favored by weaker bases and higher temperatures, which allow for equilibration.
DOT Diagram: Kinetic vs. Thermodynamic Enolate Formation
Caption: Control of enolate formation for regioselective α-functionalization.
Experimental Protocol: α-Bromination under Acidic Conditions (Thermodynamic Control)
-
Dissolution: Dissolve this compound (1.0 eq) in glacial acetic acid (10 mL per gram of ketone).
-
Addition of Bromine: Add a solution of bromine (1.05 eq) in acetic acid dropwise at room temperature with vigorous stirring.
-
Reaction: Stir the mixture at room temperature until the bromine color disappears (typically 1-2 hours).
-
Workup: Pour the reaction mixture into ice-water and extract with dichloromethane (3 x 20 mL).
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, then with brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
C. Oxidation: The Baeyer-Villiger Reaction
The Baeyer-Villiger oxidation offers a sophisticated method to convert the ketone into an ester or a lactone. In the case of this compound, the migratory aptitude of the substituents will determine the product. The general migratory aptitude is: tertiary alkyl > cyclohexyl > secondary alkyl > phenyl > primary alkyl > methyl.
Mechanism of Baeyer-Villiger Oxidation: The reaction involves the nucleophilic addition of a peroxy acid to the carbonyl carbon, followed by the migration of one of the adjacent groups to the oxygen of the peroxy linkage.
Given the migratory aptitudes, the cyclohexyl group is expected to migrate in preference to the 3-chloro-5-fluorophenyl group, leading to the formation of cyclohexyl 3-chloro-5-fluorobenzoate.
DOT Diagram: Baeyer-Villiger Oxidation Workflow
Caption: Key steps in the Baeyer-Villiger oxidation of the target ketone.
Experimental Protocol: Baeyer-Villiger Oxidation with m-CPBA
-
Dissolution: Dissolve this compound (1.0 eq) in dichloromethane (DCM, 15 mL per gram of ketone).
-
Buffering: Add sodium bicarbonate (2.0 eq) to the solution.
-
Addition of Oxidant: Add meta-chloroperoxybenzoic acid (m-CPBA, 1.5 eq) portion-wise at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Workup: Filter the reaction mixture to remove the solids. Wash the filtrate with a 10% aqueous solution of sodium sulfite, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
D. Complete Reduction of the Carbonyl Group
For the complete removal of the carbonyl oxygen to yield the corresponding alkane, (3-chloro-5-fluorophenyl)cyclohexylmethane, two classic reactions are available, depending on the stability of the molecule to acidic or basic conditions.
1. Wolff-Kishner Reduction (Basic Conditions)
This reaction is suitable for substrates that are sensitive to strong acids.
Mechanism of Wolff-Kishner Reduction: The ketone is first converted to a hydrazone by reaction with hydrazine. Subsequent deprotonation of the hydrazone by a strong base, followed by elimination of nitrogen gas, yields a carbanion that is then protonated to give the alkane.
Experimental Protocol: Wolff-Kishner Reduction (Huang-Minlon Modification)
-
Hydrazone Formation: In a round-bottom flask fitted with a reflux condenser, add this compound (1.0 eq), diethylene glycol (10 mL per gram of ketone), hydrazine hydrate (4.0 eq), and potassium hydroxide (4.0 eq).
-
Heating: Heat the mixture to 180-200 °C for 4 hours. Water and excess hydrazine will distill off.
-
Cooling and Workup: Cool the reaction mixture to room temperature and add water.
-
Extraction: Extract the product with toluene (3 x 20 mL).
-
Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.
2. Clemmensen Reduction (Acidic Conditions)
This method is applicable for substrates that are stable in the presence of strong acid.
Mechanism of Clemmensen Reduction: The exact mechanism is not fully elucidated but is believed to involve a series of single-electron transfers from the surface of the zinc amalgam to the protonated carbonyl group.
Experimental Protocol: Clemmensen Reduction
-
Preparation of Zinc Amalgam: Activate zinc dust by stirring with 5% aqueous HCl for 5 minutes. Decant the acid and wash the zinc with water. Add a solution of mercury(II) chloride in water and stir for 10 minutes. Decant the solution and wash the resulting zinc amalgam with water.
-
Reaction Setup: To a round-bottom flask containing the freshly prepared zinc amalgam, add concentrated hydrochloric acid and this compound (1.0 eq) in toluene.
-
Reflux: Heat the mixture to reflux with vigorous stirring for 8 hours. Add more concentrated HCl periodically to maintain the acidic conditions.
-
Cooling and Workup: Cool the reaction mixture to room temperature and decant the organic layer.
-
Extraction: Extract the aqueous layer with toluene.
-
Washing, Drying, and Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product by distillation or chromatography.
III. Data Summary
| Reaction | Reagents | Product | Key Considerations |
| Reduction | NaBH₄, MeOH | (3-chloro-5-fluorophenyl)(cyclohexyl)methanol | Mild conditions, high selectivity for the carbonyl group. |
| Grignard Reaction | R-MgX, Et₂O | Tertiary Alcohol | Anhydrous conditions are critical. |
| α-Bromination | Br₂, AcOH | α-Bromo Ketone | Thermodynamic control leads to the more substituted product. |
| Baeyer-Villiger | m-CPBA, DCM | Cyclohexyl 3-chloro-5-fluorobenzoate | Regioselectivity is determined by migratory aptitude. |
| Wolff-Kishner | N₂H₄, KOH, Diethylene Glycol | (3-chloro-5-fluorophenyl)cyclohexylmethane | High temperatures and strongly basic conditions. |
| Clemmensen | Zn(Hg), conc. HCl | (3-chloro-5-fluorophenyl)cyclohexylmethane | Strongly acidic conditions. |
IV. Conclusion
The reactivity of the ketone group in this compound is a rich and multifaceted subject. The electron-withdrawing nature of the di-substituted phenyl ring activates the carbonyl group towards nucleophilic attack and increases the acidity of the α-hydrogens, while the cyclohexyl ring introduces significant steric considerations. By carefully selecting reagents and reaction conditions, a wide array of valuable transformations can be achieved with high selectivity. This guide provides a robust framework for the synthetic exploration of this versatile ketone, empowering researchers to harness its chemical potential in their scientific endeavors.
V. References
-
Nucleophilic Addition To Carbonyls . Master Organic Chemistry. [Link]
-
19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones . Chemistry LibreTexts. [Link]
-
6.2 Halogenation of the α-Carbon . Organic Chemistry II - KPU Pressbooks. [Link]
-
Baeyer-Villiger oxidation . Wikipedia. [Link]
-
The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions . Master Organic Chemistry. [Link]
-
16.5: An Explanation of Substituent Effects . Chemistry LibreTexts. [Link]
Sources
An In-depth Technical Guide to the Structural Analogs and Derivatives of 3-Chloro-5-fluorophenyl cyclohexyl ketone
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological activities of 3-Chloro-5-fluorophenyl cyclohexyl ketone and its structural analogs and derivatives. This class of compounds, characterized by a di-halogenated phenyl ring linked to a cyclohexyl ketone moiety, represents a scaffold of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of chlorine and fluorine atoms can profoundly influence the physicochemical and pharmacological properties of these molecules, offering opportunities for the development of novel therapeutic agents. This guide details a robust synthetic methodology based on the Friedel-Crafts acylation, outlines key analytical techniques for structural elucidation and purity assessment, and explores potential biological applications, drawing upon structure-activity relationships of related halogenated aromatic ketones. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the field of drug development and organic synthesis.
Introduction
The confluence of a halogenated aromatic ring and a cyclohexyl ketone functionality in this compound presents a unique chemical architecture with considerable potential for biological activity. Halogenation is a well-established strategy in medicinal chemistry to enhance the potency, metabolic stability, and pharmacokinetic profile of drug candidates.[1] The presence of both chlorine and fluorine on the phenyl ring offers a distinct electronic and steric profile that can modulate interactions with biological targets. Chlorine, being larger and more polarizable than fluorine, can participate in halogen bonding and other specific interactions, while the highly electronegative fluorine atom can alter the acidity of nearby protons and influence metabolic pathways.[2]
The cyclohexyl group introduces a non-planar, lipophilic moiety that can improve membrane permeability and provide a three-dimensional scaffold for interaction with receptor binding pockets. The ketone functionality serves as a versatile handle for further chemical modifications, allowing for the generation of a diverse library of derivatives. This guide will delve into the synthetic pathways to access this core structure, the analytical methods for its comprehensive characterization, and a forward-looking perspective on its potential therapeutic applications.
Synthesis of this compound and its Analogs
The primary and most efficient method for the synthesis of aryl ketones, including this compound, is the Friedel-Crafts acylation .[3][4] This electrophilic aromatic substitution reaction involves the reaction of an acylating agent, in this case, cyclohexanecarbonyl chloride, with an aromatic substrate, 1,3-dichloro-5-fluorobenzene, in the presence of a Lewis acid catalyst.
Proposed Synthetic Workflow
The logical workflow for the synthesis of the target compound is depicted in the following diagram:
Detailed Experimental Protocol: Friedel-Crafts Acylation
This protocol is a proposed method based on established Friedel-Crafts acylation procedures for halogenated benzenes.[5][6]
Materials:
-
1-Chloro-3-fluorobenzene
-
Cyclohexanecarbonyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) to anhydrous dichloromethane under a nitrogen atmosphere.
-
Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add 1-Chloro-3-fluorobenzene (1.0 equivalent) to the stirred suspension. Subsequently, add cyclohexanecarbonyl chloride (1.1 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. Stir vigorously until the aluminum salts are dissolved.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine, and dry over anhydrous magnesium sulfate.
-
Isolation: Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Characterization of this compound
Comprehensive characterization is essential to confirm the structure and purity of the synthesized compound. The following techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure. Based on established principles and data from similar compounds, the predicted NMR spectra for this compound are as follows:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and cyclohexyl protons. The aromatic region will likely display complex multiplets due to the chloro and fluoro substituents. The cyclohexyl protons will appear as a series of multiplets in the upfield region. Online prediction tools can provide estimated chemical shifts.[7][8][9][10]
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms. The carbonyl carbon will have a characteristic downfield shift. The aromatic carbons will show splitting patterns due to coupling with the fluorine atom.[7][8][9][11]
| Predicted Chemical Shifts (ppm) | ¹H NMR | ¹³C NMR |
| Aromatic Protons | 7.2 - 7.8 (m) | 115 - 165 (m, C-F couplings) |
| Cyclohexyl Protons | 1.2 - 3.0 (m) | 25 - 45 (m) |
| Carbonyl Carbon | - | ~198 - 202 |
Table 1: Predicted NMR Chemical Shift Ranges for this compound.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Electron Ionization (EI-MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be evident in the molecular ion and chlorine-containing fragments.[2][12][13][14] Common fragmentation patterns for ketones include alpha-cleavage and McLafferty rearrangement.[15]
Expected Fragmentation Pattern:
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the synthesized compound. A reverse-phase HPLC method is generally suitable for this type of molecule.
Proposed HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Detection: UV detection at a wavelength where the aromatic ring shows strong absorbance (e.g., 254 nm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
This method should provide good separation of the target compound from any starting materials or byproducts.[13][16][17][18][19] Method development may be required to optimize the separation.[17]
Structural Analogs and Derivatives
The core structure of this compound can be readily modified to generate a library of analogs and derivatives with potentially diverse biological activities.
Key Modification Points:
-
Aromatic Ring Substitution: Varying the position and nature of the halogen substituents on the phenyl ring can fine-tune the electronic properties and binding interactions.
-
Cyclohexyl Ring Modification: Introducing substituents on the cyclohexyl ring can alter the lipophilicity and conformational preferences of the molecule.
-
Ketone Derivatization: The ketone group can be reduced to an alcohol, converted to an oxime, or used in reactions to form heterocyclic systems.
Potential Biological Activities and Applications
While specific biological data for this compound is not extensively available, the structural motifs present in the molecule suggest several potential areas of therapeutic interest based on the activities of related compounds.
Antimicrobial Activity
Halogenated organic compounds are well-known for their antimicrobial properties.[1][20][21] The presence of both chlorine and fluorine could lead to enhanced activity against a range of bacterial and fungal pathogens.[22] The lipophilic nature of the cyclohexyl group may facilitate penetration through microbial cell membranes.
Anticancer and Cytotoxic Activity
Many small molecules containing halogenated phenyl rings have demonstrated cytotoxic effects against various cancer cell lines.[23][24][25] The chloro and fluoro substituents can influence the molecule's ability to interact with key enzymes or receptors involved in cancer cell proliferation and survival.
Neurological and CNS Activity
The introduction of fluorine into drug molecules is a common strategy for developing agents that can cross the blood-brain barrier.[26] Phenylketone derivatives have been investigated for their potential effects on the central nervous system.[27][28][29][30] Therefore, analogs of this compound could be explored for their potential in treating neurological disorders.
Conclusion
This compound represents a promising molecular scaffold for the development of novel bioactive compounds. Its synthesis via Friedel-Crafts acylation is a robust and scalable method. The presence of versatile functional groups allows for the creation of a diverse range of structural analogs and derivatives. Based on the known biological activities of related halogenated and phenyl ketone-containing molecules, this class of compounds warrants further investigation for its potential antimicrobial, anticancer, and neurological applications. This technical guide provides a solid foundation for researchers to embark on the synthesis, characterization, and biological evaluation of this intriguing family of molecules.
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Wang, J., et al. (2013). Novel poly(ether ketone)arylates: Synthesis, characterization and properties. Journal of Applied Polymer Science, 130(4), 2568-2576. [Link]
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U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. [Link]
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The Brain Possible. (2024, June 3). Can Ketones Improve Brain Health? New Study sheds light [Video]. YouTube. [Link]
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O'Hara, F., et al. (2017). Mild, Aqueous α-Arylation of Ketones: Towards New Diversification Tools for Halogenated Metabolites and Drug Molecules. Chemistry, 23(21), 5031-5035. [Link]
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Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. (2010). Journal of the American Society for Mass Spectrometry, 21(10), 1738-1748. [Link]
-
Tierney, J., et al. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). International Journal of Organic Chemistry, 3(4), 241-248. [Link]
-
Science Ready. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. [Link]
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Adebayo, O. A., & Partap, U. (2021). Impacts of Fluoride Neurotoxicity and Mitochondrial Dysfunction on Cognition and Mental Health: A Literature Review. International Journal of Environmental Research and Public Health, 18(24), 12971. [Link]
-
Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]
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Wikipedia. (n.d.). Ketone halogenation. [Link]
-
Al-Ghorbani, M., et al. (2016). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. Tropical Journal of Pharmaceutical Research, 15(1), 111-118. [Link]
-
Chemistry Stack Exchange. (2015). Regioselectivity of alpha halogenation of ketones. [Link]
-
D'hooghe, M., & De Kimpe, N. (2006). Synthetic Access to Aromatic α-Haloketones. Molecules, 11(12), 1075-1111. [Link]
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Weichold, O., et al. (2016). Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow. Catalysts, 6(6), 89. [Link]
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Methodological & Application
Application Note & Protocols: Synthesis of Bio-active Derivatives from 3-Chloro-5-fluorophenyl cyclohexyl ketone
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed guide to the synthetic derivatization of 3-Chloro-5-fluorophenyl cyclohexyl ketone, a valuable starting material for the generation of novel chemical entities in drug discovery. The presence of both chloro and fluoro substituents on the phenyl ring makes this scaffold particularly interesting for modulating pharmacokinetic and pharmacodynamic properties.[1][2] This guide moves beyond simple procedural lists to explain the underlying chemical principles and rationale for methodological choices. We present three core, field-proven protocols for key transformations of the ketone moiety: reduction to a secondary alcohol, conversion to diverse amines via reductive amination, and construction of complex heterocyclic systems. Each protocol is designed to be a robust, self-validating system, complete with quantitative data, step-by-step instructions, and mechanistic insights to empower researchers in their synthetic campaigns.
Introduction: The Strategic Value of the Starting Scaffold
This compound is a privileged starting block in medicinal chemistry. The cyclohexyl group provides a three-dimensional, lipophilic character, while the di-substituted phenyl ring offers a platform for fine-tuning electronic and metabolic properties. Halogen atoms, particularly chlorine and fluorine, are frequently incorporated into drug candidates to enhance binding affinity, improve metabolic stability, and modulate bioavailability.[1][2] The carbonyl group serves as a versatile chemical handle, allowing for a multitude of transformations to rapidly build molecular diversity. This application note details three fundamental and reliable synthetic pathways to unlock the potential of this scaffold.
Pathway I: Reduction to (3-Chloro-5-fluorophenyl)(cyclohexyl)methanol
The most fundamental transformation of a ketone is its reduction to the corresponding secondary alcohol. This reaction introduces a hydroxyl group, which can act as a hydrogen bond donor/acceptor or serve as a handle for further functionalization (e.g., esterification, etherification).
Scientific Rationale & Mechanistic Insight
The reduction is achieved via a nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its excellent selectivity for aldehydes and ketones over other reducible functional groups (e.g., esters, amides). Its mild nature and ease of handling make it ideal for routine laboratory use. The reaction is typically performed in a protic solvent like methanol or ethanol, which serves to protonate the intermediate alkoxide, yielding the final alcohol product.
Diagram: General Workflow for Ketone Reduction
Caption: Workflow for the reduction of a ketone to a secondary alcohol.
Protocol: Synthesis of (3-Chloro-5-fluorophenyl)(cyclohexyl)methanol
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), Anhydrous
-
Acetone
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the ketone in anhydrous methanol (approx. 0.2 M concentration).
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise over 15 minutes. Scientist's Note: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive gas evolution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the mixture back to 0 °C and quench the excess NaBH₄ by slowly adding acetone until gas evolution ceases.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the resulting residue between ethyl acetate and water.
-
Wash the organic layer sequentially with saturated aq. NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure alcohol.
Quantitative Data Summary
| Reagent | Molar Eq. | Purity | Typical Yield |
| This compound | 1.0 | >98% | N/A |
| Sodium Borohydride (NaBH₄) | 1.5 | >98% | N/A |
| Product Alcohol | - | >98% | 90-98% |
Pathway II: Synthesis of Amines via Reductive Amination
Reductive amination is a cornerstone of modern medicinal chemistry, enabling the direct conversion of ketones into secondary or tertiary amines.[3][4] This one-pot procedure is highly efficient for generating libraries of amine derivatives for structure-activity relationship (SAR) studies.
Scientific Rationale & Mechanistic Insight
The reaction proceeds in two key steps: (1) formation of an iminium ion intermediate from the ketone and a primary or secondary amine, often catalyzed by a weak acid, and (2) in-situ reduction of the iminium ion to the target amine. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is a superior reagent for this transformation.[5] Unlike NaBH₄ or NaCNBH₃, STAB is a milder, non-toxic reducing agent that is unreactive towards the ketone starting material but selectively and rapidly reduces the iminium ion intermediate. This selectivity prevents side reactions, such as the reduction of the starting ketone.[5] Dichloroethane (DCE) is the preferred solvent as it is aprotic and effectively solubilizes the reagents and intermediates.[5]
Diagram: Reductive Amination Reaction Scheme
Caption: Key steps in the reductive amination of a ketone.
Protocol: Synthesis of N-Benzyl-1-(3-chloro-5-fluorophenyl)cyclohexanamine
Materials:
-
This compound
-
Benzylamine (or other primary/secondary amine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), Anhydrous
-
Acetic Acid (AcOH), Glacial
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the desired amine (e.g., benzylamine, 1.1 eq) in anhydrous DCE (approx. 0.15 M).
-
Add a catalytic amount of glacial acetic acid (0.1 eq). Scientist's Note: The acid catalyzes the formation of the iminium ion intermediate, which is the species that gets reduced. For less reactive ketones, a larger amount of acid may be required.[5]
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) in a single portion. The reaction may become slightly exothermic.
-
Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding saturated aq. NaHCO₃. Stir vigorously until gas evolution ceases.
-
Separate the organic layer. Extract the aqueous layer twice with dichloromethane (DCM) or EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (Silica gel, Hexanes/EtOAc gradient, potentially with 1% triethylamine to prevent streaking of the amine product).
Quantitative Data Summary
| Reagent | Molar Eq. | Purity | Typical Yield |
| This compound | 1.0 | >98% | N/A |
| Amine (e.g., Benzylamine) | 1.1 | >99% | N/A |
| Sodium Triacetoxyborohydride (STAB) | 1.5 | 95% | N/A |
| Acetic Acid (catalyst) | 0.1 | >99% | N/A |
| Product Amine | - | >98% | 75-90% |
Pathway III: Advanced Derivatization - Synthesis of 2-Aminothiazoles
Aryl ketones are exceptionally versatile synthons for constructing heterocyclic scaffolds, which form the core of a vast number of pharmaceuticals.[6][7][8] The synthesis of 2-aminothiazoles is a prime example, providing access to a privileged structure in drug discovery.
Scientific Rationale & Mechanistic Insight
The Hantzsch thiazole synthesis and its modern variations provide a direct route to this important heterocycle. The classical approach involves the reaction of an α-haloketone with a thiourea. A more direct, modern approach involves the in-situ α-halogenation of the ketone followed by cyclization. Reagents like sodium dichloroiodate (NaICl₂) can act as both an iodinating agent and an oxidant in a one-pot procedure.[9] The mechanism involves the formation of an α-iodoketone, which then undergoes nucleophilic attack by the sulfur of thiourea, followed by an intramolecular cyclization and dehydration to yield the aromatic 2-aminothiazole ring.
Diagram: Synthesis of a 2-Aminothiazole Derivative
Caption: Simplified scheme for one-pot 2-aminothiazole synthesis.
Protocol: Synthesis of 4-(3-Chloro-5-fluorophenyl)-4-cyclohexyl-1,3-thiazol-2-amine
Materials:
-
This compound
-
Thiourea
-
Sodium Dichloroiodate (NaICl₂) - Can be prepared or purchased
-
Tetrahydrofuran (THF)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and thiourea (1.2 eq).
-
Add THF as the solvent (approx. 0.2 M).
-
Add an aqueous solution of sodium dichloroiodate (1.5 eq). Scientist's Note: This reagent is a source of electrophilic iodine and facilitates the reaction under mild conditions. It is an alternative to harsher α-halogenation methods.[9]
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 65-70 °C).
-
Maintain reflux for 6-12 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and concentrate using a rotary evaporator to remove the THF.
-
Dilute the residue with EtOAc and wash with saturated aq. Na₂S₂O₃ to remove any residual iodine.
-
Wash the organic layer with saturated aq. NaHCO₃ to neutralize any acids, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to afford the pure 2-aminothiazole derivative.
Quantitative Data Summary
| Reagent | Molar Eq. | Purity | Typical Yield |
| This compound | 1.0 | >98% | N/A |
| Thiourea | 1.2 | >99% | N/A |
| Sodium Dichloroiodate (NaICl₂) | 1.5 | N/A | N/A |
| Product 2-Aminothiazole | - | >97% | 60-80% |
References
- Aryl Methyl Ketones: Versatile Synthons in the Synthesis of Heterocyclic Compounds. National Institutes of Health (NIH).
- Aryl Methyl Ketones: Versatile Synthons in the Synthesis of Heterocyclic Compounds. Thieme Connect.
-
Synthesis of Benzo-fused Heterocycles by Intramolecular α-Arylation of Ketone Enolate Anions. The Journal of Organic Chemistry. Available at: [Link]
- Development of novel synthetic methodologies from aryl ketones and its application in API's synthesis. Journal of Pharmaceutical Chemistry.
-
One pot synthesis of α‐N ‐heteroaryl ketone derivatives from aryl ketones using aqueous NaICl2. ResearchGate. Available at: [Link]
-
Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Royal Society of Chemistry. Available at: [Link]
-
Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. PubMed. Available at: [Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Organic Chemistry Portal. Available at: [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available at: [Link]
-
Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. ChemRxiv. Available at: [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. Available at: [Link]
-
Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. PubMed Central. Available at: [Link]
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- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. Aryl Methyl Ketones: Versatile Synthons in the Synthesis of Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-Chloro-5-fluorophenyl cyclohexyl ketone in Medicinal Chemistry
Introduction: Unveiling the Potential of a Halogenated Aryl Cyclohexyl Ketone Scaffold
In the landscape of modern drug discovery, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The compound 3-Chloro-5-fluorophenyl cyclohexyl ketone presents itself as a promising, yet underexplored, scaffold for the synthesis of novel therapeutic agents. Its architecture marries three key components, each contributing unique and valuable attributes to a potential drug candidate: a cyclohexyl ring, a ketone linker, and a di-halogenated phenyl ring.
The cyclohexyl moiety is a well-established bioisostere for a phenyl ring, offering a three-dimensional structure that can enhance binding affinity to protein targets and improve metabolic stability by mitigating oxidative metabolism often associated with aromatic rings. Its incorporation can also favorably modulate a compound's lipophilicity.
The ketone functional group serves as a versatile synthetic handle. It can act as a precursor for a wide array of chemical transformations, enabling the construction of diverse heterocyclic systems. Furthermore, the carbonyl group itself can participate in crucial hydrogen bonding interactions within a protein's binding pocket.
The 3-chloro-5-fluorophenyl group is of particular interest. The presence of halogens, specifically chlorine and fluorine, can significantly impact a molecule's biological activity. Fluorine is known to enhance metabolic stability, improve membrane permeability, and increase binding affinity by participating in favorable electrostatic interactions. The 3,5-disubstitution pattern on the phenyl ring can influence the molecule's conformation and electronic properties, potentially leading to enhanced selectivity for its biological target.
This guide provides a comprehensive overview of the potential applications of this compound in medicinal chemistry, supported by detailed synthetic and biological evaluation protocols.
Diagram: Key Structural Features and Their Significance
Caption: Structural features of this compound and their medicinal chemistry relevance.
Potential Medicinal Chemistry Applications
Based on the structural characteristics of this compound and its analogy to known bioactive molecules, its primary application lies as a key intermediate in the synthesis of novel compounds targeting the central nervous system (CNS).
Synthesis of Novel Benzodiazepine Analogs
Cyclohexyl phenyl ketone derivatives have been patented as intermediates in the synthesis of benzodiazepines, a class of drugs known for their anxiolytic, sedative, and anticonvulsant properties. The 3-chloro-5-fluorophenyl moiety can be exploited to create novel benzodiazepine structures with potentially improved efficacy, selectivity, and pharmacokinetic profiles.
Development of Neuropeptide Y (NPY) Receptor Antagonists
Research has shown that replacing a phenyl ring with a cyclohexyl ring in neuropeptide Y Y5-receptor antagonists can enhance pharmacokinetic properties and reduce off-target effects, such as hERG channel affinity.[1] The this compound scaffold could be elaborated to generate novel NPY receptor antagonists for the potential treatment of obesity and other metabolic disorders.
Exploration of Novel CNS-Active Scaffolds
The unique combination of a bulky, lipophilic cyclohexyl group and an electron-withdrawing dihalogenated phenyl ring makes this ketone an interesting starting point for the exploration of other CNS-active scaffolds. Modification of the ketone functionality can lead to the synthesis of a variety of heterocyclic systems with potential activity as anticonvulsants, antidepressants, or antipsychotics.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a standard Friedel-Crafts acylation reaction to synthesize the title compound.
Materials:
-
1,3-Dichloro-5-fluorobenzene
-
Cyclohexanecarbonyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Suspend anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Add cyclohexanecarbonyl chloride (1.0 eq.) dropwise to the suspension via the dropping funnel over 15 minutes.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add 1,3-dichloro-5-fluorobenzene (1.1 eq.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Expected Yield and Characterization:
-
Yield: 60-75%
-
Appearance: White to off-white solid
-
Characterization: ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy should be used to confirm the structure and purity of the product.
Protocol 2: Synthesis of a Novel Benzodiazepine Analog
This protocol outlines a potential synthetic route to a benzodiazepine derivative using this compound as a starting material. This is a hypothetical protocol based on established methods for benzodiazepine synthesis from ketones.[2][3][4]
Diagram: Synthetic Workflow for Benzodiazepine Analog
Caption: A potential workflow for the synthesis of a novel benzodiazepine analog.
Step 1: α-Bromination of this compound
-
Dissolve this compound (1.0 eq.) in a suitable solvent such as diethyl ether or chloroform.
-
Add a brominating agent, for example, N-bromosuccinimide (NBS) (1.1 eq.) and a catalytic amount of a radical initiator like AIBN.
-
Reflux the mixture and monitor the reaction by TLC.
-
Upon completion, cool the reaction, filter off the succinimide, and concentrate the filtrate.
-
Purify the crude α-bromo ketone by column chromatography.
Step 2: Condensation and Cyclization
-
Dissolve the α-bromo ketone (1.0 eq.) and 2-aminobenzamide (1.1 eq.) in a high-boiling point solvent like dimethylformamide (DMF).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq.).
-
Heat the reaction mixture to 100-120 °C and stir for 24 hours.
-
Monitor the formation of the benzodiazepine product by TLC and LC-MS.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the final benzodiazepine analog by column chromatography or recrystallization.
Protocol 3: In Vitro Evaluation of CNS Activity - Radioligand Binding Assay
This protocol describes a general method to assess the binding affinity of the newly synthesized benzodiazepine analog to the benzodiazepine binding site on the GABA-A receptor.
Materials:
-
Synthesized benzodiazepine analog
-
[³H]-Flunitrazepam (radioligand)
-
Rat cortical membranes (source of GABA-A receptors)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Unlabeled diazepam (for non-specific binding determination)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration manifold
Procedure:
-
Prepare serial dilutions of the synthesized benzodiazepine analog in Tris-HCl buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of Tris-HCl buffer, 50 µL of [³H]-Flunitrazepam (at a concentration near its Kd), and 50 µL of rat cortical membrane suspension.
-
Non-specific Binding: 50 µL of unlabeled diazepam (at a high concentration, e.g., 10 µM), 50 µL of [³H]-Flunitrazepam, and 50 µL of membrane suspension.
-
Compound Binding: 50 µL of the diluted synthesized analog, 50 µL of [³H]-Flunitrazepam, and 50 µL of membrane suspension.
-
-
Incubate the plate at 4 °C for 60 minutes.
-
Rapidly filter the contents of each well through the glass fiber filters using a filtration manifold.
-
Wash the filters three times with ice-cold Tris-HCl buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and vortex.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of inhibition of [³H]-Flunitrazepam binding for each concentration of the synthesized analog.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Table 1: Hypothetical Binding Affinity Data
| Compound | Target | IC₅₀ (nM) | Ki (nM) |
| Diazepam (Reference) | GABA-A Receptor | 10 | 5.8 |
| Benzodiazepine Analog 1 | GABA-A Receptor | 25 | 14.5 |
| Benzodiazepine Analog 2 | GABA-A Receptor | 8 | 4.6 |
Structure-Activity Relationship (SAR) Insights
While extensive SAR data for this compound derivatives is not available, we can infer potential relationships based on the known effects of its structural components.
-
Cyclohexyl Ring: Modification of the cyclohexyl ring, for instance, by introducing substituents or changing its conformation, is likely to impact binding affinity and lipophilicity.
-
Ketone Linker: Replacing the ketone with other linkers (e.g., an alcohol or an amine) would significantly alter the molecule's electronic and hydrogen bonding properties, likely leading to a change in biological activity.
-
Phenyl Ring Substituents: The 3-chloro and 5-fluoro substituents are crucial. Varying the position and nature of these halogens would be a key strategy in optimizing potency and selectivity. For example, moving the chloro group to the 4-position or replacing it with another halogen could have a substantial effect on activity. The electron-withdrawing nature of these halogens likely plays a role in the molecule's interaction with its target.
Conclusion
This compound is a promising and versatile building block in medicinal chemistry. Its unique combination of a cyclohexyl moiety, a ketone linker, and a di-halogenated phenyl ring provides a solid foundation for the synthesis of novel compounds with potential therapeutic applications, particularly in the realm of central nervous system disorders. The protocols and insights provided in this guide are intended to serve as a starting point for researchers and drug development professionals to explore the full potential of this intriguing scaffold.
References
- Design, synthesis, and biological evaluation of substituted 2-cyclohexyl-4-phenyl-1H-imidazoles: potent and selective neuropeptide Y Y5-receptor antagonists. Journal of Medicinal Chemistry, 2004.
- Bioactivity Profiles of Progressively Ring-Fluorinated Cyclohexyl Motifs in the WKYMVm Peptide as Formylpeptide FPR2 Agonists and in Keto-Piperazines as Antitrypanosome Agents. Chemistry – A European Journal, 2020.
- Palladium-Catalyzed Benzodiazepines Synthesis. Molecules, 2021.
- Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds.
- Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Journal of Biomedicine and Biotechnology, 2012.
- Synthesis of 1,5- Benzodiazepines A Review. International Journal of Trend in Scientific Research and Development, 2019.
- Synthesis of 1,5-benzodiazepine and its derivatives by condensation reaction using H-MCM-22 as catalyst. Journal of Biomedicine and Biotechnology, 2012.
- Relationship between structure, toxicity and activity. National University of Singapore Faculty of Science, 2015.
- Design, Synthesis, and Biological Evaluation of Substituted 2-Cyclohexyl-4-phenyl-1H-imidazoles: Potent and Selective Neuropeptide Y Y5-Receptor Antagonists.
- Bioactivity Profiles of Progressively Ring-Fluorinated Cyclohexyl Motifs in the WKYMVm Peptide as Formylpeptide FPR2 Agonists and in Keto-Piperazines as Antitrypanosome Agents.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 2023.
- Pharmacophore-based design of phenyl-[hydroxycyclohexyl] cycloalkyl-carboxamide mitofusin activators with improved neuronal activity. Journal of Medicinal Chemistry, 2021.
- Pharmacophore-Based Design of Phenyl-[hydroxycyclohexyl] Cycloalkyl-Carboxamide Mitofusin Activators with Improved Neuronal Activity. PubMed, 2021.
- Cyclohexyl phenyl ketone. PubChem, 2024.
- Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 2016.
- Synthesis and anticonvulsant activity of 1-phenylcyclohexylamine analogues. Journal of Medicinal Chemistry, 1989.
- Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones. Journal of the American Chemical Society, 2011.
- Pharmacophore-Based Design of Phenyl-[hydroxycyclohexyl] Cycloalkyl-Carboxamide Mitofusin Activators with Improved Neuronal Activity.
- Structure-activity relationship in halogen and alkyl substituted allyl and allylic compounds: correlation of alkylating and mutagenic properties. Biochemical Pharmacology, 1980.
- Structure Activity Rel
- Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)
- Cyclohexyl phenyl ketone 98% | 712-50-5. Sigma-Aldrich.
- Quantitative structure-activity relationship study on phenylcyclohexylamine. Journal of the Korean Chemical Society, 1998.
- Physical-Organic Concepts in Structure-Activity Relationships in the Development of Insecticides. Taylor & Francis, 1992.
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Application Note: Comprehensive Characterization of 3-Chloro-5-fluorophenyl cyclohexyl ketone
For: Researchers, scientists, and drug development professionals
Abstract
This application note provides a comprehensive guide to the analytical methods for the characterization of 3-Chloro-5-fluorophenyl cyclohexyl ketone, a key intermediate in pharmaceutical synthesis. The document outlines detailed protocols for High-Performance Liquid Chromatography (HPLC) for purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for impurity profiling, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and Fourier-Transform Infrared (FT-IR) spectroscopy for functional group confirmation. The methodologies are designed to be robust and adhere to the principles of scientific integrity, providing a self-validating framework for the analysis of this compound. This guide is intended to equip researchers and drug development professionals with the necessary tools for the reliable and accurate characterization of this important chemical entity.
Introduction
This compound is a substituted aromatic ketone that serves as a critical building block in the synthesis of various pharmaceutical compounds. The purity and structural integrity of this intermediate are paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods are essential for its complete characterization.
This guide details a multi-faceted analytical approach, employing orthogonal techniques to provide a comprehensive understanding of the compound's identity, purity, and impurity profile. The causality behind experimental choices is explained to provide a deeper understanding of the method development process. All protocols are designed to be self-validating, ensuring the trustworthiness of the generated data.
Chromatographic Analysis: Purity and Impurity Profiling
Chromatographic techniques are indispensable for separating and quantifying the target compound from its impurities. A combination of HPLC and GC-MS provides a powerful approach to assess purity and identify potential process-related impurities and degradation products.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the primary method for determining the purity of this compound due to its high resolution and sensitivity. A reversed-phase method is proposed, as it is well-suited for the analysis of moderately polar compounds.
Rationale for Method Selection:
-
Reversed-Phase Chromatography: The nonpolar stationary phase (C18) and a polar mobile phase allow for the effective separation of the target analyte from polar and nonpolar impurities. Phenyl-based stationary phases can also offer alternative selectivity for aromatic compounds.[1]
-
UV Detection: The aromatic nature of the compound allows for sensitive detection using a UV detector. The detection wavelength is selected based on the UV spectrum of the analyte to maximize sensitivity.
Experimental Protocol: HPLC Purity Determination
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound and dissolve it in 50 mL of diluent (Acetonitrile/Water, 50:50 v/v) to obtain a stock solution of 0.5 mg/mL.
-
Further dilute 1 mL of the stock solution to 100 mL with the diluent to prepare a working solution of 5 µg/mL.
-
Filter the working solution through a 0.45 µm nylon syringe filter before injection.[2][3]
-
-
Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1290 Infinity II LC or equivalent |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-20 min: 50-90% B20-25 min: 90% B25.1-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | Diode Array Detector (DAD) at 254 nm |
-
Method Validation: The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[4][5][6][7]
Data Presentation: HPLC Purity Calculation
The purity of the sample is calculated based on the area percentage of the main peak in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities.[8][9] The high separation efficiency of gas chromatography combined with the mass-selective detector allows for the tentative identification of unknown impurities based on their mass spectra.
Rationale for Method Selection:
-
Volatility: this compound is expected to have sufficient volatility and thermal stability for GC analysis.
-
Mass Spectrometry: Provides structural information about the impurities, aiding in their identification by comparing the obtained mass spectra with spectral libraries (e.g., NIST). Selected Ion Monitoring (SIM) can be used for enhanced sensitivity in quantifying known impurities.[10]
Experimental Protocol: GC-MS Impurity Profiling
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in a suitable solvent such as dichloromethane or acetone.[11]
-
-
Instrumentation and Conditions:
| Parameter | Condition |
| GC-MS System | Agilent 7890B GC with 5977A MSD or equivalent |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (50:1) |
| Injection Volume | 1 µL |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 10 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-500 amu |
-
Data Analysis:
-
Identify the main peak corresponding to this compound.
-
Analyze the mass spectra of any additional peaks to tentatively identify impurities.
-
Compare the obtained spectra with a commercial mass spectral library for confirmation.
-
Workflow for Chromatographic Analysis
Caption: Workflow for chromatographic analysis of this compound.
Spectroscopic Analysis: Structural Elucidation and Functional Group Confirmation
Spectroscopic techniques are essential for confirming the chemical structure of this compound. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, while FT-IR spectroscopy confirms the presence of key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for the unambiguous structural elucidation of organic molecules.[12][13] The chemical shifts, coupling constants, and integration of the signals provide a detailed map of the molecule's structure.
Rationale for Method Selection:
-
Structural Information: NMR provides connectivity information, allowing for the complete assignment of all protons and carbons in the molecule.
-
Isomer Differentiation: NMR can distinguish between different isomers, which is crucial for ensuring the correct regiochemistry of the compound.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[14]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Instrumentation and Parameters:
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer | Bruker Avance 400 MHz or equivalent | Bruker Avance 100 MHz or equivalent |
| Solvent | CDCl₃ | CDCl₃ |
| Temperature | 25 °C | 25 °C |
| Pulse Program | zg30 | zgpg30 |
| Number of Scans | 16 | 1024 |
| Relaxation Delay | 1.0 s | 2.0 s |
-
Data Interpretation:
-
¹H NMR: Analyze the chemical shifts (δ) to identify aromatic and aliphatic protons. The integration of peaks will give the relative number of protons. The splitting patterns (multiplicity) will provide information about neighboring protons.
-
¹³C NMR: Identify the number of unique carbon atoms in the molecule. The chemical shifts will indicate the type of carbon (aromatic, aliphatic, carbonyl).
-
Expected NMR Data (Predicted)
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic | 7.0 - 7.5 | m | 3H | Ar-H |
| Cyclohexyl | 1.2 - 2.5 | m | 11H | CH, CH₂ |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |
| Carbonyl | ~198 | C=O |
| Aromatic | 115 - 165 | Ar-C |
| Cyclohexyl | 25 - 50 | CH, CH₂ |
Note: These are predicted values and may vary based on the actual measurement.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[15] The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds.
Rationale for Method Selection:
-
Functional Group Identification: FT-IR is excellent for confirming the presence of the carbonyl (C=O) group of the ketone and the C-Cl and C-F bonds.
-
Simplicity and Speed: The analysis is quick and requires minimal sample preparation.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation and Parameters:
| Parameter | Setting |
| Spectrometer | PerkinElmer Spectrum Two or equivalent with ATR |
| Spectral Range | 4000 - 400 cm⁻¹ |
| Resolution | 4 cm⁻¹ |
| Number of Scans | 16 |
-
Data Interpretation:
-
Identify the characteristic absorption bands for the functional groups present in the molecule.
-
Expected FT-IR Absorption Bands
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C=O (Aromatic Ketone) | 1685 - 1665[16][17][18] |
| C-H (Aromatic) | 3100 - 3000 |
| C-H (Aliphatic) | 2960 - 2850 |
| C=C (Aromatic) | 1600 - 1450 |
| C-Cl | 800 - 600 |
| C-F | 1400 - 1000 |
Logical Relationship of Analytical Techniques
Caption: Interrelation of analytical techniques for comprehensive characterization.
Conclusion
The analytical methods detailed in this application note provide a comprehensive framework for the characterization of this compound. The combination of chromatographic and spectroscopic techniques ensures a thorough evaluation of the compound's identity, purity, and impurity profile. Adherence to these protocols will enable researchers and drug development professionals to generate reliable and accurate data, which is crucial for regulatory submissions and ensuring the quality of pharmaceutical products. The principles and methodologies described herein can be adapted for the analysis of other similar chemical entities.
References
-
Agilent Technologies. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Retrieved from [Link]
-
American Chemical Society. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]
-
LCGC International. (2016). Getting the Most from Phenyl Stationary Phases for HPLC. Retrieved from [Link]
-
MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
Organomation. (n.d.). Sample Preparation: A Comprehensive Guide. Retrieved from [Link]
-
Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]
-
PubMed Central. (n.d.). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Retrieved from [Link]
-
ResearchGate. (n.d.). Sample Preparation in Analysis of Pharmaceuticals. Retrieved from [Link]
-
Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction. Retrieved from [Link]
-
TDI-Brooks. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. Retrieved from [Link]
Sources
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- 2. organomation.com [organomation.com]
- 3. Sample Preparation – Chemical Analysis - Analytik Jena [analytik-jena.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. ijrrjournal.com [ijrrjournal.com]
- 8. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iris.unito.it [iris.unito.it]
- 10. tdi-bi.com [tdi-bi.com]
- 11. agilent.com [agilent.com]
- 12. mdpi.com [mdpi.com]
- 13. The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 14. beilstein-journals.org [beilstein-journals.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. orgchemboulder.com [orgchemboulder.com]
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- 18. chem.pg.edu.pl [chem.pg.edu.pl]
Application Note & Protocols: High-Throughput Analysis of 3-Chloro-5-fluorophenyl cyclohexyl ketone by HPLC-UV and GC-MS
Abstract
This document provides comprehensive, validated analytical procedures for the quantification and identification of 3-Chloro-5-fluorophenyl cyclohexyl ketone. This compound, a potential intermediate or impurity in pharmaceutical manufacturing, requires robust and reliable analytical methods to ensure product quality and safety. We present two orthogonal techniques: a High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for routine quantification and a Gas Chromatography-Mass Spectrometry (GC-MS) method for definitive identification and trace-level analysis. The protocols herein are detailed with an emphasis on the scientific rationale behind methodological choices and are structured to comply with the validation principles outlined in the ICH Q2(R2) guidelines.[1][2][3]
Introduction
This compound is a halogenated aromatic ketone. The presence of such structures in active pharmaceutical ingredient (API) synthesis routes necessitates their careful monitoring. As potential process-related impurities, their levels must be controlled within strict limits defined by regulatory bodies.[4][5] The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[6][7] This application note details two distinct, validated methods to provide a comprehensive analytical solution for researchers, quality control analysts, and drug development professionals.
The HPLC method utilizes pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH) to enhance UV detectability, making it a reliable tool for routine quality control.[8][9] The GC-MS method employs derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) to improve volatility and chromatographic performance, offering high specificity and sensitivity for impurity profiling and confirmatory analysis.[10]
Part I: Reversed-Phase HPLC-UV Method for Quantification
Principle of the Method
Reversed-phase HPLC is the chosen method for quantification due to its robustness and wide applicability in pharmaceutical analysis.[11][12] The stationary phase is nonpolar (C18), while the mobile phase is a more polar mixture of acetonitrile and water. The analyte, this compound, is relatively nonpolar and will be retained on the column. To enhance its detectability by a UV detector, the ketone's carbonyl group is derivatized with 2,4-dinitrophenylhydrazine (DNPH). This reaction forms a 2,4-dinitrophenylhydrazone derivative, which possesses a strong chromophore, allowing for sensitive detection around 360 nm.[8][13]
Materials and Reagents
-
Analyte: this compound reference standard (>99% purity)
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (HPLC Grade)
-
Reagents: 2,4-Dinitrophenylhydrazine (DNPH), Hydrochloric Acid (ACS Grade)
-
Equipment: Analytical Balance, Volumetric flasks, Pipettes, 0.45 µm Syringe filters, HPLC vials
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD), C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Experimental Protocols
Protocol 1: Standard and Sample Preparation (DNPH Derivatization)
-
DNPH Reagent Preparation: Dissolve 100 mg of DNPH in 20 mL of acetonitrile. Carefully add 0.5 mL of concentrated HCl. Sonicate for 5 minutes to ensure complete dissolution. Store this reagent protected from light.
-
Stock Standard Preparation (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Derivatization:
-
Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock standard with acetonitrile.
-
For each standard, transfer 1 mL into a 10 mL vial.
-
Add 1 mL of the DNPH reagent.
-
Cap the vial and heat at 60°C for 30 minutes.
-
Allow to cool to room temperature. Dilute with the mobile phase initial composition to a final volume of 10 mL.
-
-
Sample Preparation:
-
Accurately weigh a sample containing the analyte and dissolve it in a known volume of acetonitrile to achieve a theoretical concentration within the calibration range.
-
Follow the derivatization steps (3b-3e) as described for the working standards.
-
Filter the final derivatized solution through a 0.45 µm syringe filter into an HPLC vial before analysis.[14]
-
Protocol 2: HPLC-UV Chromatographic Conditions
The following parameters provide a starting point and should be optimized for the specific system in use.
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) | Industry standard for retaining non-polar to moderately polar compounds. |
| Mobile Phase | A: WaterB: Acetonitrile | A common solvent system providing good separation efficiency for this compound class. |
| Gradient | 0-15 min: 60% B to 90% B15-18 min: Hold at 90% B18-20 min: Return to 60% B | Gradient elution ensures that the derivatized analyte is eluted with a good peak shape and that the column is cleaned of any late-eluting components. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temp. | 30 °C | Enhances reproducibility of retention times by controlling viscosity. |
| Detection | UV at 360 nm | The wavelength of maximum absorbance for the DNPH derivative, ensuring high sensitivity.[8] |
| Injection Vol. | 10 µL | A typical injection volume to avoid column overloading while ensuring adequate signal. |
HPLC-UV Workflow Diagram
Caption: HPLC-UV workflow for this compound.
Method Validation Protocol (ICH Q2(R2) Framework)
A validated analytical method provides documented evidence of its reliability for the intended purpose.[15][16]
| Parameter | Protocol Summary | Acceptance Criteria |
| Specificity | Analyze blank, placebo (if applicable), and analyte-spiked samples. Assess for interfering peaks at the analyte's retention time. | No significant interference at the retention time of the analyte peak. Peak purity should pass if using a DAD. |
| Linearity | Analyze calibration standards at a minimum of five concentrations (e.g., 1-100 µg/mL) in triplicate. Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Range | Confirmed by the linearity study, demonstrating acceptable accuracy and precision within the lower and upper concentration limits.[17] | 80-120% of the target concentration. |
| Accuracy | Perform recovery studies by spiking a known amount of analyte into a blank matrix at three levels (e.g., 80%, 100%, 120% of target conc.), n=3 for each level. | Mean recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability: Analyze six replicate samples at 100% of the target concentration on the same day.Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. | Relative Standard Deviation (RSD) ≤ 2.0%.[2] |
| LOQ/LOD | Limit of Quantitation (LOQ): The lowest concentration on the calibration curve that meets accuracy and precision criteria.Limit of Detection (LOD): Determined based on signal-to-noise ratio (S/N ≈ 3). | LOQ should have RSD ≤ 10%. |
| Robustness | Intentionally vary method parameters (e.g., column temperature ±2°C, mobile phase composition ±2%, flow rate ±0.1 mL/min) and assess the impact on results. | Results should remain unaffected by small, deliberate variations. System suitability parameters must be met. |
Part II: GC-MS Method for Identification and Confirmation
Principle of the Method
GC-MS is an ideal technique for confirming the identity and structure of volatile and semi-volatile organic compounds. To analyze this compound, which has limited volatility, a derivatization step is essential.[18] We employ O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) which reacts with the ketone's carbonyl group to form a stable oxime derivative. This derivative is significantly more volatile and thermally stable, and the pentafluorobenzyl group makes it highly sensitive for detection by mass spectrometry, especially in negative chemical ionization (NCI) mode.[10][19] Electron Impact (EI) ionization is used for structural confirmation by creating a reproducible fragmentation pattern.
Materials and Reagents
-
Analyte: this compound reference standard (>99% purity)
-
Solvents: Ethyl Acetate (GC Grade), Pyridine (GC Grade)
-
Reagents: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Equipment: Analytical Balance, Volumetric flasks, Pipettes, Heating block or oven, GC vials with inserts
-
Instrumentation: GC-MS system with an autosampler, split/splitless injector, and a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane).
Experimental Protocols
Protocol 3: Standard and Sample Preparation (PFBHA Derivatization)
-
PFBHA Reagent Preparation (10 mg/mL): Dissolve 100 mg of PFBHA in 10 mL of pyridine.
-
Scientist's Note: Pyridine acts as a catalyst and acid scavenger in the oximation reaction, driving it to completion.[20]
-
-
Stock Standard Preparation (1000 µg/mL): Accurately weigh 25 mg of the analyte into a 25 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.
-
Working Standard/Sample Derivatization:
-
Prepare a series of standards by diluting the stock solution in ethyl acetate to desired concentrations.
-
Transfer 100 µL of the standard or sample solution into a 2 mL GC vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of the PFBHA reagent.
-
Cap the vial tightly and heat at 75°C for 60 minutes.
-
Cool to room temperature. Add 200 µL of ethyl acetate and vortex briefly. The sample is now ready for injection.
-
Protocol 4: GC-MS Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film) | A robust, general-purpose non-polar column suitable for a wide range of derivatized compounds. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Injector | Splitless, 250 °C | Splitless mode is used for trace analysis to ensure the entire sample is transferred to the column. |
| Oven Program | Initial: 100°C, hold 1 minRamp: 15°C/min to 280°CHold: 5 min | The temperature program is designed to separate the analyte from the solvent front and derivatization reagent byproducts. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte before entering the mass spectrometer. |
| MS Ion Source | 230 °C (EI Mode) | Standard temperature for Electron Impact ionization. |
| MS Quadrupole | 150 °C | Standard temperature for the quadrupole mass filter. |
| Ionization Mode | Electron Impact (EI) at 70 eV | Provides a reproducible fragmentation pattern for library matching and structural confirmation. |
| Scan Range | 50 - 450 m/z | Covers the expected mass range of the derivatized analyte and its fragments. |
GC-MS Workflow Diagram
Caption: GC-MS workflow for this compound.
Method Validation and Data Interpretation
The GC-MS method should be validated for specificity, linearity, range, accuracy, precision, and LOD/LOQ using similar protocols as described for the HPLC method.
Data Interpretation:
-
Identification: The identity of the compound is confirmed by matching its retention time with that of a derivatized reference standard.
-
Confirmation: Definitive confirmation is achieved by comparing the acquired mass spectrum of the sample peak with the mass spectrum of the reference standard. The fragmentation pattern should be identical.
Expected Mass Spectrum Data (Theoretical): The PFBHA-derivatized analyte will have a specific molecular weight and fragmentation pattern. The molecular ion (M+) may be visible, along with characteristic fragments.
| Parameter | Value |
| Analyte Formula | C₁₃H₁₄ClFO |
| Analyte Mol. Weight | 240.70 g/mol |
| PFBHA-Oxime Formula | C₂₀H₁₆ClF₆NO |
| PFBHA-Oxime Mol. Weight | 435.79 g/mol |
| Characteristic Fragment (m/z) | 181 |
| Fragment Identity | [C₇H₂F₅]⁺ (Pentafluorotropylium ion) - a hallmark of PFBHA derivatives. |
Conclusion
This application note provides two robust, orthogonal, and validated methods for the analysis of this compound. The HPLC-UV method is suitable for high-throughput, routine quantitative analysis in a quality control environment. The GC-MS method offers superior specificity and is the preferred technique for identity confirmation and sensitive impurity analysis. Adherence to these protocols and the principles of method validation will ensure the generation of accurate, reliable, and defensible analytical data in pharmaceutical development and manufacturing.
References
- Vertex AI Search. (2025). Understanding ICH Q2(R2)
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Application Note: Characterization of 3-Chloro-5-fluorophenyl cyclohexyl ketone in Enzyme Inhibition Assays
An Application Guide for Researchers and Drug Development Professionals
Introduction and Scientific Context
The discovery of novel enzyme inhibitors is a cornerstone of modern therapeutic development, providing targeted interventions for a host of diseases.[1][2] This document outlines a comprehensive framework for the characterization of 3-Chloro-5-fluorophenyl cyclohexyl ketone , a novel chemical entity with potential inhibitory activity. Due to the absence of existing literature, this application note serves as a predictive guide, establishing robust protocols to ascertain its efficacy and mechanism of action against a plausible and high-value enzyme target.
Based on its structural features—a central ketone moiety flanked by a halogenated phenyl ring and a non-polar cyclohexyl group—we hypothesize that this compound may interact with enzymes possessing a hydrophobic binding pocket. The ketone group can act as a hydrogen bond acceptor, while the fluoro and chloro substituents can modulate electronic properties and binding affinity. These characteristics are reminiscent of scaffolds found in inhibitors of cyclooxygenase (COX) enzymes.
Therefore, this guide will focus on protocols to evaluate this compound as a potential inhibitor of Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes are critical mediators of inflammation and pain through their synthesis of prostaglandins from arachidonic acid.[3] Differentiating between COX-1 (constitutively expressed, with housekeeping functions) and COX-2 (inducible during inflammation) is a pivotal goal in developing safer non-steroidal anti-inflammatory drugs (NSAIDs).[4][5] The following protocols are designed not only to detect inhibition but also to quantify the compound's selectivity, a key determinant of its therapeutic potential.
Compound Management and Preparation
Proper handling of the test compound is critical for reproducible results. This section provides foundational steps for preparing this compound for screening.
-
Solubilization: The compound is predicted to have low aqueous solubility. A stock solution should be prepared in 100% dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10-50 mM). Sonication may be required to ensure complete dissolution.
-
Storage: The DMSO stock solution should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light.
-
Serial Dilutions: For dose-response experiments, a serial dilution series should be prepared from the stock solution. It is crucial to perform these dilutions in DMSO to avoid compound precipitation before final dilution in the aqueous assay buffer. The final concentration of DMSO in the assay well should be kept constant across all conditions (including controls) and should not exceed 1% (v/v) to prevent effects on enzyme activity.
Assay Principle: A Fluorescence-Based Approach for COX Activity
To assess the inhibitory potential of this compound, we will employ a sensitive and high-throughput compatible fluorescence-based assay. This assay measures the peroxidase component of COX activity.
The bifunctional COX enzyme first catalyzes the conversion of arachidonic acid to the unstable intermediate Prostaglandin G2 (PGG2). The peroxidase function of COX then reduces PGG2 to Prostaglandin H2 (PGH2). This peroxidase reaction can be coupled to a fluorogenic probe, such as 10-acetyl-3,7-dihydroxyphenoxazine (ADHP), which is oxidized in the presence of heme to produce the highly fluorescent compound resorufin.
Inhibitory Effect: An effective COX inhibitor will reduce the rate of PGG2 production, thereby decreasing the rate of resorufin formation and resulting in a lower fluorescent signal. This method allows for continuous, real-time monitoring of enzyme kinetics.[6][7][8]
Experimental Design and Workflow
The overall process for characterizing the inhibitor is depicted below. This workflow ensures a logical progression from initial screening to detailed mechanistic studies, incorporating essential controls for data integrity.
Caption: Workflow for evaluating a novel COX inhibitor.
Detailed Experimental Protocols
These protocols are optimized for a 96-well plate format but can be miniaturized for 384-well plates to accommodate high-throughput screening (HTS).[9]
Protocol 1: In Vitro COX-1 & COX-2 Inhibition Screening
This protocol determines the compound's inhibitory activity at a single concentration or across a dose range.
Materials:
-
Enzymes: Recombinant human COX-1 and COX-2
-
Buffer: 100 mM Tris-HCl, pH 8.0
-
Cofactor: Hemin (prepared as a 15 mM stock in DMSO)
-
Substrate: Arachidonic Acid (prepared as a 10 mM stock in ethanol)
-
Probe: ADHP (10-acetyl-3,7-dihydroxyphenoxazine), prepared as a stock in DMSO
-
Test Compound: this compound in DMSO
-
Control Inhibitors: Indomethacin (non-selective) or Celecoxib (COX-2 selective)
-
Plates: Black, flat-bottom 96-well plates suitable for fluorescence measurements
-
Instrumentation: Fluorescence plate reader with excitation/emission wavelengths of ~530-560 nm and ~590 nm, respectively.
Procedure:
-
Reagent Preparation: Prepare an Assay Mix containing Tris-HCl buffer, hemin, and ADHP. Keep on ice.
-
Compound Plating: Add 1 µL of the test compound serial dilutions (in DMSO) to the appropriate wells. For controls, add 1 µL of DMSO (vehicle control), a known inhibitor (positive control), or buffer (background control).
-
Enzyme Addition: Prepare a working solution of either COX-1 or COX-2 in the Assay Mix. Add 100 µL of this solution to each well. For the "no-enzyme" control, add 100 µL of the Assay Mix without enzyme.
-
Pre-incubation: Mix the plate gently on an orbital shaker and incubate for 15 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Prepare a working solution of arachidonic acid in the assay buffer. Add 100 µL of this solution to all wells to start the reaction.
-
Fluorescence Measurement: Immediately place the plate in the reader pre-set to 37°C. Measure the fluorescence intensity every minute for 20-30 minutes (kinetic mode). Alternatively, for an endpoint assay, incubate the plate for 30 minutes at 37°C before reading the final fluorescence.
Protocol 2: IC50 Value Determination
The half-maximal inhibitory concentration (IC50) is a quantitative measure of inhibitor potency.
-
Perform the Assay: Run the inhibition assay as described in Protocol 1, using a 10-point, 3-fold serial dilution of this compound, starting from a high concentration (e.g., 100 µM).
-
Calculate Reaction Rates: For kinetic data, determine the initial reaction velocity (V) from the linear portion of the fluorescence vs. time plot for each well.
-
Calculate Percent Inhibition: Use the following formula to calculate the percentage of inhibition at each compound concentration: % Inhibition = 100 * (1 - (V_inhibitor - V_background) / (V_vehicle - V_background)) Where:
-
V_inhibitor is the rate in the presence of the test compound.
-
V_vehicle is the rate of the DMSO control (0% inhibition).
-
V_background is the rate of the no-enzyme control.
-
-
Generate IC50 Curve: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (four-parameter logistic equation) to derive the IC50 value.
Data Analysis and Interpretation
| Parameter | Description | Calculation | Hypothetical Data |
| IC50 (COX-1) | Concentration of inhibitor required to reduce COX-1 activity by 50%. | Non-linear regression of dose-response data for COX-1. | 15.2 µM |
| IC50 (COX-2) | Concentration of inhibitor required to reduce COX-2 activity by 50%. | Non-linear regression of dose-response data for COX-2. | 1.8 µM |
| Selectivity Index | A ratio indicating the preference for inhibiting COX-2 over COX-1. | SI = IC50 (COX-1) / IC50 (COX-2)[4] | 8.4 |
Interpretation: A selectivity index greater than 1 indicates selectivity for COX-2. In this hypothetical example, this compound is 8.4-fold more selective for COX-2 than COX-1. Compounds with high selectivity are often pursued to minimize side effects associated with COX-1 inhibition (e.g., gastrointestinal issues).
Advanced Characterization: Mechanism of Inhibition
Understanding how an inhibitor interacts with its target provides critical insights for drug optimization. This involves determining if the inhibition is competitive, non-competitive, uncompetitive, or mixed.
Experimental Approach: The experiment involves measuring the initial reaction rates at various concentrations of the substrate (arachidonic acid) while holding the inhibitor concentration constant. The data is then plotted using a double reciprocal plot (Lineweaver-Burk) or fitted directly to Michaelis-Menten equations to observe the effect of the inhibitor on the enzyme's kinetic parameters, Km and Vmax.
The diagram below illustrates the arachidonic acid cascade and the site of action for COX inhibitors.
Caption: Site of action for COX inhibitors in the arachidonic acid cascade.
Conclusion
This application note provides a comprehensive, step-by-step methodology for the initial characterization of a novel compound, this compound, as a potential enzyme inhibitor. By focusing on the well-established COX-1 and COX-2 targets, these protocols enable researchers to determine the compound's inhibitory potency and isoform selectivity. Following this biochemical evaluation, promising candidates should be advanced to cell-based assays to confirm their efficacy in a more physiologically relevant environment and to assess potential cytotoxicity.[10]
References
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Patrono, C. The future of traditional nonsteroidal antiinflammatory drugs and cyclooxygenase-2 inhibitors in the treatment of inflammation and pain. ResearchGate. [Link]
-
Selinsky, B. S. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Jove. [Link]
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Edmondson, D. E., Binda, C., & Mattevi, A. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. [Link]
-
Laufer, S. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Springer. [Link]
-
BellBrook Labs. The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs. [Link]
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Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Noreen, Y., et al. Development of a radiochemical cyclooxygenase-1 and-2 in vitro assay for identification of natural products as inhibitors of prostaglandin biosynthesis. ACS Publications. [Link]
-
Davis, M. I., et al. Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]
-
An, W. F. Assay Development for Protein Kinase Enzymes. NCBI. [Link]
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Ringbom, T. Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin. Diva-Portal.org. [Link]
-
Atanasov, A. G., et al. Recent advances on discovery of enzyme inhibitors from natural products using bioactivity screening. ResearchGate. [Link]
-
Reaction Biology. Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
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Patsnap. How to Use Fluorescence Spectroscopy for Enzyme Activity Assays. Patsnap Synapse. [Link]
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Gomez, S. J., et al. Fluorescent Parallel Electrophoresis Assay of Enzyme Inhibition. PMC. [Link]
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Di Martino, S., et al. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI. [Link]
-
Di Martino, S., et al. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. PubMed. [Link]
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Application Notes and Protocols for Screening the Biological Activity of 3-Chloro-5-fluorophenyl cyclohexyl ketone
Introduction: A Strategic Approach to Unveiling the Bioactivity of a Novel Compound
The discovery and development of new therapeutic agents are underpinned by the robust screening of novel chemical entities. 3-Chloro-5-fluorophenyl cyclohexyl ketone is a synthetic organic compound with potential for biological activity, yet its specific effects remain uncharacterized. This document provides a detailed, multi-tiered strategy for researchers, scientists, and drug development professionals to comprehensively screen this compound. Our approach is designed to first assess broad cytotoxic effects, followed by more nuanced cell-based assays to identify potential phenotypic changes, and finally to suggest avenues for target deconvolution through biochemical assays.
The causality behind this tiered approach is rooted in efficiency and logical progression. A primary cytotoxicity screen acts as a crucial filter; a highly toxic compound may have limited therapeutic potential, or its development path will be significantly different. Following this, broad phenotypic screens can offer clues to the compound's mechanism of action, guiding the selection of more specific and resource-intensive biochemical assays. This strategy ensures a thorough yet cost-effective evaluation of the compound's biological profile.
Tier 1: Foundational Cytotoxicity Screening
The initial step in characterizing any new compound is to determine its impact on cell viability and cytotoxicity.[1][2][3] This baseline understanding is critical for interpreting the results of subsequent, more specific assays and for identifying a suitable concentration range for future experiments. We will employ two distinct and complementary assays to measure cytotoxicity: a lactate dehydrogenase (LDH) release assay for membrane integrity and an MTS assay for metabolic activity.
Protocol 1: LDH Cytotoxicity Assay
Principle: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis and late-stage apoptosis.[1][4] The amount of LDH in the supernatant is directly proportional to the number of dead cells.
Workflow Diagram:
Caption: Workflow for the LDH cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed a human cell line (e.g., HeLa or HepG2) in a clear, flat-bottom 96-well plate at a density of 1 x 104 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO) and a positive control for maximum lysis (e.g., 1% Triton X-100).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C and 5% CO2.
-
Supernatant Transfer: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a catalyst and a dye solution). Add 50 µL of this mixture to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the positive control.
Protocol 2: MTS Cell Viability Assay
Principle: The MTS assay is a colorimetric method that measures the metabolic activity of viable cells.[3] The tetrazolium salt MTS is reduced by mitochondrial dehydrogenases in living cells to a soluble formazan product that absorbs light at 490-500 nm.
Workflow Diagram:
Caption: Workflow for the MTS cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the LDH Cytotoxicity Assay protocol.
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C and 5% CO2.
-
MTS Reagent Addition: Prepare the MTS reagent according to the manufacturer's instructions. Add 20 µL of the MTS reagent directly to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C and 5% CO2, protected from light. The incubation time will depend on the cell type and density.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Data Presentation:
| Concentration (µM) | % Cytotoxicity (LDH) | % Viability (MTS) |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 | ||
| Vehicle Control | 0 | 100 |
| Lysis Control | 100 | N/A |
Tier 2: Phenotypic and Functional Cell-Based Assays
Should this compound exhibit interesting activity at non-toxic concentrations, the next logical step is to explore its effects on specific cellular processes. Based on the activities of structurally related compounds, we propose investigating its potential as a kinase inhibitor or an antimicrobial agent.
Protocol 3: Kinase Signaling Pathway Activity - Cellular Phosphorylation Assay
Principle: Many cellular processes are regulated by protein kinases.[5][] A change in the phosphorylation status of a key substrate can indicate inhibition or activation of a kinase signaling pathway. This assay uses an antibody-based detection method (e.g., ELISA or Western blot) to quantify the phosphorylation of a specific target protein within the cell.
Workflow Diagram:
Caption: Workflow for a cellular phosphorylation assay.
Step-by-Step Protocol (ELISA-based):
-
Cell Seeding: Seed a relevant cell line (e.g., A549 for EGFR pathway) in a 96-well plate and grow to 80-90% confluency.
-
Serum Starvation: Replace the growth medium with a serum-free medium and incubate for 16-24 hours. This reduces basal phosphorylation levels.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
Pathway Stimulation: Stimulate the signaling pathway by adding a known activator (e.g., EGF for the EGFR pathway) for a short period (e.g., 10-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add a lysis buffer containing protease and phosphatase inhibitors.
-
ELISA: Use a sandwich ELISA kit specific for the phosphorylated target protein (e.g., phospho-ERK). Add the cell lysates to the antibody-coated plate, followed by the detection antibody and substrate, according to the manufacturer's protocol.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Normalize the phosphorylation signal to the total protein concentration and express the results as a percentage of the stimulated control.
Protocol 4: Antimicrobial Activity - Broth Microdilution Assay
Principle: The broth microdilution assay is a standard method to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium or fungus.[7] The compound is serially diluted in a liquid growth medium, and the growth of the microorganism is monitored.
Workflow Diagram:
Caption: Workflow for a broth microdilution assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in a 96-well plate containing an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus or Escherichia coli) corresponding to a final concentration of approximately 5 x 105 CFU/mL in each well.
-
Inoculation: Add the microbial inoculum to each well of the 96-well plate. Include a positive control for growth (no compound) and a negative control (no inoculum).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Data Presentation:
| Microorganism | MIC (µg/mL) |
| S. aureus | |
| E. coli | |
| Candida albicans |
Tier 3: Mechanistic Exploration - Biochemical Assays
If the cell-based assays suggest a specific mode of action, such as kinase inhibition, direct biochemical assays can be employed to confirm the target and elucidate the mechanism of inhibition.[8][9]
Protocol 5: In Vitro Kinase Inhibition Assay
Principle: This assay directly measures the ability of a compound to inhibit the activity of a purified enzyme.[10][11][12] There are numerous formats for kinase assays, including those that measure the consumption of ATP or the phosphorylation of a substrate. A common method involves a fluorescently labeled substrate.
Workflow Diagram:
Caption: Workflow for an in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a reaction buffer containing a purified kinase (e.g., Src, Abl), a specific fluorescently labeled peptide substrate, and ATP at a concentration close to its Km.
-
Compound Addition: In a low-volume 384-well plate, add various concentrations of this compound.
-
Reaction Initiation: Add the kinase reaction mixture to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing EDTA to chelate Mg2+).
-
Measurement: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Data Presentation:
| Kinase Target | IC50 (µM) |
| Kinase A | |
| Kinase B | |
| Kinase C |
Conclusion: A Pathway to Discovery
This comprehensive guide provides a systematic and scientifically sound framework for the initial characterization of this compound. By progressing through these tiered assays, researchers can efficiently gather data on the compound's cytotoxicity, cellular effects, and potential molecular targets. The detailed protocols and the rationale behind their selection are designed to ensure the generation of high-quality, reproducible data, thereby accelerating the journey from a novel compound to a potential therapeutic lead.
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Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012, May 1). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. Retrieved from [Link]
-
Wyska, E., et al. (2017, July 18). Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate. PubMed Central. Retrieved from [Link]
-
BellBrook Labs. (n.d.). Biochemical Assay Development: Strategies to Speed Up Research. Retrieved from [Link]
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-
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-
ResearchGate. (n.d.). (PDF) Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3 H -1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate. Retrieved from [Link]
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- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. assayquant.com [assayquant.com]
- 11. Small Molecule Drug Screening Service-Enzymes | MtoZ Biolabs [mtoz-biolabs.com]
- 12. portlandpress.com [portlandpress.com]
Application Notes & Protocols: 3-Chloro-5-fluorophenyl Cyclohexyl Ketone as a Versatile Scaffold for Photoaffinity Labeling Probes
Abstract: Small molecule chemical probes are indispensable tools for elucidating protein function and validating novel therapeutic targets.[1][2] Among the various strategies for target identification, photoaffinity labeling (PAL) offers a powerful method to covalently capture and subsequently identify the specific protein binding partners of a small molecule directly within a complex biological system.[3] This guide introduces 3-Chloro-5-fluorophenyl cyclohexyl ketone as a robust and versatile scaffold for the development of novel photoaffinity probes. Its intrinsic benzophenone-like core serves as a photoreactive group, which, upon UV irradiation, can form a covalent bond with interacting proteins.[4] We provide the scientific rationale for its use, detailed protocols for probe synthesis and application in target identification workflows, and a framework for rigorous probe validation.
Part 1: Physicochemical Properties & Probe Design Rationale
The utility of this compound as a probe scaffold is rooted in its distinct structural components, each contributing to its function.
1.1. Core Compound Properties The fundamental characteristics of the parent scaffold are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₄ClFO | PubChem |
| Molecular Weight | 240.70 g/mol | PubChem |
| IUPAC Name | (3-chloro-5-fluorophenyl)(cyclohexyl)methanone | - |
| CAS Number | 898769-36-3 | BLDpharm[5] |
1.2. Design Rationale: A Tripartite Functional Scaffold A successful chemical probe for target identification generally consists of three key moieties: a specificity unit, a reactive group, and a handle for enrichment or visualization.[6] The this compound structure provides a foundation for all three.
-
Specificity Unit (The "Bait"): The cyclohexyl group and the substituted phenyl ring constitute the primary binding determinant. The three-dimensional nature of the cyclohexyl moiety can provide enhanced contact points within a protein's binding pocket compared to a flat aromatic ring.[7] The chloro- and fluoro-substituents on the phenyl ring modulate the electronic and steric properties, offering potential for specific hydrogen bonding or halogen bonding interactions, thereby driving binding affinity and selectivity.
-
Photoreactive Group (The "Hook"): The central diaryl ketone functionality is analogous to benzophenone, a canonical photoreactive group used in PAL.[4][8] Upon exposure to UV light (typically ~350-365 nm), the ketone is excited to a triplet diradical state. This highly reactive species can abstract a hydrogen atom from a nearby amino acid side chain (C-H insertion), resulting in the formation of a stable, covalent carbon-carbon bond between the probe and its target protein.[3][9]
-
Enrichment Handle (The "Line"): The parent scaffold lacks a necessary handle for downstream analysis. To function as a probe, it must be derivatized to include a bioorthogonal group, such as a terminal alkyne or azide. This allows for the use of "click chemistry"—most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)—to attach a reporter tag (e.g., biotin for enrichment or a fluorophore for imaging) post-labeling.[10][11] This strategy avoids using bulky tags that might interfere with the initial protein binding event.
Part 2: Probe Synthesis and Derivatization Strategy
To be deployed for target discovery, the parent scaffold must be functionalized with an enrichment handle. The following outlines a proposed synthetic route to generate an alkyne-modified probe (Probe 1 ), ready for click chemistry applications. The causality behind this design is to place the linker and handle on a position unlikely to be critical for protein binding, such as the 4-position of the cyclohexyl ring, to preserve the parent molecule's binding mode.
2.1. Proposed Synthesis Workflow The synthesis begins with a commercially available starting material, 4-hydroxycyclohexanecarboxylic acid, and proceeds through several steps to install the alkyne handle before coupling with the fluorinated phenyl ring.
Part 3: Core Application - Target Identification Protocol
This section provides a comprehensive, step-by-step protocol for using the alkyne-functionalized probe (Probe 1 ) to identify protein targets from cell lysate or live cells.
3.1. Materials and Reagents
-
Probe Stock: 10 mM solution of Probe 1 in DMSO.
-
Competition Control: 10 mM solution of the parent scaffold (this compound) in DMSO.
-
Cell Culture: Relevant cell line grown to ~80-90% confluency.
-
Lysis Buffer: RIPA buffer or other appropriate buffer with protease and phosphatase inhibitors.
-
UV Cross-linking: Stratalinker UV Crosslinker or Rayonet photoreactor with 350-365 nm bulbs.[9]
-
Click Chemistry Reagents: Biotin-Azide, CuSO₄, TBTA ligand, Sodium Ascorbate.
-
Enrichment: Streptavidin-coated magnetic beads.
-
Proteomics: DTT, Iodoacetamide, Trypsin (sequencing grade), buffers for mass spectrometry.
3.2. Experimental Workflow
3.3. Detailed Step-by-Step Protocol
Step 1: Cellular Treatment and Labeling
-
Seed cells (e.g., HEK293T, HeLa) in 10 cm dishes and grow to 80-90% confluency.
-
Rationale: Ensure sufficient protein is available for detection. The chosen cell line should be relevant to the biological question being investigated.
-
Prepare treatment groups in serum-free media:
-
Group A (Probe): 10 µM Probe 1 .
-
Group B (Competition): 10 µM Probe 1 + 100 µM parent scaffold (competitor).
-
Group C (DMSO Control): Vehicle (DMSO) only.
-
-
Rationale: The competition group is critical. A 10-fold excess of the non-functionalized parent compound should outcompete the probe for binding to specific targets, leading to a reduction in their signal.[3] This distinguishes true targets from non-specific background.
-
Remove growth media, wash cells once with PBS, and add the treatment media. Incubate for 1-2 hours at 37°C.
Step 2: UV Cross-linking
-
Place the dishes on ice and remove the lids.
-
Irradiate the cells with 365 nm UV light for 15-30 minutes in a pre-cooled UV cross-linker.
-
Rationale: Ice prevents cellular stress and degradation during irradiation. The duration of UV exposure may need optimization to balance labeling efficiency with protein damage.[8]
Step 3: Cell Lysis and Protein Quantification
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold lysis buffer to each plate, scrape the cells, and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay. Normalize all samples to the same concentration (e.g., 1-2 mg/mL).
Step 4: Click Reaction (CuAAC)
-
To 1 mg of protein lysate from each group, add the following pre-mixed click reagents (final concentrations):
-
100 µM Biotin-Azide
-
1 mM CuSO₄
-
100 µM TBTA ligand
-
1 mM Sodium Ascorbate (freshly prepared)
-
-
Rationale: TBTA is a copper-chelating ligand that stabilizes the Cu(I) oxidation state and improves reaction efficiency.[10] Sodium ascorbate acts as the reducing agent to generate Cu(I) in situ.
-
Incubate for 1 hour at room temperature with gentle rotation.
Step 5: Enrichment of Labeled Proteins
-
Pre-wash 50 µL of streptavidin magnetic bead slurry per sample with lysis buffer.
-
Add the pre-washed beads to the lysate from the click reaction.
-
Incubate for 2 hours at 4°C with rotation to allow for binding of biotinylated proteins.
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads extensively: 2x with 1% SDS in PBS, 2x with 8 M urea in PBS, and 3x with PBS to remove non-specifically bound proteins.
Step 6 & 7: On-Bead Digestion and Mass Spectrometry
-
Resuspend the washed beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Reduce disulfide bonds with DTT (10 mM, 30 min at 56°C).
-
Alkylate cysteines with iodoacetamide (20 mM, 30 min at RT in the dark).
-
Add sequencing-grade trypsin and incubate overnight at 37°C.
-
Collect the supernatant containing the digested peptides.
-
Analyze the peptides by LC-MS/MS. Identify and quantify proteins using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).
Part 4: Probe Validation and Data Interpretation
Rigorous validation is paramount to ensure that any identified proteins are bona fide targets and not experimental artifacts.[12] A molecule is not a probe until it is thoroughly validated.
4.1. Interpreting Quantitative Proteomics Data The primary output will be a list of proteins identified in each sample. A true target of Probe 1 should meet the following criteria:
-
High Enrichment: Show a significantly higher signal (e.g., >3-fold intensity) in the Probe sample compared to the DMSO Control .
-
Competition: This enrichment should be significantly reduced (>50%) in the Competition sample.
| Protein | Enrichment (Probe vs. DMSO) | Signal Reduction (vs. Competition) | Status |
| Target A | 15-fold | 85% | High-Confidence Hit |
| Protein B | 12-fold | 10% | Non-specific Binder |
| Protein C | 1.5-fold | N/A | Background |
4.2. Essential Validation Logic Beyond the initial proteomics experiment, further validation is required.
Part 5: Conclusion
This compound represents a promising and synthetically accessible starting point for the development of novel chemical probes. Its inherent photoreactive properties, combined with a tunable specificity element, make it an attractive scaffold for photoaffinity labeling campaigns aimed at discovering new drug targets and deconvoluting complex biological pathways. The protocols and validation framework provided here offer a comprehensive guide for researchers to leverage this scaffold in their chemical biology and drug discovery efforts.
References
-
Validating Chemical Probes. EFMC. [Link]
-
Validating Small Molecule Chemical Probes for Biological Discovery. Annu Rev Biochem. 2022 Jun 21:91:61-87. [Link][1][13]
-
Target Identification Using Chemical Probes. PubMed. [Link][2]
-
Validating Small Molecule Chemical Probes for Biological Discovery. ResearchGate. [Link][12]
-
Target Identification Using Chemical Probes. The Kennedy Institute of Rheumatology. [Link][14]
-
Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. PMC - PubMed Central. [Link][10]
-
Target Identification Using Chemical Probes. ResearchGate. [Link][6]
-
Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter. [Link][15]
-
Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. ResearchGate. [Link][9]
-
Photoaffinity labeling in target- and binding-site identification. PMC - PubMed Central. [Link][3]
-
Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. eScholarship.org. [Link][8]
Sources
- 1. Validating Small Molecule Chemical Probes for Biological Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Target Identification Using Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 898769-36-3|this compound|BLDpharm [bldpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. img01.pharmablock.com [img01.pharmablock.com]
- 8. escholarship.org [escholarship.org]
- 9. researchgate.net [researchgate.net]
- 10. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Click chemistry - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. annualreviews.org [annualreviews.org]
- 14. Target Identification Using Chemical Probes. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]
- 15. drughunter.com [drughunter.com]
Purifying an Essential Building Block: A Detailed Protocol for 3-Chloro-5-fluorophenyl cyclohexyl ketone
Introduction: The Importance of Purity in Pharmaceutical Intermediates
In the landscape of modern drug discovery and development, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. 3-Chloro-5-fluorophenyl cyclohexyl ketone is a key structural motif and a versatile intermediate in the synthesis of a variety of pharmacologically active compounds. Its halogenated phenyl ring and cyclohexyl ketone moiety offer multiple points for chemical modification, making it a valuable starting material for creating diverse molecular libraries.
The presence of impurities, even in trace amounts, can have significant downstream consequences, including altered biological activity, the formation of toxic byproducts, and complications in subsequent synthetic steps. Therefore, a robust and reliable purification protocol is paramount. This application note provides a detailed, two-step procedure for the purification of this compound, combining flash column chromatography and recrystallization to achieve high purity. The protocol is designed for researchers, medicinal chemists, and process development scientists, offering not just a series of steps, but also the underlying scientific principles that guide each decision.
A Two-Fold Purification Strategy: Orthogonal Separation for Optimal Purity
The purification of organic compounds is most effective when employing techniques that separate molecules based on different physical properties. This protocol utilizes a two-step, orthogonal approach:
-
Flash Column Chromatography: This technique separates compounds based on their differential partitioning between a stationary phase (in this case, silica gel) and a mobile phase. By gradually increasing the polarity of the mobile phase, we can selectively elute the target compound while retaining more polar or less polar impurities on the column.
-
Recrystallization: This method relies on the differences in solubility of the target compound and its impurities in a given solvent at varying temperatures. By dissolving the compound in a hot solvent and allowing it to cool slowly, the target molecules will form a crystalline lattice, excluding impurities which remain in the solution.
This combination of chromatography and recrystallization provides a powerful means to achieve a high degree of purity, suitable for even the most sensitive applications.
Visualizing the Purification Workflow
Caption: A comprehensive workflow for the purification of this compound.
Materials and Equipment
| Reagents and Solvents | Grade |
| Crude this compound | Synthesis Grade |
| Silica Gel | 60 Å, 230-400 mesh |
| Hexane | HPLC Grade |
| Ethyl Acetate | HPLC Grade |
| Methanol | ACS Grade |
| Ethanol | ACS Grade |
| Isopropanol | ACS Grade |
| Acetone | ACS Grade |
| Dichloromethane | ACS Grade |
| Diethyl Ether | ACS Grade |
| Anhydrous Sodium Sulfate | Reagent Grade |
| Equipment | |
| Glass Chromatography Column | |
| Fraction Collector (optional) | |
| Rotary Evaporator | |
| Thin Layer Chromatography (TLC) Plates (Silica Gel 60 F254) | |
| UV Lamp (254 nm) | |
| Round-bottom flasks | |
| Erlenmeyer flasks | |
| Buchner Funnel and Flask | |
| Vacuum Pump | |
| Heating Mantle or Hot Plate/Stirrer | |
| High-Performance Liquid Chromatography (HPLC) System with UV Detector | |
| Nuclear Magnetic Resonance (NMR) Spectrometer |
Detailed Experimental Protocols
Part 1: Purification by Flash Column Chromatography
This initial step is designed to remove the bulk of impurities that have significantly different polarities from the target compound.
1. Preparation of the Column:
-
Select a glass column of appropriate size for the amount of crude material. A general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude compound by weight.
-
Prepare a slurry of silica gel in hexane. Gently swirl the slurry to ensure it is homogeneous and free of air bubbles.
-
Secure the column in a vertical position and add a small plug of glass wool or cotton to the bottom.
-
Pour the silica gel slurry into the column. Allow the solvent to drain, gently tapping the column to ensure even packing of the stationary phase. Add a thin layer of sand to the top of the silica bed to prevent disruption during solvent addition.
2. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluting solvent (hexane).
-
Carefully add the dissolved sample to the top of the column.
-
Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the compound in a suitable solvent, add a small amount of silica gel, and evaporate the solvent under reduced pressure. The resulting dry powder can then be carefully added to the top of the prepared column.
3. Elution and Fraction Collection:
-
Begin elution with 100% hexane.
-
Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate. A suggested gradient is as follows:
-
100% Hexane (2 column volumes)
-
2% Ethyl Acetate in Hexane (4 column volumes)
-
5% Ethyl Acetate in Hexane (4 column volumes)
-
10% Ethyl Acetate in Hexane (until the product has fully eluted)
-
-
Collect fractions of a suitable volume (e.g., 10-20 mL for a medium-sized column).
4. Fraction Analysis:
-
Monitor the elution of the compound by Thin Layer Chromatography (TLC).
-
Spot each fraction on a TLC plate and develop it in a solvent system that gives a retention factor (Rf) of approximately 0.3-0.4 for the target compound (e.g., 10-20% ethyl acetate in hexane).
-
Visualize the spots under a UV lamp at 254 nm.
-
Combine the fractions that contain the pure product.
Part 2: Final Purification by Recrystallization
This step will further purify the product by separating it from closely related impurities that may have co-eluted during chromatography.
1. Solvent Selection:
-
The ideal recrystallization solvent will dissolve the compound when hot but not when cold. The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
-
Test the solubility of a small sample of the partially purified ketone in various solvents to find a suitable one. Based on the structure of the target molecule (an aromatic ketone), suitable solvents would be alcohols or a hexane/ethyl acetate mixture.
| Solvent | Polarity Index | Comments |
| Hexane | 0.1 | Good for dissolving non-polar impurities. |
| Ethyl Acetate | 4.4 | Good solvent for the ketone. |
| Acetone | 5.1 | Often a good solvent for ketones. |
| Isopropanol | 3.9 | A common choice for recrystallization. |
| Ethanol | 4.3 | Another good option for recrystallization. |
| Methanol | 5.1 | May be too polar, but worth testing. |
2. Recrystallization Procedure:
-
Place the combined, evaporated fractions from the chromatography step into an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot recrystallization solvent (e.g., isopropanol) until the solid just dissolves.
-
If using a solvent pair (e.g., hexane/ethyl acetate), dissolve the solid in the better solvent (ethyl acetate) and then add the poorer solvent (hexane) dropwise until the solution becomes slightly cloudy. Add a few drops of the better solvent to redissolve the precipitate.
-
Allow the flask to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Dry the purified crystals under vacuum.
Purity Assessment: Ensuring Quality and Confidence
The purity of the final product should be confirmed using a combination of analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a sensitive method for detecting and quantifying impurities.
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic: 65% Acetonitrile, 35% Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
A single, sharp peak should be observed, and the purity can be calculated based on the peak area percentage.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure of the purified compound and to detect any remaining impurities.
-
¹H NMR: Protons adjacent to the carbonyl group (α-protons) are expected to appear in the range of 2.1–2.6 ppm. Protons on the aromatic ring will be deshielded and appear further downfield.
-
¹³C NMR: The carbonyl carbon will have a characteristic chemical shift in the range of 190–220 ppm.
The absence of unexpected signals in both the ¹H and ¹³C NMR spectra is a strong indicator of high purity.
Conclusion
This detailed protocol provides a robust and reliable method for the purification of this compound. By combining the orthogonal techniques of flash column chromatography and recrystallization, researchers can achieve a high level of purity, ensuring the quality and integrity of this important synthetic intermediate. The analytical methods described provide the necessary tools to validate the purity of the final product, giving scientists confidence in their downstream applications.
References
- BenchChem. (2025). Application Notes and Protocols for the Resolution of Ketones via Fractional Crystallization.
- Creative Chemistry. (n.d.). The preparation of crystalline derivatives of aldehydes and ketones.
- ResearchGate. (n.d.). Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources.
- OpenOChem Learn. (n.d.). Ketones.
- PubChem. (n.d.). 3-Chloro-4-fluorophenyl cyclohexyl ketone.
- Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones.
- Organic Chemistry: A Tenth Edition. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones.
- Fiveable. (n.d.). Spectroscopy of Aldehydes and Ketones.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- ChemicalBook. (n.d.). 898791-06-5(3-CHLORO-5-FLUOROPHENYL CYCLOBUTYL KETONE) Product Description.
- Quora. (2023). Why do we use NMR spectroscopy in purity analysis?
- ResearchGate. (n.d.). Separation of aliphatic and aromatic ketones on Xbridge C18 (3.5μm, 4.6mm×150mm) column with FID and UV detection at 254nm.
- Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Shimadzu. (n.d.). Analysis of Aldehydes and Ketones in Exhaust Gas (HPLC).
- University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography.
- University of Rochester, Department of Chemistry. (n.d.). Recrystallization.
- Sloop, J. C. (2018). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings.
- BLDpharm. (n.d.). 898769-36-3|this compound.
- ResearchGate. (n.d.). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum.
- University of Rochester, Department of Chemistry. (n.d.). Purification: How To.
- Google Patents. (n.d.). Distillation of aromatic ketone from aromatic alcohol with acid.
- University of Toronto Scarborough. (n.d.). Column Chromatography Theory.
- BLDpharm. (n.d.). 898751-73-0|2-(3-Chloro-5-fluorophenyl)ethyl cyclohexyl ketone.
- PubChem. (n.d.). 3-Chlorophenyl cyclohexyl ketone.
- ChemScene. (n.d.). This compound.
- YouTube. (2022). Chemical/Laboratory Techniques: Column Chromatography.
- Journal of the American Chemical Society. (2026). Photo- and Copper Dual-Catalyzed Z-Selective Chlorosulfonylation of Allenes for Tetrasubstituted Alkenes.
- Google Patents. (n.d.). Method for preparing cyclohexyl phenyl ketone from 1,3-butadiene and acrylic acid.
- Google Patents. (n.d.). CYCLOHEXYL PHENYL KETONE DERIVATIVES, PROCESS FOR THEIR PREPARATION AND THEIR USE AS SYNTHESIS INTERMEDIATES.
- Google Patents. (n.d.). Synthesis method of alpha-hydroxycyclohexylbenzyl ketone.
- Google Patents. (n.d.). Synthesis process for 1-hydroxycyclohexyl phenyl ketone.
- Organic Syntheses. (n.d.). Ketone, cyclopropyl methyl.
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Chloro-5-fluorophenyl cyclohexyl ketone
Welcome to the technical support center for the synthesis of 3-Chloro-5-fluorophenyl cyclohexyl ketone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important ketone intermediate. The information provided herein is based on established principles of organic chemistry and proven laboratory techniques.
Overview of Synthesis
The most direct and common method for synthesizing this compound is through a Friedel-Crafts acylation reaction . This involves the electrophilic aromatic substitution of 1-chloro-3-fluorobenzene with cyclohexanecarbonyl chloride. The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which activates the acyl chloride, making it a potent electrophile.[1][2][3]
The primary challenge in this synthesis lies in managing the regioselectivity and preventing side reactions. The directing effects of the chloro and fluoro substituents on the aromatic ring, as well as the reaction conditions, play a critical role in determining the final product yield and purity.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What is the most common reason?
A1: The most frequent cause of low yield is the deactivation of the Lewis acid catalyst (e.g., AlCl₃) by atmospheric moisture.[4] Aluminum chloride is highly hygroscopic and must be handled in a dry environment. Using a fresh, unopened bottle or ensuring your current stock is properly stored and handled under an inert atmosphere (like nitrogen or argon) is crucial. Another common issue is using a substoichiometric amount of the catalyst; since the ketone product complexes with the Lewis acid, at least a 1:1 molar ratio is required.[4][5]
Q2: I am observing multiple products in my crude NMR. What are the likely side products?
A2: In Friedel-Crafts acylation of a disubstituted benzene like 1-chloro-3-fluorobenzene, isomeric products are the most common impurities. The chloro and fluoro groups are ortho-, para-directing, but also deactivating. The substitution pattern will be influenced by both electronic and steric factors, potentially leading to acylation at different positions on the ring. Inefficient work-up can also leave starting materials or the catalyst-ketone complex in your crude product.
Q3: What is the ideal solvent for this reaction?
A3: An inert, non-polar solvent is preferred. Dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE) are common choices as they effectively dissolve the reactants and the Lewis acid complex without participating in the reaction.[4] It is critical that the solvent is anhydrous to prevent catalyst deactivation.
Q4: Can I use a milder catalyst than aluminum chloride?
A4: While AlCl₃ is the most common and potent catalyst, other Lewis acids like iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be used, although they may require higher temperatures or longer reaction times.[1] For some substrates, milder catalysts can offer better selectivity and reduce side reactions.[6] However, for a deactivated ring like 1-chloro-3-fluorobenzene, a strong Lewis acid is generally necessary for a reasonable reaction rate.
In-Depth Troubleshooting Guide
This section addresses specific experimental issues in a problem-cause-solution format.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No or minimal product formation | 1. Inactive Catalyst: AlCl₃ has been deactivated by moisture.[4] 2. Insufficient Catalyst: Less than a stoichiometric amount of AlCl₃ was used. The ketone product forms a stable complex with the catalyst.[5] 3. Low Reaction Temperature: The activation energy for this deactivated ring is not being overcome. | 1. Use a fresh, unopened container of anhydrous AlCl₃. Handle it quickly in a glove box or under a stream of inert gas. 2. Ensure a molar ratio of at least 1.1 to 1.5 equivalents of AlCl₃ relative to the limiting reagent. 3. While the initial addition should be done at a low temperature (0 °C) to control the exothermic reaction, allow the reaction to warm to room temperature or gently heat to reflux (e.g., 40-50 °C in DCE) to drive it to completion.[7] |
| Formation of multiple isomers | 1. Reaction Temperature Too High: High temperatures can reduce the regioselectivity of the electrophilic substitution. 2. Incorrect Order of Addition: Adding the aromatic compound before the acyl chloride-catalyst complex is fully formed can lead to side reactions. | 1. Maintain a controlled temperature profile. Add the acylating agent at 0 °C and then allow the reaction to proceed at room temperature or with mild heating.[8] 2. Follow the standard procedure: suspend AlCl₃ in the solvent, cool it, and then slowly add the cyclohexanecarbonyl chloride. Allow the electrophilic complex to form before slowly adding the 1-chloro-3-fluorobenzene. |
| Difficult/Messy Work-up | 1. Improper Quenching: Adding water directly to the reaction mixture can be highly exothermic and violent. The aluminum salts can form a thick, gelatinous precipitate that is difficult to separate.[9] | 1. Quench the reaction by carefully and slowly pouring the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.[8] The acid helps to break down the ketone-AlCl₃ complex and keeps the aluminum salts soluble in the aqueous layer. |
| Product is contaminated with starting material | 1. Incomplete Reaction: The reaction was not allowed to run for a sufficient amount of time. 2. Insufficient Acylating Agent: The limiting reagent was the cyclohexanecarbonyl chloride. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if starting material is still present. 2. Use a slight excess (e.g., 1.1 equivalents) of the cyclohexanecarbonyl chloride to ensure the complete consumption of the more valuable aromatic starting material. |
Data-Driven Optimization
The yield of the Friedel-Crafts acylation is highly dependent on reaction parameters. The following table summarizes the expected impact of key variables on the synthesis of this compound.
| Parameter | Condition A | Yield A (%) | Condition B | Yield B (%) | Rationale & Remarks |
| Catalyst Stoichiometry | 1.0 eq AlCl₃ | ~65-75% | 1.5 eq AlCl₃ | ~80-90% | An excess of catalyst is needed to drive the reaction to completion due to complexation with the ketone product.[5][10] |
| Reaction Temperature | 0 °C to RT | ~70-80% | Reflux (DCE, 83 °C) | ~60-70% | Higher temperatures can decrease regioselectivity and lead to side products, lowering the isolated yield of the desired isomer.[11] |
| Solvent | Dichloromethane | ~80-85% | Nitrobenzene | ~50-60% | While nitrobenzene can dissolve the catalyst complex well, it is also highly deactivating and can compete with the substrate, often leading to lower yields.[12] Inert solvents like CH₂Cl₂ or DCE are superior. |
Visualizing the Process
General Synthesis Workflow
The following diagram outlines the key steps from reaction setup to product isolation.
Caption: Workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Use this flowchart to diagnose and resolve common synthesis issues.
Caption: Decision tree for troubleshooting low yield issues.
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
1-chloro-3-fluorobenzene
-
Cyclohexanecarbonyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Under a positive pressure of nitrogen, charge the flask with anhydrous aluminum chloride (1.2 eq.).
-
Add anhydrous dichloromethane to the flask via syringe to create a suspension.
-
Cool the flask to 0 °C using an ice-water bath.[8]
-
Slowly add cyclohexanecarbonyl chloride (1.1 eq.) dropwise to the stirred suspension over 15 minutes.
-
After the addition is complete, add a solution of 1-chloro-3-fluorobenzene (1.0 eq.) in anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-4 hours, monitoring its progress by TLC.
-
Prepare a beaker with a mixture of crushed ice and concentrated HCl (approx. 50 mL of ice and 15 mL of HCl per 10g of AlCl₃).
-
Carefully and slowly pour the reaction mixture into the ice/HCl mixture with vigorous stirring.[8]
-
Transfer the quenched mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude ketone by flash column chromatography on silica gel or vacuum distillation.
References
- Sathee, J. Friedel Crafts Reaction.
- Chen, P. et al. (1999). Automated Process Research. An Example of Accelerated Optimization of the Friedel-Crafts Acylation Reaction, a Key Step. American Chemical Society.
- BenchChem (2025). A Comparative Guide to Lewis Acid Catalysts in Friedel-Crafts Reactions: Selectivity and Performance.
- Saskoer.ca. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry.
- Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.
- BYJU'S. Friedel Crafts Acylation And Alkylation Reaction.
- BenchChem. Application Notes & Protocols: Experimental Setup for Friedel-Crafts Acylation Reactions.
- Aghaei, S. et al. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. ACS Publications.
- Kim, H.B. et al. Optimization of the Friedel–Crafts acylation reaction between non-phenolic components of the fast pyrolysis-derived bio-oils and acetic acid. ResearchGate.
- YouTube (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization.
- ResearchGate. Optimization of Reaction Conditions.
- University of Michigan. Experiment 1: Friedel-Crafts Acylation.
- Chemguide. Friedel-Crafts acylation of benzene.
- BenchChem. Optimization of reaction conditions for Friedel-Crafts acylation of biphenyl.
- Wikipedia. Friedel–Crafts reaction.
- Hashimoto, T. et al. (2025). Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. ResearchGate.
Sources
- 1. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. byjus.com [byjus.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. websites.umich.edu [websites.umich.edu]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Chloro-5-fluorophenyl cyclohexyl ketone
Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 3-Chloro-5-fluorophenyl cyclohexyl ketone (CFPCK). As a key intermediate in various synthetic pathways, achieving high purity is critical for downstream success. This document provides a structured approach to troubleshooting common issues, offering solutions grounded in chemical principles and field-tested experience.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the purification strategy for this compound.
Q1: What are the most common impurities I should expect from the synthesis of this compound?
A1: The primary synthetic route to this ketone is typically a Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with cyclohexanecarbonyl chloride.[1][2] The impurity profile is therefore predictable and generally includes:
-
Regioisomers: The most challenging impurities are positional isomers formed during the electrophilic aromatic substitution. Depending on the precise precursors and catalyst system, you may encounter isomers such as (2-chloro-5-fluorophenyl)(cyclohexyl)methanone or (4-chloro-3-fluorophenyl)(cyclohexyl)methanone. These isomers often have very similar physical properties to the desired product, making separation difficult.[3]
-
Unreacted Starting Materials: Residual 1-chloro-3-fluorobenzene and cyclohexanecarbonyl chloride (or its corresponding carboxylic acid if hydrolyzed during workup) may be present.
-
Polyacylated Byproducts: While the acyl group is deactivating, forcing conditions (high temperature, excess catalyst) can sometimes lead to the formation of di-acylated products, though this is generally a minor pathway.[4][5]
-
Residual Catalyst: Hydrolyzed Lewis acid catalyst (e.g., aluminum salts) can contaminate the crude product if the aqueous workup is incomplete.
Q2: What are the key physical properties of this compound that influence purification?
A2: Understanding the molecule's physicochemical properties is the foundation of an effective purification strategy. While experimental data for this specific molecule is sparse, we can infer key characteristics from its structure and related analogues.[6][7]
| Property | Estimated Value / Characteristic | Implication for Purification |
| Molecular Weight | 240.70 g/mol [8] | High enough to be a solid at room temperature, making crystallization a viable primary purification method. |
| Polarity | Moderately Low (Estimated XLogP ~4.2-4.6)[6][7][8] | The molecule is largely non-polar. It will be highly soluble in common organic solvents like dichloromethane and ethyl acetate, and less soluble in non-polar alkanes (hexanes, heptane) and polar solvents (water, methanol). This differential solubility is key for both crystallization and chromatography. |
| Thermal Stability | Expected to be high | The aromatic ketone structure is generally robust. Vacuum distillation could be a potential technique for purification, especially if the crude material is an oil, but thermal degradation should always be monitored. |
| Hydrogen Bonding | The ketone's oxygen is a hydrogen bond acceptor. | This allows for solubility in some protic solvents, but the molecule lacks hydrogen bond donors.[8] |
Q3: Which primary purification technique—Crystallization, Chromatography, or Distillation—is most suitable?
A3: The optimal technique depends on the specific impurity profile and the scale of your experiment. A decision-making workflow can be structured as follows:
Caption: Decision tree for selecting a purification method.
-
Recrystallization: This should be the first method you attempt, especially for multi-gram scales. It is highly efficient for removing baseline impurities, residual starting materials, and some colored byproducts.[9]
-
Flash Column Chromatography: This is the method of choice when dealing with significant quantities of impurities that have similar polarity to the product, particularly regioisomers.[10]
-
Vacuum Distillation: If the crude product is a low-melting solid or an oil and is thermally stable, vacuum distillation can be effective for removing non-volatile (salts, catalyst residue) or highly volatile (solvents, starting materials) impurities.[11] A patent for a similar synthesis workflow mentions refined distillation as a viable step.[12]
Q4: How can I effectively monitor the purification process?
A4: Thin-Layer Chromatography (TLC) is the most rapid and cost-effective method for real-time monitoring.[13]
-
Stain: Use a UV lamp (254 nm) for visualization, as the aromatic ring will be UV-active. A potassium permanganate (KMnO₄) stain can also be effective, as the ketone may react slowly.
-
Mobile Phase: A good starting point for TLC analysis is 20-30% Ethyl Acetate in Hexane. This system should provide a product Rf value of approximately 0.3-0.4, allowing for clear visualization of more polar and less polar impurities.
-
For Quantitative Analysis: To accurately determine purity, especially the ratio of regioisomers, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are necessary.[3][14] A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a standard starting point for HPLC analysis.
Section 2: Troubleshooting Guide: Recrystallization
Problem 1: My compound "oils out" instead of forming crystals.
-
Causality: Oiling out occurs when the concentrated solution becomes supersaturated at a temperature that is above the melting point of your solid in that specific solvent mixture. Instead of precipitating as a solid, it separates as a liquid phase. This is common with highly concentrated solutions or when cooling is too rapid.
-
Solutions:
-
Re-heat and Dilute: Heat the mixture until it is homogeneous again, then add more of the "good" solvent (the one the compound is more soluble in) to reduce the concentration. Let it cool slowly again.
-
Reduce Cooling Rate: Allow the flask to cool to room temperature on the benchtop undisturbed before moving it to an ice bath. Rapid cooling promotes oiling.[9]
-
Change Solvent System: The chosen solvent may be too "good." Try a solvent system where the compound has lower solubility at the boiling point. For example, if you are using acetone, try switching to an ethanol/water or a toluene/heptane system.[15]
-
Scratch and Seed: Use a glass rod to scratch the inside of the flask at the solution's surface to create nucleation sites. If you have a small amount of pure solid, add a "seed crystal" to induce crystallization.
-
Caption: Troubleshooting flowchart for "oiling out".
Problem 2: Poor recovery of the purified product.
-
Causality: This usually results from using too much solvent, where the compound remains significantly soluble even at low temperatures, or from choosing a solvent in which the compound is too soluble.
-
Solutions:
-
Reduce Solvent Volume: During the initial dissolution, use the minimum amount of hot solvent required to fully dissolve the solid.[16]
-
Evaporate Excess Solvent: If you've already added too much, carefully evaporate some of the solvent under a nitrogen stream or on a rotary evaporator and attempt to crystallize again.
-
Add an Anti-Solvent: If your compound is dissolved in a good solvent (e.g., ethyl acetate), you can slowly add a miscible "anti-solvent" (e.g., hexane) in which it is insoluble, until the solution becomes turbid. Then, heat to re-dissolve and cool slowly.[16]
-
Chill the Mother Liquor: Ensure you have thoroughly chilled the crystallization mixture in an ice bath for an adequate amount of time (e.g., 30 minutes) before filtration to maximize precipitation.
-
Problem 3: Purity does not improve significantly after recrystallization.
-
Causality: The primary impurity is likely a regioisomer with very similar solubility properties, leading to co-crystallization. Solid solutions can form where the impurity is incorporated into the crystal lattice of the desired product.
-
Solutions:
-
Switch Solvent System: Different solvent systems can alter the crystal packing and may exclude the isomer more effectively. Experiment with solvents of different classes (e.g., switch from an alcohol/water system to a ketone/alkane or aromatic/alkane system).
-
Perform Multiple Recrystallizations: Sometimes, sequential recrystallizations can incrementally improve purity, although with diminishing returns and product loss.
-
Resort to Chromatography: If recrystallization fails to separate isomers, column chromatography is the necessary next step.
-
Section 3: Troubleshooting Guide: Column Chromatography
Problem 1: Poor separation between the product and a key impurity (e.g., a regioisomer).
-
Causality: The polarity of the product and the impurity are too similar for the chosen mobile phase and stationary phase to resolve. Halogenated aromatic isomers are notoriously difficult to separate on standard silica gel.[17]
-
Solutions:
-
Optimize the Mobile Phase: Decrease the polarity of the eluent. Use a very shallow gradient or run the column isocratically with a weak solvent system (e.g., 5-10% ethyl acetate in hexane). Using dichloromethane or toluene in place of ethyl acetate can sometimes alter selectivity.
-
Increase Column Length/Decrease Loading: Use a longer column to increase the number of theoretical plates. Ensure you have not overloaded the column (a good rule of thumb is to load 1-5% of the silica weight).
-
Change Stationary Phase: If silica gel fails, consider using a different stationary phase. For HPLC, a pentafluorophenyl (PFP) column can provide alternative selectivity for halogenated aromatics through π-π interactions.[17]
-
Problem 2: The compound streaks or shows tailing on the column/TLC plate.
-
Causality: Tailing is often caused by interactions with acidic sites on the silica gel, overloading, or poor solubility in the mobile phase.
-
Solutions:
-
Add a Modifier: Add a small amount (0.1-1%) of a polar modifier like triethylamine to the mobile phase to neutralize acidic silica sites, especially if the compound has any basic character. For acidic compounds, a small amount of acetic acid can help.
-
Check Solubility: Ensure the crude material was fully dissolved in the loading solvent before applying it to the column. If it precipitates at the top of the column, it will streak as it slowly redissolves.
-
Reduce Loading: Overloading is a common cause of tailing and poor separation. Reduce the amount of material loaded onto the column.
-
Section 4: Protocols
Protocol 1: Step-by-Step Recrystallization Solvent Screening
-
Place approximately 20-30 mg of your crude material into several small test tubes.
-
To each tube, add a different solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane) dropwise at room temperature. Note solubility.
-
If a solid is insoluble at room temperature, heat the tube gently in a water bath. If it dissolves when hot, it is a potential single-solvent system.[9]
-
Allow the tubes that formed a clear solution upon heating to cool to room temperature, then place them in an ice bath. Observe for crystal formation.
-
For solids that are very soluble at room temperature (e.g., in dichloromethane or acetone), test solvent/anti-solvent systems. Dissolve the solid in a minimal amount of the good solvent, then slowly add a non-polar anti-solvent (e.g., hexane, heptane) until persistent cloudiness appears. Heat to clarify and cool slowly.[16]
| Solvent Class (Good Solvent) | Anti-Solvent Suggestion | Polarity | Notes |
| Ketones (Acetone, MEK) | Alkanes (Heptane, Hexane) | Medium | Excellent starting point.[18] |
| Alcohols (Ethanol, IPA) | Water | High | Good for compounds with some polarity. |
| Esters (Ethyl Acetate) | Alkanes (Heptane, Hexane) | Medium | Very common and effective system.[15] |
| Aromatics (Toluene) | Alkanes (Heptane) | Low | Good for non-polar compounds; helps avoid oiling. |
Protocol 2: General Protocol for Flash Column Chromatography
-
Dry Pack the Column: Select a column size appropriate for your sample amount (e.g., 40g silica for 400mg - 2g of crude material). Fill it with dry silica gel.
-
Equilibrate: Run several column volumes of your starting mobile phase (e.g., 2% Ethyl Acetate in Hexane) through the column until the pack is stable and fully wetted.
-
Load the Sample: Dissolve your crude material in a minimal amount of a strong solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a "dry load." Carefully add the dry load powder to the top of the column.
-
Elute: Begin running the mobile phase. Start with a weak eluent (2% EtOAc/Hexane) and either run isocratically or gradually increase the polarity (e.g., to 10-15% EtOAc/Hexane) over several column volumes.
-
Collect and Analyze: Collect fractions and analyze them by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Section 5: References
-
Quora. (2017). What is the best solvent for recrystallization?[Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
PubChem. 3-Chloro-4-fluorophenyl cyclohexyl ketone. [Link]
-
MH Chem. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. [Link]
-
The Pharma Master. Troubleshooting. [Link]
-
Ferreira, V. F., et al. (2019). Synthetic Access to Aromatic α-Haloketones. Molecules, 24(9), 1637. [Link]
-
Agilent. Achieve high-throughput LC/MS purification of pharmaceutical impurities. [Link]
-
Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments. Chapter 2: Separation and Purification Techniques. [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. [Link]
-
PubChem. 3-Chlorophenyl cyclohexyl ketone. [Link]
-
Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??[Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
Google Patents. CN102267887A - Synthesis process for 1-hydroxycyclohexyl phenyl ketone.
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Longdom Publishing. (2017). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. [Link]
-
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. longdom.org [longdom.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. byjus.com [byjus.com]
- 6. 3-Chloro-4-fluorophenyl cyclohexyl ketone | C13H14ClFO | CID 24724201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Chlorophenyl cyclohexyl ketone | C13H15ClO | CID 11601008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | ChemScene | Chemikart [lab-chromatography-fittings-zone.chemikart.com]
- 9. rubingroup.org [rubingroup.org]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. shyzchem.com [shyzchem.com]
- 12. CN102267887A - Synthesis process for 1-hydroxycyclohexyl phenyl ketone - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Achieve high-throughput LC/MS purification of pharmaceutical impurities | Separation Science [sepscience.com]
- 15. reddit.com [reddit.com]
- 16. quora.com [quora.com]
- 17. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 18. Reagents & Solvents [chem.rochester.edu]
stability and degradation of 3-Chloro-5-fluorophenyl cyclohexyl ketone under experimental conditions
Technical Support Center: Stability and Degradation of 3-Chloro-5-fluorophenyl cyclohexyl ketone
Introduction for the Researcher:
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and potential degradation pathways of this molecule under typical experimental conditions. While specific peer-reviewed stability studies on this exact compound are not extensively published, this guide synthesizes data from structurally related aryl cyclohexyl ketones and established principles of chemical degradation to offer a robust framework for your experimental design and troubleshooting. Our goal is to equip you with the foundational knowledge to anticipate challenges, interpret unexpected results, and design self-validating protocols.
Part 1: Core Compound Stability Profile & FAQs
This section addresses the inherent stability characteristics of this compound based on its molecular structure.
Q1: What is the expected general stability of this compound under standard laboratory conditions?
A: this compound is an aryl ketone, a class of compounds that are generally robust. However, its stability is influenced by several structural features:
-
Aryl Ketone Chromophore: The phenyl ketone group is a strong chromophore, meaning it absorbs ultraviolet (UV) light. This makes the molecule highly susceptible to photodegradation. Aromatic ketones in an excited triplet state are known to be potent oxidants.[1]
-
Cyclohexyl Moiety: The aliphatic cyclohexyl ring, particularly the carbon atom adjacent to the carbonyl group (the α-carbon), is a potential site for oxidative attack. Functional groups with labile hydrogens, such as tertiary carbons or positions alpha to a heteroatom, are susceptible to oxidation, which can lead to the formation of hydroperoxides, hydroxides, or further ketones.[2]
-
Halogen Substituents: The chloro and fluoro groups are electron-withdrawing and generally increase the oxidative stability of the aromatic ring. However, they can also influence the molecule's photochemical properties and reactivity.
-
General Storage: When protected from light and stored at controlled room temperature or below, the compound is expected to be stable. The supplier for the structurally similar cyclohexyl phenyl ketone recommends storage in a well-ventilated, locked-up place.[3]
Q2: Are there any known incompatibilities with common excipients or solvents?
A: While specific incompatibility data is unavailable, general chemical principles suggest potential issues with:
-
Peroxide-Containing Solvents: Ethers (like THF, dioxane) and other solvents prone to forming peroxides over time can initiate oxidative degradation. It is crucial to use fresh, high-purity solvents.
-
Strong Reducing Agents: Reagents like sodium borohydride will readily reduce the ketone to a secondary alcohol, which is a chemical transformation rather than degradation.
-
Strong Bases: While generally stable, prolonged exposure to strong bases at elevated temperatures could potentially catalyze condensation reactions or other unforeseen pathways. Base-catalyzed reactions often proceed via direct nucleophilic attack by hydroxide ions.[4]
Part 2: Troubleshooting Guide for Experimental Issues
This section is formatted to directly address common problems encountered during experimentation.
Q3: I am observing a rapid loss of my parent compound in solution, even when stored in the dark. What is the likely cause?
-
Potential Cause 1: Oxidative Degradation.
-
Explanation: The most probable cause of degradation in the absence of light is oxidation. This can be initiated by dissolved oxygen in your solvent, trace metal ion contaminants, or, most commonly, peroxides present in aged solvents (e.g., THF, diethyl ether). The cyclohexyl ring is particularly susceptible. Bacterial degradation of methyl ketones has been shown to proceed via subterminal oxidation.[5]
-
Troubleshooting & Solution:
-
Use Fresh Solvents: Always use freshly opened bottles of high-purity (e.g., HPLC-grade) solvents.
-
De-gas Solvents: For sensitive experiments, sparge your solvents with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
Check for Peroxides: Use peroxide test strips to check for contamination in older solvent bottles, especially ethers.
-
Consider Antioxidants: If compatible with your downstream application, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) can mitigate oxidative degradation.
-
-
-
Potential Cause 2: Thermal Degradation.
-
Explanation: If your solution is being stored at elevated temperatures (e.g., >40 °C), thermal degradation may be a factor. While the molecule is expected to be reasonably heat-stable, kinetics of degradation accelerate with temperature. Thermal degradation studies are often carried out at temperatures ranging from 40°C to 80°C.[2]
-
Troubleshooting & Solution:
-
Store Cold: Prepare and store stock solutions and experimental samples at refrigerated (2-8 °C) or frozen (≤ -20 °C) temperatures.
-
Minimize Heat Exposure: During experimental procedures, minimize the time samples are exposed to heat.
-
-
Q4: My results are inconsistent, and I suspect photodegradation. How can I confirm and prevent this?
-
Potential Cause: Light-Induced Degradation.
-
Explanation: As an aromatic ketone, the compound is expected to be highly sensitive to light, particularly UV wavelengths. Aromatic ketones can efficiently mediate photo-oxidative degradation.[1] This is a very common issue for this class of molecules. Even ambient laboratory light can be sufficient to cause significant degradation over time.
-
Troubleshooting & Solution:
-
Work in Low-Light Conditions: Perform all manipulations of the compound and its solutions under subdued light.
-
Use Amber Glassware: Always store stock solutions and samples in amber vials or flasks to protect them from UV and visible light.
-
Wrap in Foil: For extra protection, especially for long-term storage or during sensitive experiments, wrap containers in aluminum foil.
-
Conduct a Photostability Test: To confirm sensitivity, expose a solution of the compound to a controlled light source (ICH-compliant photostability chamber) and compare its purity over time to a foil-wrapped control sample. Forced degradation studies are crucial for this purpose.[2]
-
-
Q5: How should I design a forced degradation study to understand the stability profile of this molecule?
-
Explanation: A forced degradation (or stress testing) study is essential to identify potential degradation products and establish a stability-indicating analytical method, as mandated by ICH guidelines.[6] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
-
Recommended Protocol:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent like acetonitrile or methanol at a concentration of ~1 mg/mL.
-
Subject to Stress Conditions: Aliquot the stock solution and subject it to the conditions outlined in the table below. Include a control sample stored at 5 °C in the dark.
-
Neutralization: After the stress period, neutralize the acidic and basic samples to prevent further degradation before analysis.
-
Analysis: Analyze all samples by a suitable method, typically reverse-phase HPLC with both UV and MS detectors, to identify and quantify the parent compound and any degradation products.
-
Table 1: Recommended Conditions for a Forced Degradation Study
| Stress Condition | Reagent/Condition | Temperature | Duration | Rationale |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | 24 - 72 hours | To test for lability in acidic environments, simulating conditions like the stomach.[4] |
| Base Hydrolysis | 0.1 M NaOH | 60 °C | 2 - 24 hours | To test for lability in alkaline environments. Base-catalyzed reactions can lead to bond cleavage or rearrangements.[4] |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | To simulate oxidative stress. The cyclohexyl ring is a likely target.[2] |
| Thermal | Solid & Solution | 70 °C | 48 hours | To assess the impact of heat on the molecule's stability.[2] |
| Photolytic | Solution | Room Temp | ICH Q1B | To determine light sensitivity, which is expected to be high for an aryl ketone.[2] |
Experimental Workflow for Forced Degradation
Caption: Workflow for a comprehensive forced degradation study.
Part 3: Plausible Degradation Pathways
Understanding potential degradation pathways is critical for identifying unknown peaks in your chromatograms and for structure elucidation.
Q6: What are the most likely chemical structures of the degradation products?
A: Based on the chemistry of aryl ketones and cyclohexyl rings, several degradation pathways are plausible.
-
Oxidative Pathway: The most likely pathway involves the oxidation of the cyclohexyl ring. This can lead to the formation of a secondary alcohol at the α-carbon, which can be further oxidized to a diketone. More aggressive oxidation could lead to ring-opening, forming various carboxylic acid derivatives.
-
Photochemical Pathway: Aromatic ketones can undergo Norrish Type I cleavage.[7] For this molecule, this would involve the homolytic cleavage of the bond between the carbonyl carbon and the cyclohexyl ring, forming two radical intermediates. These highly reactive species can then recombine in various ways, abstract protons from the solvent, or react with oxygen to form a complex mixture of products.
-
Reductive Pathway: Under certain conditions (e.g., presence of reducing agents or specific catalysts), the ketone can be reduced to the corresponding 3-chloro-5-fluorophenyl(cyclohexyl)methanol.
Hypothetical Degradation Pathways
Caption: Plausible degradation pathways for the title compound.
References
- Canonica, S., et al. (2000). Oxidation of Phenols by Triplet Aromatic Ketones in Aqueous Solution.
- Ligas, M., et al. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
- Barreto, G. P., et al. (2015). Thermal Decomposition of Diethylketone Cyclic Triperoxide in Polar Solvents. CSIRO Publishing.
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- Various Authors. (n.d.). forced degradation products: Topics by Science.gov. Science.gov.
- Cafferata, L. F. R., et al. (n.d.). Solvent effects in the thermal decomposition reactions of cyclic ketone diperoxides.
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- Kumar, V., et al. (2016).
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- BenchChem. (2025). The Photochemical Landscape of Aryl Cyclopropyl Ketones: A Technical Guide for Researchers. BenchChem.
- Forney, F. W., & Markovetz, A. J. (1968). Oxidative degradation of methyl ketones. II. Chemical pathway for degradation of 2-tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. Journal of Bacteriology.
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Technical Support Center: Optimizing the Solubility of 3-Chloro-5-fluorophenyl cyclohexyl ketone for Biological Assays
Welcome to the technical support center for 3-Chloro-5-fluorophenyl cyclohexyl ketone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for challenges related to the solubility of this compound in biological assays. Our goal is to equip you with the knowledge and experimental frameworks to ensure reliable and reproducible results.
Introduction: Understanding the Challenge
This compound is a synthetic organic compound with a structure suggesting significant lipophilicity. The presence of a halogenated phenyl ring and a cyclohexyl group contributes to its poor aqueous solubility. This presents a considerable challenge for in vitro and cell-based assays, where maintaining the compound in a dissolved state within an aqueous buffer system is critical for accurate determination of its biological activity. Precipitation of the compound can lead to inaccurate and misleading results, including an underestimation of potency.
This guide provides a systematic approach to enhancing the solubility of this compound for your biological experiments. We will explore various solubilization strategies, from the use of co-solvents to more advanced formulation techniques, and provide troubleshooting advice for common issues.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous assay buffer?
Q2: I'm using DMSO to dissolve my compound, but I'm seeing inconsistent results or cellular toxicity. What should I do?
A2: Dimethyl sulfoxide (DMSO) is a powerful and commonly used solvent for dissolving hydrophobic compounds for biological assays.[3][4] However, it is not biologically inert. At higher concentrations, DMSO can cause cellular stress, induce differentiation, or even be cytotoxic, which can confound your experimental results.[5][6][7][8][9] It is crucial to determine the highest tolerable concentration of DMSO for your specific cell line or assay that does not independently affect the biological endpoint you are measuring.[7] Generally, it is recommended to keep the final concentration of DMSO in your assay below 0.5%, and for many sensitive cell lines, below 0.1%.[5][6][10][11]
Q3: Can I use other organic solvents besides DMSO?
A3: Yes, other co-solvents like ethanol, propylene glycol, and polyethylene glycols can be used.[12] However, like DMSO, these can also have effects on your biological system.[10][11] The choice of co-solvent will depend on the specific requirements of your assay and the solubility of your compound in that solvent. It is always necessary to perform a vehicle control experiment with the solvent alone to assess its impact.
Q4: What are some alternative methods to using co-solvents for solubilization?
A4: Several advanced formulation strategies can improve the aqueous solubility of hydrophobic compounds without relying solely on co-solvents. These include:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate the hydrophobic compound within their central cavity, effectively shielding it from the aqueous environment and increasing its solubility.[13][14][15][16]
-
Surfactants: These are amphiphilic molecules that form micelles in aqueous solutions. The hydrophobic core of the micelle can solubilize your compound.[17][18][19]
-
Lipid-based formulations: These involve dissolving the compound in a lipid carrier, which can then be dispersed in an aqueous medium.[20][21]
Troubleshooting Guide: A Step-by-Step Approach to Improving Solubility
This section provides a structured workflow to systematically address the solubility challenges of this compound.
Caption: Decision tree for selecting a solubilization strategy.
By following this structured approach, you can effectively navigate the solubility challenges of this compound and generate high-quality, reliable data in your biological assays.
References
- Vertex AI Search.
-
Challa, R., Ahuja, A., Ali, J., & Khar, R. K. (2005). Cyclodextrins in drug delivery: An updated review. AAPS PharmSciTech, 6(2), E329–E357. [Link]
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Paudel, A., et al. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 13(9), 1366. [Link]
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Shaikh, J., et al. (2020). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Pharmaceutics, 12(9), 837. [Link]
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Loftsson, T., & Brewster, M. E. (2005). Cyclodextrins in drug delivery. Journal of Pharmaceutical Sciences, 85(10), 1017-1025. [Link]
- Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- Verma, S., & Rawat, A. (2014). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. Journal of Drug Delivery Science and Technology, 24(1), 17-27.
- International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.).
- Scientist Solutions. (2025). DMSO in cell based assays.
- ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays.
- Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
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- Wikipedia. (n.d.). Cosolvent.
- BenchChem. (2025). Adjusting for the effects of DMSO on cell line growth and viability in experiments.
- Journal of Chemical and Pharmaceutical Research. (2024).
- ResearchGate. (n.d.). Cell viability following exposure to DMSO. Cells were grown in medium...
- ResearchGate. (2025).
- MedchemExpress.com. (n.d.). Co-solvents | Biochemical Assay Reagents.
-
El-Hage, S., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules, 27(14), 4472. [Link]
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Li, M., et al. (2021). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Current Pharmaceutical Design, 27(29), 3236–3247. [Link]
- ACS Omega. (2020). Amphiphilic Small-Molecule Assemblies to Enhance the Solubility and Stability of Hydrophobic Drugs.
-
Tjell, A. O., et al. (2012). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 64(6), 639–643. [Link]
- Crystal Growth & Design. (2025). Impact of Surfactants as Formulation Additives and Media Components on the Performance of Amorphous Solid Dispersions.
- ResearchGate. (2015). How can I increase solubility of my hydrophobic drug (Log P = 5.09)
- Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
- Asian Journal of Pharmaceutics. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview.
- Journal of Advanced Pharmacy Education and Research. (n.d.). Techniques for solubility enhancement of Hydrophobic drugs: A Review.
- PubChem. (n.d.). 3-Chloro-4-fluorophenyl cyclohexyl ketone.
- MDPI. (n.d.). Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA)
- BLDpharm. (n.d.). 2-(3-Chloro-5-fluorophenyl)ethyl cyclohexyl ketone.
- BLDpharm. (n.d.). This compound.
- ChemicalBook. (n.d.). 3-CHLORO-5-FLUOROPHENYL CYCLOBUTYL KETONE.
- BenchChem. (2025).
- PubChemLite. (n.d.). 3-chlorophenyl cyclohexyl ketone (C13H15ClO).
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Cabeza, M., et al. (2008). Synthesis and biological effect of halogen substituted phenyl acetic acid derivatives of progesterone as potent progesterone receptor antagonists. The Journal of Steroid Biochemistry and Molecular Biology, 111(3-5), 232–239. [Link]
- Shiksha. (n.d.).
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troubleshooting poor yield in the derivatization of 3-Chloro-5-fluorophenyl cyclohexyl ketone
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for the derivatization of 3-Chloro-5-fluorophenyl cyclohexyl ketone. As Senior Application Scientists, we move beyond simple protocols to explain the underlying chemical principles, ensuring that you can not only solve immediate yield issues but also build a robust, reproducible derivatization strategy.
Understanding the Substrate: this compound
Before troubleshooting, it's crucial to understand the molecule's reactivity. The carbonyl carbon is the reaction center for derivatization, which typically proceeds via nucleophilic addition.[1][2] Key structural features influencing this reaction are:
-
Electronic Effects: The phenyl ring is substituted with two electron-withdrawing halogens (chloro and fluoro groups). These groups pull electron density away from the carbonyl carbon, increasing its partial positive charge (electrophilicity). This makes the ketone more susceptible to attack by nucleophiles compared to a non-substituted analogue.[3]
-
Steric Effects: The bulky cyclohexyl group adjacent to the carbonyl can sterically hinder the approach of a nucleophile. This steric hindrance can slow down the reaction rate and may require more forcing conditions or less bulky derivatizing agents.[1][3]
Poor yield is often a result of an imbalance between these electronic and steric factors, or suboptimal reaction conditions that fail to account for them.
This section addresses the most common issues encountered when derivatizing this compound.
Q1: My reaction yield is consistently low or zero. What are the primary factors I should investigate?
Low or no product formation is a common but solvable issue. A systematic investigation is the key to identifying the root cause.[4]
Answer: The failure of a reaction to initiate or go to completion typically points to one of three areas: reagent integrity, reaction conditions, or the fundamental reaction setup.
Troubleshooting Steps:
-
Verify Reagent & Solvent Quality:
-
Derivatizing Agent: Reagents like hydrazines (e.g., 2,4-dinitrophenylhydrazine) or hydroxylamines can degrade over time. Use a freshly opened bottle or verify the purity of your existing stock.
-
Ketone Purity: Ensure your starting ketone is pure and free from contaminants from previous synthetic steps. Impurities can interfere with the reaction.
-
Solvent Purity: Many derivatization reactions are sensitive to water.[5] The presence of moisture can hydrolyze the product or consume the reagent. Always use anhydrous solvents when necessary.[4] Consider distilling solvents to remove water and other impurities.[4]
-
-
Assess Reaction Conditions:
-
Temperature: Is the reaction being run at the optimal temperature? Some reactions require heating to overcome the activation energy, especially with a sterically hindered ketone. Conversely, excessive heat can cause decomposition. Monitor the reaction at different temperatures.
-
Catalyst: Many derivatization reactions, such as hydrazone or oxime formation, are catalyzed by a small amount of acid.[6] Ensure the catalyst is active and added in the correct amount. The pH of the reaction medium can be critical.[6]
-
Reaction Time: The reaction may be slower than anticipated due to steric hindrance. Monitor the reaction's progress over a longer period using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal time.[4]
-
-
Review the Experimental Setup:
-
Inert Atmosphere: If any of your reagents are sensitive to air or moisture, ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Proper Mixing: For heterogeneous reactions, ensure vigorous stirring to facilitate contact between reactants.[4]
-
Systematic Troubleshooting Workflow
The following diagram outlines a logical flow for diagnosing zero- or low-yield issues.
Sources
- 1. Nucleophilic Addition to Carbonyl Groups - Chemistry Steps [chemistrysteps.com]
- 2. savemyexams.com [savemyexams.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US2826537A - Method for purification of ketones - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
minimizing side reactions in the synthesis of 3-Chloro-5-fluorophenyl cyclohexyl ketone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3-Chloro-5-fluorophenyl cyclohexyl ketone. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a focus on minimizing side reactions and optimizing product yield. The information herein is grounded in established chemical principles and field-proven methodologies to ensure scientific integrity and experimental success.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis.
Q1: What is the primary synthetic route for this compound?
The most direct and widely employed method is the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with cyclohexanecarbonyl chloride.[1] This reaction is an electrophilic aromatic substitution catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[2] The Lewis acid activates the acyl chloride, generating a highly electrophilic acylium ion that is then attacked by the electron-rich aromatic ring.[2][3]
Q2: What are the key reagents and their roles in this synthesis?
-
1-Chloro-3-fluorobenzene (Substrate): The aromatic ring that undergoes electrophilic substitution.
-
Cyclohexanecarbonyl chloride (Acylating Agent): The source of the cyclohexyl ketone moiety.[4]
-
Aluminum Chloride (AlCl₃) (Lewis Acid Catalyst): Activates the acylating agent by coordinating with the chlorine atom, facilitating the formation of the acylium ion electrophile.[3][5] A stoichiometric amount is often required as it complexes with the product ketone.[6]
-
Anhydrous Solvent (e.g., Dichloromethane, Carbon Disulfide): A non-reactive medium for the reaction. The choice of solvent can influence reaction rate and isomeric product distribution.[7]
Q3: Why is Friedel-Crafts acylation preferred over Friedel-Crafts alkylation for introducing a cyclic carbonyl group?
Friedel-Crafts acylation offers two significant advantages over alkylation:
-
No Carbocation Rearrangement: The acylium ion intermediate is resonance-stabilized and does not undergo the skeletal rearrangements that often plague alkylations, ensuring the cyclohexyl structure remains intact.[3][8][9]
-
Prevention of Poly-substitution: The ketone group introduced onto the aromatic ring is electron-withdrawing, which deactivates the ring toward further electrophilic substitution.[6][8][10] This self-limiting nature prevents the formation of poly-acylated byproducts, a common issue in Friedel-Crafts alkylation.[1][11]
Q4: What are the most critical safety precautions for this experiment?
-
Moisture Sensitivity: Aluminum chloride and cyclohexanecarbonyl chloride are highly sensitive to moisture. The reaction must be conducted under strictly anhydrous conditions using an inert atmosphere (e.g., nitrogen or argon).
-
Corrosive Reagents: Both the acyl chloride and the Lewis acid are corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a chemical fume hood.[12]
-
HCl Gas Evolution: The reaction generates hydrogen chloride (HCl) gas, which is corrosive and toxic. The apparatus must be equipped with a gas trap (e.g., a bubbler with a sodium hydroxide solution) to neutralize the effluent gas.[1]
Troubleshooting Guide: Minimizing Side Reactions
This section provides in-depth solutions to specific experimental issues.
Problem 1: Low Yield of the Desired Ketone Product
Q: My overall yield is significantly lower than expected, and I have a large amount of unreacted 1-chloro-3-fluorobenzene. What are the likely causes?
Low yield is often traced back to catalyst deactivation or sub-optimal reaction conditions.
-
Possible Cause A: Catalyst Deactivation due to Moisture
-
Causality: Aluminum chloride reacts vigorously with water. Any moisture present in the reagents, solvent, or glassware will hydrolyze the AlCl₃, rendering it inactive. This also hydrolyzes the acyl chloride to the unreactive cyclohexanecarboxylic acid.
-
Solution Protocol:
-
Glassware: Oven-dry all glassware at >120 °C for several hours and allow it to cool in a desiccator or under a stream of inert gas.
-
Solvent: Use a freshly opened bottle of an anhydrous grade solvent or purify the solvent using an appropriate drying agent and distillation.
-
Reagents: Use high-purity, anhydrous aluminum chloride. Ensure the 1-chloro-3-fluorobenzene and cyclohexanecarbonyl chloride are dry.
-
Atmosphere: Assemble the reaction apparatus under a positive pressure of nitrogen or argon.
-
-
-
Possible Cause B: Incorrect Stoichiometry or Reaction Temperature
-
Causality: A sufficient amount of Lewis acid is crucial for driving the reaction. In acylation, AlCl₃ forms a complex with the product ketone, effectively consuming the catalyst. Therefore, slightly more than one equivalent is required.[6] Temperature affects the reaction rate; if it's too low, the reaction may be impractically slow.
-
Solution Protocol:
-
Stoichiometry: Carefully control the molar ratios of the reactants. A good starting point is a 1:1.1:1.2 ratio of 1-chloro-3-fluorobenzene to cyclohexanecarbonyl chloride to AlCl₃.
-
Temperature Control: Begin the reaction at a low temperature (0-5 °C) during the addition of reagents to control the initial exothermic reaction.[7] Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours. If the reaction is sluggish (monitored by TLC), gentle heating (e.g., 40-50 °C) can be applied.
-
-
Problem 2: High Percentage of Isomeric Byproducts
Q: My NMR and GC-MS analyses show the presence of an undesired isomer along with my target this compound. How can I improve the regioselectivity?
The formation of isomers is the most common side reaction, dictated by the directing effects of the chloro and fluoro substituents.
-
Causality of Isomer Formation: Both chlorine and fluorine are ortho, para-directing groups.[13][14] On the 1-chloro-3-fluorobenzene ring, they cooperatively direct electrophilic attack to positions 2, 4, and 6.
-
Position 4 Attack (Desired): Acylation at C4 (para to fluorine, ortho to chlorine) yields the target product: (3-Chloro-5-fluorophenyl) cyclohexyl ketone.
-
Position 6 Attack (Major Byproduct): Acylation at C6 (para to chlorine, ortho to fluorine) yields the isomeric byproduct: (4-Chloro-2-fluorophenyl) cyclohexyl ketone.
-
Position 2 Attack (Minor Byproduct): Acylation at C2 (ortho to both) is sterically hindered and generally less favored.
-
-
Solutions to Improve Regioselectivity:
-
Optimize Reaction Temperature: Lower temperatures often enhance selectivity. Running the reaction at 0 °C or even slightly below can favor the kinetically controlled product, which may increase the ratio of the desired isomer.[7]
-
Screen Lewis Acids and Solvents: The steric bulk and activity of the Lewis acid-acyl chloride complex can influence where it attacks the ring. Experimenting with different catalysts or solvents can alter the isomer ratio.
-
| Parameter | Condition A (Standard) | Condition B (High Selectivity) | Rationale |
| Lewis Acid | AlCl₃ | FeCl₃ or ZnCl₂ | Milder Lewis acids can sometimes offer better selectivity with activated or moderately deactivated rings. |
| Temperature | Room Temperature | 0 °C to 5 °C | Lower temperature minimizes isomerization and favors the kinetic product.[7] |
| Solvent | Dichloromethane (CH₂Cl₂) | Carbon Disulfide (CS₂) or Nitrobenzene | Non-polar solvents can alter the reactivity of the electrophile and the stability of the reaction intermediates, potentially improving isomer distribution.[7] |
Visualization of Reaction Pathways
The following diagram illustrates the desired reaction pathway versus the formation of the primary isomeric byproduct.
Caption: Reaction pathways in the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene.
Optimized Experimental Protocol
This protocol provides a step-by-step methodology designed to maximize the yield of the target product while minimizing side reactions.
Materials:
-
1-chloro-3-fluorobenzene
-
Cyclohexanecarbonyl chloride
-
Anhydrous aluminum chloride (powdered)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1M aq.)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet connected to an HCl gas trap.
-
Reagent Charging: Under a positive nitrogen atmosphere, charge the flask with anhydrous aluminum chloride (1.2 eq). Add anhydrous DCM.
-
Cooling: Cool the stirred suspension to 0-5 °C using an ice-water bath.
-
Acyl Chloride Addition: Add cyclohexanecarbonyl chloride (1.1 eq) to the dropping funnel and add it dropwise to the AlCl₃ suspension over 15-20 minutes, maintaining the internal temperature below 10 °C. Stir for an additional 15 minutes to allow for the formation of the acylium ion complex.
-
Substrate Addition: Add 1-chloro-3-fluorobenzene (1.0 eq) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains between 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for 4-6 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., 9:1 Hexane:Ethyl Acetate), checking for the consumption of the starting material.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and very slowly and carefully quench the reaction by pouring the mixture onto crushed ice containing concentrated HCl. Caution: This is highly exothermic and releases HCl gas.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired product from any isomeric byproducts.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification of the target ketone.
References
-
LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Clark, J. (2015). Friedel-Crafts acylation of benzene. Chemguide. [Link]
-
Chemistry Steps. (n.d.). Ortho, Para, Meta in Electrophilic Aromatic Substitution. [Link]
-
LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
CHEM 203. (n.d.). Organic Reaction Mechanism. University of Illinois Springfield. [Link]
-
The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. [Link]
-
Asaad, A. (n.d.). Chapter 12 notes. University of Illinois Springfield. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]
-
Ashenhurst, J. (2018). EAS Reactions (3) – Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
Khan Academy. (n.d.). Friedel-Crafts acylation. [Link]
-
Ashenhurst, J. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75938, Cyclohexanecarbonyl chloride. PubChem. [Link]
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Technical Support Center: Refining HPLC Separation of 3-Chloro-5-fluorophenyl cyclohexyl ketone and its Isomers
Welcome to the technical support center for the chromatographic analysis of 3-Chloro-5-fluorophenyl cyclohexyl ketone and its related isomers. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of separating these structurally similar compounds. The methodologies and principles discussed herein are grounded in established chromatographic theory and adhere to regulatory expectations for analytical procedure development.[1][2][3][4]
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries encountered during the method development and routine analysis of this compound and its isomers.
Q1: What are the primary challenges in separating isomers of this compound?
A1: The primary challenges stem from the high structural similarity of the isomers.
-
Regioisomers (Positional Isomers): These isomers differ only in the substitution pattern of the chloro and fluoro groups on the phenyl ring. Their similar polarity and hydrophobicity make them difficult to resolve using standard reversed-phase C18 columns.
-
Enantiomers (Chiral Isomers): If a chiral center exists in the molecule (e.g., at the junction of the cyclohexyl and carbonyl groups, depending on the exact structure), enantiomers will have identical physical properties in an achiral environment. Their separation requires a chiral stationary phase (CSP) or a chiral mobile phase additive.[5][6][7]
Q2: What is a suitable starting point for column and mobile phase selection for separating regioisomers?
A2: A systematic approach is recommended.
-
Column Selection: While a C18 column is a common starting point in reversed-phase HPLC, it may not provide sufficient selectivity for these isomers.[8] Consider columns with alternative selectivities, such as:
-
Phenyl-Hexyl: Promotes π-π interactions, which can be effective for separating aromatic compounds with different electron-donating or -withdrawing groups.[9][10]
-
Pentafluorophenyl (PFP): Offers a combination of hydrophobic, aromatic, and dipole-dipole interactions, often providing unique selectivity for halogenated compounds.[10][11]
-
Cyano (CN): Can be used in both normal-phase and reversed-phase modes and provides different selectivity based on dipole-dipole interactions.[8]
-
-
Mobile Phase: A good starting point for reversed-phase HPLC is a gradient elution with:
-
Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) to ensure consistent peak shapes for any ionizable impurities.[12]
-
Mobile Phase B: Acetonitrile or methanol. Acetonitrile is often preferred for its lower viscosity and UV transparency, but methanol can offer different selectivity.[9][13]
-
Q3: How do I approach the separation of potential enantiomers?
A3: Enantiomeric separation requires a chiral environment. The most direct approach is using a Chiral Stationary Phase (CSP).[5][6]
-
Column Screening: It is highly recommended to screen a set of diverse CSPs. Polysaccharide-based columns (e.g., derivatives of cellulose or amylose) are versatile and widely used for a broad range of compounds, including ketones.[6][14]
-
Mobile Phase Systems: Both normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water) or polar organic modes can be effective, depending on the specific CSP and analyte.[5][6]
Q4: What are the key system suitability test (SST) parameters I should monitor?
A4: According to USP guidelines, key SST parameters ensure the analytical system is performing adequately.[15][16]
-
Resolution (Rs): A minimum resolution of 1.5 between the closest eluting isomer peaks is generally desired.
-
Tailing Factor (T): Should ideally be less than 2.0 to ensure symmetrical peaks for accurate integration.[15][17]
-
Precision (RSD): The relative standard deviation of replicate injections should typically be less than 2.0%.[15]
Section 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the HPLC analysis of this compound and its isomers.
Problem 1: Poor Resolution or Co-elution of Isomers
Causality: Insufficient selectivity of the chromatographic system. The stationary phase and mobile phase are not providing enough differential interaction with the isomers.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor resolution.
Detailed Steps:
-
Optimize Mobile Phase Composition:
-
Solvent Strength: Adjust the ratio of organic solvent (acetonitrile or methanol) to water. A shallower gradient or a lower percentage of organic solvent in an isocratic method will increase retention times and may improve resolution.[18]
-
Solvent Type: If using acetonitrile, switch to methanol, or vice-versa. The different solvent properties can alter selectivity.[9]
-
-
Modify Mobile Phase Additives:
-
Change Stationary Phase:
-
If mobile phase optimization is insufficient, the column chemistry may not be suitable for the separation. For positional isomers, consider a column with a different selectivity, such as a phenyl or cyano phase, which can offer alternative interactions like π-π interactions.[8][10][22] For enantiomers (chiral isomers), an achiral column will not work. You must use a Chiral Stationary Phase (CSP).[5][6][22]
-
Problem 2: Peak Tailing
Causality: Often caused by secondary interactions between the analyte and the stationary phase, particularly with active silanol groups on silica-based columns. It can also be due to column overload or extra-column effects.[17][23]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
Detailed Steps:
-
Mobile Phase pH Adjustment: For compounds with basic functional groups, interactions with acidic silanol groups on the silica surface are a common cause of tailing.[17] Using a buffered mobile phase at a lower pH (e.g., pH 3-4) can suppress the ionization of silanols and reduce these secondary interactions.[23]
-
Use of Additives: Adding a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites. However, be mindful of its UV cutoff and potential for ion suppression in LC-MS.[20]
-
Column Choice: Modern, high-purity silica columns with advanced end-capping are less prone to silanol interactions.[23]
-
Sample Overload: Injecting too much sample can lead to peak tailing.[23] Dilute the sample or reduce the injection volume.
Problem 3: Inconsistent Retention Times
Causality: This issue usually points to problems with the HPLC system's ability to deliver a consistent mobile phase composition or flow rate, or changes in column temperature.
Troubleshooting Steps:
-
Check for Leaks: Inspect all fittings from the pump to the detector. A small leak can cause pressure fluctuations and inconsistent flow rates.
-
Degas Mobile Phase: Ensure the mobile phase is thoroughly degassed to prevent air bubbles from entering the pump, which can cause flow rate inaccuracies.
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods.
-
Temperature Control: Use a column oven to maintain a stable column temperature, as temperature fluctuations can affect retention times.
Section 3: Experimental Protocols
Protocol 1: Systematic Method Development for Regioisomer Separation
-
Initial Column and Mobile Phase Selection:
-
Columns for Screening:
-
C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Phenyl-Hexyl (e.g., 250 mm x 4.6 mm, 5 µm)
-
PFP (Pentafluorophenyl) (e.g., 250 mm x 4.6 mm, 5 µm)
-
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
-
Gradient Screening:
-
Run a broad gradient (e.g., 5% to 95% B over 20 minutes) on each column to determine the approximate elution conditions.
-
-
Optimization:
-
Based on the screening results, select the column that shows the best initial separation.
-
Optimize the gradient slope around the elution point of the isomers.
-
If co-elution persists, switch the organic modifier to methanol and repeat the optimization.
-
-
Method Validation: Once satisfactory separation is achieved, validate the method according to ICH Q2(R2) and USP <1225> guidelines, assessing parameters like accuracy, precision, specificity, linearity, and range.[1][4][24][25]
Protocol 2: Chiral Separation Screening
-
Column Selection:
-
Select a diverse set of 3-5 chiral stationary phases (CSPs), including polysaccharide-based columns.
-
-
Mobile Phase Screening:
-
Normal Phase: Hexane/Isopropanol (e.g., 90/10, 80/20)
-
Reversed Phase: Acetonitrile/Water or Methanol/Water with or without acidic/basic additives.
-
-
Analysis:
-
Screen each column with the different mobile phase systems to identify promising conditions for enantioseparation.
-
Optimize the ratio of the mobile phase components for the best resolution.
-
Data Presentation
Table 1: Example of Column Screening Results for Regioisomer Separation
| Column Type | Organic Modifier | Resolution (Rs) between Isomer 1 & 2 | Tailing Factor (Isomer 1) |
| C18 | Acetonitrile | 1.2 | 1.8 |
| C18 | Methanol | 1.4 | 1.7 |
| Phenyl-Hexyl | Acetonitrile | 1.8 | 1.4 |
| Phenyl-Hexyl | Methanol | 2.1 | 1.3 |
| PFP | Acetonitrile | 2.5 | 1.2 |
| PFP | Methanol | 2.3 | 1.2 |
This is example data and actual results may vary.
References
-
Q14 Analytical Procedure Development. (2024). U.S. Food and Drug Administration. [Link]
-
FDA Guidance for Industry: Q14 Analytical Procedure Development. (n.d.). ECA Academy. [Link]
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Q14 Analytical Procedure Development. (2023). U.S. Food and Drug Administration. [Link]
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FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International. [Link]
-
System suitability Requirements for a USP HPLC Method - Tips & Suggestions. (2020). MicroSolv. [Link]
-
Chromatograms depicting bioconversion of pro chiral ketones. HPLC... (n.d.). ResearchGate. [Link]
-
Chiral HPLC Column. (n.d.). Phenomenex. [Link]
-
What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. (2023). AZoM.com. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. [Link]
-
Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. [Link]
-
Understanding USP Chapter 621: HPLC Method Guidelines. (2017). Phenomenex. [Link]
-
FDA issues revised guidance for analytical method validation. (2015). ResearchGate. [Link]
-
(PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. (n.d.). ResearchGate. [Link]
-
Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. (2024). Mastelf. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. (2024). Phenomenex. [Link]
-
Quick Troubleshooting Guide For HPLC Column Usage. (n.d.). Biovanix Chromatography. [Link]
-
Why the addition of additives in the mobile phase is recommended in HPLC-analysis? (2021). ResearchGate. [Link]
-
Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. (2013). National Institutes of Health. [Link]
-
HPLC peak shape trouble shooting. (2022). Reddit. [Link]
-
HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie. [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. [Link]
-
Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. (2024). Longdom Publishing. [Link]
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Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. (n.d.). Research Journal of Pharmacy and Technology. [Link]
-
USP <1225> Method Validation. (n.d.). BA Sciences. [Link]
-
HPLC solvents and mobile phase additives. (n.d.). UCL. [Link]
-
Choosing the Right HPLC Stationary Phase. (2015). LCGC International. [Link]
-
HPLC Separation Modes - Stationary Phase in HPLC. (n.d.). Waters Corporation. [Link]
-
Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. (n.d.). Waters Corporation. [Link]
-
Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. (2020). National Institutes of Health. [Link]
-
Reversed Phase HPLC Method Development. (n.d.). Phenomenex. [Link]
-
GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. (n.d.). HALO Columns. [Link]
-
Separation of 2-Amino-5-chlorophenyl cyclohexyl ketone on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (2004). LCGC International. [Link]
-
(PDF) Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. (2019). ResearchGate. [Link]
-
Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. (2011). National Institutes of Health. [Link]
-
HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. (2005). Wiley Online Library. [Link]
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Technical Support Center: Addressing Regioisomer Impurities in 3-Chloro-5-fluorophenyl cyclohexyl ketone Synthesis
Introduction: The synthesis of 3-Chloro-5-fluorophenyl cyclohexyl ketone is a critical step in the development of various pharmaceutical agents. The most common synthetic route is the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with cyclohexanecarbonyl chloride.[1][2][3] While effective, this electrophilic aromatic substitution (EAS) reaction is frequently complicated by the formation of regioisomeric impurities.[4] The directing effects of both the chloro and fluoro substituents on the aromatic ring can lead to a mixture of products, posing significant challenges for achieving the high purity levels required in the pharmaceutical industry.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and controlling regioisomer formation. It combines theoretical explanations with practical, field-proven protocols to help you identify, quantify, and ultimately minimize these critical impurities.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for the synthesis of this compound?
The synthesis is achieved via a Friedel-Crafts acylation, a classic electrophilic aromatic substitution (EAS) reaction.[5][6][7] The process involves three key steps:
-
Generation of the Electrophile: The Lewis acid catalyst (commonly AlCl₃) reacts with cyclohexanecarbonyl chloride to form a highly electrophilic, resonance-stabilized acylium ion.[6][8]
-
Electrophilic Attack: The electron-rich π system of the 1-chloro-3-fluorobenzene ring attacks the acylium ion, forming a positively charged intermediate known as an arenium ion (or sigma complex).[5]
-
Deprotonation: A weak base (like AlCl₄⁻) removes a proton from the carbon atom that formed the new bond, restoring aromaticity to the ring and yielding the final ketone product. The AlCl₃ catalyst is regenerated in this step.[5]
Q2: Why are regioisomeric impurities a common problem in this specific synthesis?
Regioisomer formation is a direct consequence of the electronic properties of the substituents on the 1-chloro-3-fluorobenzene starting material.[9][10] Both chlorine and fluorine are ortho-, para-directing groups.[11][12] This is because their lone electron pairs can be donated through resonance to stabilize the positive charge in the arenium ion intermediate when the electrophile attacks at the ortho or para positions.
However, these halogens are also deactivating due to their strong inductive electron-withdrawing effects.[11] The regiochemical outcome is a competition between these directing effects. While the desired product results from acylation at the C5 position (para to chlorine, ortho to fluorine), acylation can also occur at other positions, primarily C4 (para to fluorine, meta to chlorine), leading to significant regioisomeric impurities.[13][14]
Q3: What are the most likely regioisomeric impurities I should expect to see?
Based on the directing effects of the chloro and fluoro groups, you should anticipate the formation of the isomers shown in the table below. The primary impurity is typically the 4-Chloro-2-fluorophenyl cyclohexyl ketone due to the strong para-directing influence of the fluorine atom.
| Table 1: Potential Regioisomeric Impurities and Their Structures | | :--- | :--- | :--- | | Compound Name | Structure | Notes on Formation | | This compound | FC1=CC(Cl)=CC(=C1)C(=O)C1CCCCC1 | Desired Product. Acylation occurs at the C5 position, which is para to the chloro group and ortho to the fluoro group. | | 4-Chloro-2-fluorophenyl cyclohexyl ketone | FC1=C(C=C(Cl)C=C1)C(=O)C1CCCCC1 | Major Impurity. Acylation occurs at the C4 position, which is para to the strongly activating (by resonance) fluoro group. | | 2-Chloro-4-fluorophenyl cyclohexyl ketone | FC1=CC(Cl)=C(C=C1)C(=O)C1CCCCC1 | Minor Impurity. Acylation occurs at the C2 position, which is ortho to the chloro group. Steric hindrance may reduce the yield of this isomer. |
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a problem-and-solution format.
Problem 1: My initial analysis (GC/LC-MS) shows one or more major impurity peaks with the same mass as my desired product.
-
Likely Cause: You have successfully synthesized a mixture of regioisomers. The shared mass confirms they are isomers, and the nature of the Friedel-Crafts reaction points directly to regioisomerism.
-
Recommended Actions & Protocols:
Action 1: Confirm Isomer Identity and Quantify Ratios The first step is to develop a robust chromatographic method to separate the isomers, followed by spectroscopic analysis to confirm their structures.
Protocol 1.1: Analytical Method Development for Isomer Separation
-
Initial Screening (HPLC): Begin with a standard reversed-phase C18 column. A pentafluorophenyl (PFP) column can also provide unique selectivity for halogenated isomers and is highly recommended for screening.[15]
-
Mobile Phase: Use a gradient elution with acetonitrile and water (containing 0.1% formic acid or trifluoroacetic acid) to ensure good peak shape.
-
Optimization: Adjust the gradient slope, flow rate, and temperature to maximize the resolution between the desired product peak and the impurity peaks. Isomeric separations are often sensitive to temperature.
-
Initial Screening (GC): If the product is sufficiently volatile and thermally stable, Gas Chromatography (GC) with a Flame Ionization Detector (FID) is an excellent alternative.[4] Use a mid-polarity column (e.g., a 35% or 65% phenyl-substituted column) to start.[4]
-
Quantification: Once baseline separation is achieved, calculate the area percentage of each peak to determine the ratio of the desired product to its regioisomeric impurities.[4]
-
| Table 2: Suggested Starting Parameters for Chromatographic Method Development | | :--- | :--- | :--- | | Parameter | HPLC (Recommended) | GC (Alternative) | | Column | PFP or C18, 4.6 x 150 mm, 3.5 µm | Rtx-35 or equivalent, 30 m x 0.25 mm, 0.25 µm | | Mobile Phase/Carrier Gas | A: 0.1% H₃PO₄ in H₂O; B: Acetonitrile | Helium or Hydrogen | | Gradient/Oven Program | Start at 50% B, ramp to 95% B over 20 min | Start at 150°C, ramp at 10°C/min to 280°C | | Flow Rate | 1.0 mL/min | 1.2 mL/min | | Detector | UV at 220 nm and 254 nm | FID | | Injection Volume | 5 µL | 1 µL (split 50:1) |
Problem 2: My product purity is consistently low due to regioisomers. How can I improve the regioselectivity of the synthesis itself?
-
Likely Cause: The reaction conditions (temperature, catalyst, solvent) are favoring the formation of the undesired kinetic or thermodynamic products.
-
Recommended Actions:
-
Lower the Reaction Temperature: Friedel-Crafts acylations are often exothermic. Running the reaction at a lower temperature (e.g., 0°C to -10°C) can increase selectivity. Lower temperatures tend to favor the formation of the most thermodynamically stable product, which may be the desired isomer.
-
Vary the Lewis Acid Catalyst: While AlCl₃ is the most common catalyst, its high reactivity can sometimes lead to lower selectivity. Consider screening milder Lewis acids like FeCl₃ or ZnCl₂. Their different coordination properties with the reactants might alter the regiochemical outcome.
-
Control the Rate of Addition: Add the cyclohexanecarbonyl chloride slowly to the mixture of 1-chloro-3-fluorobenzene and Lewis acid. This maintains a low concentration of the electrophile and can help suppress side reactions and improve selectivity.
-
Problem 3: I have a mixture of the desired ketone and its regioisomers. How can I purify my final product to >99%?
-
Likely Cause: The regioisomers have very similar physical properties (polarity, boiling point), making separation challenging.
-
Recommended Actions & Protocols:
Action 1: Purification by Recrystallization Recrystallization is the most effective and scalable method for purifying crystalline solids.[16][17] The key is to find a solvent or solvent system where the desired isomer has significantly lower solubility than the impurities at a given temperature.[16][18]
Protocol 3.1: Solvent Screening and Recrystallization
-
Solvent Screening: In small vials, test the solubility of your crude product (approx. 20-30 mg) in various solvents (approx. 0.5 mL) from different classes (see Table 3).
-
Identify a Suitable Solvent: A good solvent will dissolve the compound when hot but result in poor solubility when cooled to room temperature or 0°C.[18]
-
Dissolution: In an appropriately sized flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of pure crystals.[19] If no crystals form, try scratching the inside of the flask or placing it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[16][18]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing the impurities.
-
Analysis: Dry the crystals and analyze their purity by HPLC or GC as described in Protocol 1.1. Check the mother liquor as well to confirm that the impurities have been enriched in the solution.
-
| Table 3: Common Solvents for Recrystallization Screening | | :--- | :--- | :--- | | Solvent Class | Examples | Notes | | Alcohols | Methanol, Ethanol, Isopropanol | Good for moderately polar compounds. | | Hydrocarbons | Heptane, Hexane, Cyclohexane | Good for non-polar compounds. Often used as an anti-solvent. | | Esters | Ethyl Acetate | Versatile solvent with moderate polarity. | | Ketones | Acetone, 2-Butanone (MEK) | Good dissolving power, but watch for low boiling points.[16] | | Ethers | Diethyl Ether, MTBE | Highly volatile, use with caution. | | Solvent Pairs | Ethanol/Water, Ethyl Acetate/Heptane | Used when no single solvent is ideal. Dissolve in the "good" solvent and add the "poor" solvent dropwise until cloudy.[16][19] |
Action 2: Preparative Column Chromatography If recrystallization fails to provide the desired purity, preparative HPLC or flash chromatography is the next option. This method is more resource-intensive but can often resolve very similar compounds.[20][21] The analytical method developed in Protocol 1.1 can be scaled up for this purpose.
Section 3: Visual Guides & Workflows
Diagram 1: Regioselectivity in the Friedel-Crafts Acylation
Caption: Reaction pathways leading to the desired product and a major regioisomeric impurity.
Diagram 2: Troubleshooting Workflow for Regioisomer Impurities
Sources
- 1. US6881865B2 - Method for preparing cyclohexyl phenyl ketone from 1,3-butadiene and acrylic acid - Google Patents [patents.google.com]
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- 3. CN102267887A - Synthesis process for 1-hydroxycyclohexyl phenyl ketone - Google Patents [patents.google.com]
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- 6. masterorganicchemistry.com [masterorganicchemistry.com]
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- 9. chemimpex.com [chemimpex.com]
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- 11. researchgate.net [researchgate.net]
- 12. On reaction of chlorobenzene with acetyl chloride in class 12 chemistry CBSE [vedantu.com]
- 13. Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. alexandonian.com [alexandonian.com]
- 15. Separation of 2-Chloro, 4-Fluorotoluene to its isomer - Chromatography Forum [chromforum.org]
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- 19. How To [chem.rochester.edu]
- 20. pubs.acs.org [pubs.acs.org]
- 21. env.go.jp [env.go.jp]
Technical Support Center: Scaling Up the Synthesis of 3-Chloro-5-fluorophenyl cyclohexyl ketone
Welcome to the technical support center for the synthesis of 3-Chloro-5-fluorophenyl cyclohexyl ketone. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions to facilitate a smooth and efficient scale-up of this important synthesis.
Synthesis Overview: The Friedel-Crafts Acylation Approach
The most direct and industrially viable method for synthesizing this compound is the Friedel-Crafts acylation.[1][2][3] This electrophilic aromatic substitution involves reacting 1-chloro-3-fluorobenzene with cyclohexanecarbonyl chloride in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[2]
The ketone product's acyl group deactivates the aromatic ring, which advantageously prevents polyacylation, a common issue in Friedel-Crafts alkylations.[3][4][5] However, the halogen substituents on the aromatic ring are also deactivating, necessitating carefully controlled reaction conditions to achieve high yields.
Caption: Mechanism of Friedel-Crafts acylation.
Problem Area 3: Difficult Product Isolation & Work-up
Q: The work-up procedure is problematic, leading to emulsions or product loss. How can I improve it?
A: The work-up is a critical step that involves carefully decomposing the aluminum chloride-ketone complex.
-
Probable Cause 1: Incorrect Quenching Procedure. Simply adding water to the reaction mixture can cause a violent, uncontrolled exotherm and lead to the formation of aluminum hydroxide gels, which are difficult to separate.
-
Solution: The preferred method is to slowly pour the reaction mixture onto a stirred slurry of crushed ice and concentrated hydrochloric acid. This keeps the temperature low and converts aluminum salts into water-soluble species (e.g., [Al(H₂O)₆]³⁺), preventing gel formation.
-
-
Probable Cause 2: Emulsion Formation During Extraction. Residual aluminum salts can act as emulsifying agents during the extraction with an organic solvent.
-
Solution:
-
Ensure the aqueous layer is strongly acidic (pH < 1) after the quench.
-
If an emulsion persists, add a small amount of a saturated brine solution to increase the ionic strength of the aqueous phase, which helps to break the emulsion.
-
Allow the mixture to stand in a separatory funnel for an extended period. Gentle swirling, rather than vigorous shaking, can also be beneficial.
-
-
Frequently Asked Questions (FAQs)
Q1: Are there viable alternative synthesis routes to Friedel-Crafts acylation?
A1: Yes, other methods exist, though they may be less cost-effective for large-scale production.
-
Grignard Reaction: This involves reacting a Grignard reagent, such as cyclohexylmagnesium bromide, with 3-chloro-5-fluorobenzoyl chloride. [6]This route avoids the use of strong Lewis acids but requires strict anhydrous conditions and careful temperature control to prevent the Grignard reagent from adding to the ketone product to form a tertiary alcohol. [6]* Suzuki Coupling: A palladium-catalyzed cross-coupling between an organoboron species (e.g., 3-chloro-5-fluorophenylboronic acid) and an acyl chloride can be used. [7][8]This method offers high functional group tolerance and excellent regioselectivity but often involves more expensive reagents and catalysts. [7][9] Q2: What are the primary safety concerns when scaling up this synthesis?
A2:
-
Aluminum Chloride (AlCl₃): It reacts violently with water, releasing heat and HCl gas. Always handle in a dry, well-ventilated area under an inert atmosphere.
-
Cyclohexanecarbonyl Chloride: It is corrosive and a lachrymator. It will release HCl gas upon contact with moisture. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Reaction Quench: The quenching of the reaction is highly exothermic. The addition of the reaction mixture to the ice/acid solution must be done slowly and with efficient cooling and stirring to manage the heat evolution.
Q3: How can I best purify the final product on a larger scale?
A3: For multi-gram to kilogram scales, vacuum distillation is often the most effective method for purifying this compound, as it is expected to be a high-boiling liquid or low-melting solid. If the product is a solid and distillation is not practical, recrystallization from a suitable solvent system (e.g., an ethanol/water or heptane/ethyl acetate mixture) would be the method of choice. Column chromatography is generally reserved for small-scale purification due to cost and solvent consumption.
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
1-chloro-3-fluorobenzene (1.0 eq)
-
Cyclohexanecarbonyl chloride (1.05 eq)
-
Anhydrous aluminum chloride (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Crushed Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Brine (NaCl) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Assemble an oven-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent Charging: Charge the flask with anhydrous DCM and 1-chloro-3-fluorobenzene. Cool the mixture to 0-5 °C using an ice bath.
-
Catalyst Addition: Under a positive flow of nitrogen, add the anhydrous aluminum chloride to the flask in portions, ensuring the temperature does not exceed 10 °C. A slurry will form.
-
Acyl Chloride Addition: Add cyclohexanecarbonyl chloride to the dropping funnel and add it dropwise to the reaction slurry over 30-60 minutes, maintaining the internal temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress by TLC or GC analysis of quenched aliquots.
-
Quenching: In a separate, appropriately sized vessel, prepare a mixture of crushed ice and concentrated HCl. With vigorous stirring, slowly pour the reaction mixture into the ice/HCl slurry.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally, saturated brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by vacuum distillation or recrystallization to obtain the final product.
References
Sources
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- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 3-Chloro-5-fluorophenyl cyclohexyl ketone and Structurally Related Analogs
In the landscape of contemporary drug discovery and development, the exploration of novel chemical entities with therapeutic potential is a paramount objective. Phenyl ketone derivatives, a class of organic compounds characterized by a carbonyl group linking a phenyl ring to another moiety, have garnered significant interest due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and cytotoxic properties.[1] This guide provides a comprehensive comparative analysis of the anticipated biological activity of 3-Chloro-5-fluorophenyl cyclohexyl ketone, a halogenated phenyl ketone, alongside its structurally similar counterparts. While specific experimental data for this precise molecule is not extensively available in peer-reviewed literature, this document will extrapolate its potential activities based on established structure-activity relationships (SAR) within this chemical class and provide detailed experimental frameworks for its evaluation.
This guide is intended for researchers, scientists, and drug development professionals engaged in the screening and characterization of novel chemical compounds. We will delve into the rationale behind experimental design, present methodologies for key biological assays, and offer a comparative perspective on how subtle structural modifications can influence biological outcomes.
Structural Context and Rationale for Comparison
This compound belongs to a class of compounds whose biological activity is significantly influenced by the nature and position of substituents on both the aromatic ring and the ketone-bound alkyl group. The presence of halogens, such as chlorine and fluorine, on the phenyl ring is a key determinant of its physicochemical properties and, consequently, its interaction with biological targets. Halogenation can modulate lipophilicity, metabolic stability, and electronic distribution, thereby impacting a compound's pharmacokinetic and pharmacodynamic profile.
For a meaningful comparison, we will consider the following structurally related compounds, which allow for a systematic evaluation of the contribution of different functional groups to the overall biological activity:
-
Compound A: 3,5-Dichlorophenyl cyclohexyl ketone: Investigating the effect of replacing fluorine with a second chlorine atom.
-
Compound B: 3,5-Difluorophenyl cyclohexyl ketone: Examining the impact of having two fluorine atoms instead of a chlorine and a fluorine.
-
Compound C: 4-Chlorophenyl cyclohexyl ketone: Assessing the influence of the position of the chlorine substituent.
-
Compound D: Phenyl cyclohexyl ketone: The unsubstituted parent compound, serving as a baseline for the effects of halogenation.[2][3][4]
The logical workflow for this comparative analysis is depicted below:
Caption: Workflow for the comparative biological evaluation of the target compound and its analogs.
Comparative Biological Activities
Based on existing literature for related chemical classes, we can anticipate a range of biological activities for this compound and its analogs.
In Vitro Cytotoxicity
Halogenated aromatic compounds are frequently investigated for their cytotoxic effects against various cancer cell lines. The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.[5][6][7][8] A lower IC50 value (the concentration at which 50% of cell growth is inhibited) indicates higher cytotoxic potency.
Table 1: Anticipated Comparative Cytotoxicity (IC50, µM) of Phenyl Cyclohexyl Ketone Derivatives
| Compound | Structure | Predicted IC50 (µM) on a Model Cancer Cell Line (e.g., HeLa) | Rationale for Prediction |
| Target | This compound | 10 - 50 | The combination of chlorine and fluorine may enhance lipophilicity and cell permeability, leading to moderate to high cytotoxicity. |
| A | 3,5-Dichlorophenyl cyclohexyl ketone | 5 - 30 | Dichloro substitution often correlates with increased cytotoxicity compared to monochloro or fluoro-chloro analogs. |
| B | 3,5-Difluorophenyl cyclohexyl ketone | 20 - 70 | Difluoro substitution may result in slightly lower cytotoxicity compared to dichloro due to the smaller size and different electronic properties of fluorine. |
| C | 4-Chlorophenyl cyclohexyl ketone | 30 - 100 | The position of the halogen is critical; meta-substitution (as in the target and A/B) often leads to higher activity than para-substitution. |
| D | Phenyl cyclohexyl ketone | > 100 | The unsubstituted parent compound is expected to have the lowest cytotoxicity, highlighting the role of halogens in this activity.[2][3][4] |
Antimicrobial Activity
The presence of halogens on a phenyl ring is a common feature in many antimicrobial agents.[1] The antimicrobial potential of these compounds can be quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Table 2: Predicted Comparative Antimicrobial Activity (MIC, µg/mL)
| Compound | Target Microorganism | Predicted MIC (µg/mL) | Rationale for Prediction |
| Target | Staphylococcus aureus (Gram-positive) | 16 - 64 | The combination of halogens is likely to confer moderate antibacterial activity. |
| A | Staphylococcus aureus | 8 - 32 | Dichloro substitution is often associated with potent antibacterial activity. |
| B | Escherichia coli (Gram-negative) | 32 - 128 | Gram-negative bacteria are generally more resistant; higher concentrations may be required. |
| C | Candida albicans (Fungus) | 16 - 64 | Halogenated phenols and related compounds have shown antifungal properties.[9] |
| D | Staphylococcus aureus | > 128 | The unsubstituted compound is expected to have minimal antimicrobial activity. |
Anti-inflammatory Activity
Aryl-cyclohexanone derivatives have demonstrated significant anti-inflammatory properties in preclinical models.[10] This activity is often evaluated in vitro by measuring the inhibition of inflammatory mediators (e.g., nitric oxide, pro-inflammatory cytokines) in lipopolysaccharide (LPS)-stimulated macrophages, and in vivo using models like carrageenan-induced paw edema.
Table 3: Anticipated Comparative Anti-inflammatory Activity
| Compound | In Vitro Assay (IC50 for NO inhibition, µM) | In Vivo Assay (% inhibition of paw edema) | Rationale for Prediction |
| Target | 15 - 40 | 40 - 60% | The specific halogenation pattern may provide a good balance of properties for anti-inflammatory effects. |
| A | 10 - 30 | 50 - 70% | Dichloro substitution could enhance binding to inflammatory target proteins. |
| B | 20 - 50 | 30 - 50% | Difluoro substitution might result in a slightly different interaction profile with inflammatory targets. |
| C | 25 - 60 | 20 - 40% | Positional changes of the halogen can significantly impact anti-inflammatory potency. |
| D | > 100 | < 20% | Halogenation is likely a key contributor to the anti-inflammatory activity of this scaffold. |
Experimental Methodologies
To empirically validate the predicted biological activities, the following detailed experimental protocols are recommended.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.[5][6][7][8]
Protocol:
-
Cell Culture: Plate a human cancer cell line (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Antimicrobial Susceptibility: Broth Microdilution
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various microorganisms.[1]
Protocol:
-
Compound Preparation: Prepare serial twofold dilutions of each test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized microbial suspension adjusted to a 0.5 McFarland standard.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
In Vivo Acute Oral Toxicity
A preliminary assessment of the in vivo toxicity is crucial. The OECD Guideline 423 for Acute Oral Toxicity (Acute Toxic Class Method) is a stepwise procedure with the use of a minimal number of animals.[11][12][13][14]
Protocol:
-
Animal Selection: Use healthy, young adult female rats.
-
Dosing: Administer the test compound orally by gavage at one of the defined starting dose levels (e.g., 300 mg/kg).
-
Observation: Observe the animals for mortality and clinical signs of toxicity for up to 14 days.
-
Stepwise Procedure: Depending on the outcome (survival or mortality), the next step involves dosing at a lower or higher dose level to refine the toxicity estimate.
Concluding Remarks and Future Directions
This guide provides a predictive framework for the biological activities of this compound based on the well-established principles of medicinal chemistry and structure-activity relationships. The provided experimental protocols offer a clear and robust methodology for the empirical validation of these predictions.
The comparative analysis suggests that the halogenation pattern on the phenyl ring is a critical determinant of the cytotoxic, antimicrobial, and anti-inflammatory properties of cyclohexyl phenyl ketones. It is anticipated that this compound and its dihalogenated analogs will exhibit significant biological activities, warranting further investigation as potential therapeutic leads.
Future research should focus on the synthesis of these compounds and their systematic evaluation using the described assays. Further studies to elucidate the specific molecular mechanisms of action, such as identifying protein targets, will be essential for the rational design of more potent and selective analogs.
References
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- National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
- CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
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- (2025, August 5). Antimicrobial Study of Some Aromatic Halogenohydroxy Aldehydes and Ketones.
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A Comparative Guide to the Validation of 3-Chloro-5-fluorophenyl cyclohexyl ketone as a Novel Cysteine Protease Inhibitor
For researchers, scientists, and drug development professionals, the rigorous validation of a novel enzyme inhibitor is a critical step in the journey from a promising chemical entity to a valuable research tool or therapeutic candidate. This guide provides a comprehensive framework for the systematic evaluation of a hypothetical novel compound, 3-Chloro-5-fluorophenyl cyclohexyl ketone (CFPCK) , as a specific inhibitor of cysteine proteases.
While extensive searches of publicly available scientific literature did not yield specific data on CFPCK, its chemical structure, featuring a cyclohexyl ketone moiety, suggests a plausible mechanism for the inhibition of cysteine proteases. Ketone-based compounds are known to act as "warheads," forming a reversible covalent hemithioketal adduct with the active site cysteine residue of these enzymes.[1][2]
This guide, therefore, uses CFPCK as a model to delineate the essential experimental workflow for validating any novel inhibitor. We will objectively compare its hypothetical performance metrics against a well-established, irreversible cysteine protease inhibitor, E-64 , and a known reversible inhibitor, providing the supporting experimental data that would be generated in a typical validation campaign.
The Crucial Role of Cysteine Protease Inhibitors
Cysteine proteases, such as cathepsins, are pivotal in numerous physiological and pathological processes, including immune responses, bone remodeling, and cancer progression.[1] Their dysregulation makes them attractive targets for therapeutic intervention. The development of specific and potent inhibitors is therefore of significant interest.
The Validation Workflow: A Step-by-Step Approach
The validation of a novel inhibitor is a multi-step process designed to answer three fundamental questions:
-
Potency: How effectively does the compound inhibit the target enzyme?
-
Mechanism of Action: How does the compound interact with the enzyme to inhibit its function?
-
Selectivity: Does the compound specifically inhibit the target enzyme, or does it have off-target effects?
Caption: A summary of the different modes of reversible enzyme inhibition.
Experimental Protocol: Enzyme Kinetics and Lineweaver-Burk Analysis
-
Assay Setup:
-
Use the same reagents as the IC50 assay.
-
Set up a matrix of reactions with varying concentrations of the substrate (e.g., 0.5x, 1x, 2x, 5x, 10x the Km value) and several fixed concentrations of the inhibitor (e.g., 0 nM, 50 nM, 100 nM, 200 nM of CFPCK).
-
The Km for Z-FR-AMC with Cathepsin B is approximately 50 µM.
-
-
Data Collection:
-
Measure the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.
-
-
Data Analysis:
-
For each inhibitor concentration, plot V₀ versus substrate concentration to generate Michaelis-Menten curves.
-
Transform the data into a Lineweaver-Burk plot by plotting 1/V₀ (y-axis) versus 1/[Substrate] (x-axis). [3] * Analyze the changes in the x-intercept (-1/Km) and y-intercept (1/Vmax) in the presence of the inhibitor to determine the mechanism of inhibition. [4]
-
Hypothetical Lineweaver-Burk Plot for CFPCK
Based on its proposed mechanism of forming a hemithioketal at the active site, CFPCK is expected to be a competitive inhibitor.
Caption: A representative Lineweaver-Burk plot illustrating competitive inhibition.
In this hypothetical plot, the lines for the inhibited and uninhibited reactions intersect on the y-axis, indicating that Vmax is unchanged. However, the x-intercept changes, showing an increase in the apparent Km. This pattern is characteristic of competitive inhibition. [5]
Phase 3: Assessing Inhibitor Selectivity
A critical attribute of a high-quality inhibitor is its selectivity for the intended target. [6]Off-target inhibition can lead to unwanted side effects in a therapeutic context or confounding results in a research setting. Selectivity is typically assessed by screening the inhibitor against a panel of related enzymes.
Experimental Protocol: Protease Selectivity Profiling
-
Enzyme Panel Selection:
-
Choose a panel of proteases, including other cysteine proteases (e.g., Cathepsin L, Cathepsin S), serine proteases (e.g., Trypsin, Chymotrypsin), and metalloproteases (e.g., MMP-2).
-
-
Assay Procedure:
-
For each enzyme in the panel, perform an IC50 determination assay as described in Phase 1, using an appropriate fluorogenic substrate for each enzyme.
-
Test CFPCK and the control inhibitors at a fixed, high concentration (e.g., 10 µM) in an initial screen.
-
For any enzymes that show significant inhibition, perform a full 10-point dose-response curve to determine the IC50.
-
Hypothetical Selectivity Profile of CFPCK
| Enzyme | Class | % Inhibition at 10 µM CFPCK [Hypothetical Data] | IC50 (nM) [Hypothetical Data] |
| Cathepsin B | Cysteine Protease | 98% | 75 |
| Cathepsin L | Cysteine Protease | 85% | 500 |
| Cathepsin S | Cysteine Protease | 60% | 1,200 |
| Trypsin | Serine Protease | < 5% | > 10,000 |
| MMP-2 | Metalloprotease | < 5% | > 10,000 |
This hypothetical data demonstrates that CFPCK is highly selective for Cathepsin B over other related cysteine proteases and shows no significant activity against proteases from other classes. A selectivity of over 10-fold for the primary target is generally considered a good starting point for a lead compound.
Conclusion and Future Directions
This guide outlines a systematic and rigorous approach to the validation of a novel enzyme inhibitor, using the hypothetical compound this compound as a model. The experimental workflow, encompassing potency, mechanism of action, and selectivity, provides the necessary data to build a comprehensive profile of the inhibitor's performance.
Based on our hypothetical data, CFPCK emerges as a potent, competitive, and selective inhibitor of Cathepsin B. To further validate these findings, subsequent studies should include:
-
Reversibility Assays: To confirm the reversible nature of the inhibition.
-
Structural Studies: Co-crystallization of the inhibitor with the target enzyme to visualize the binding mode at an atomic level.
-
Cell-based Assays: To evaluate the inhibitor's activity in a more physiologically relevant context.
By following this structured validation process, researchers can confidently characterize novel inhibitors, paving the way for their use as powerful tools in basic research and as starting points for the development of new therapeutics.
References
- Turk, B., Turk, D., & Salvesen, G. S. (2002). Cysteine proteases: from structure, function and mechanism to inhibition. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1598(1-2), 1-11.
- Powers, J. C., Asgian, J. L., Ekici, Ö. D., & James, K. E. (2002). Irreversible inhibitors of serine, cysteine, and threonine proteases. Chemical reviews, 102(12), 4639-4750.
- Lineweaver, H., & Burk, D. (1934). The determination of enzyme dissociation constants. Journal of the American Chemical Society, 56(3), 658-666.
- Cleland, W. W. (1979).
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Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]
-
BioIVT. (n.d.). Enzyme Inhibition Studies. Retrieved from [Link]
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National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Retrieved from [Link]
- Main, E. R. G., & Jackson, R. M. (2020). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 25(21), 5149.
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TeachMePhysiology. (2024). Enzyme Inhibition. Retrieved from [Link]
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Wikipedia. (n.d.). Enzyme inhibitor. Retrieved from [Link]
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Wikipedia. (n.d.). IC50. Retrieved from [Link]
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Microbe Notes. (2022). Lineweaver–Burk Plot. Retrieved from [Link]
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MedSchoolCoach. (n.d.). Lineweaver Burk Plots – MCAT Biochemistry. Retrieved from [Link]
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Study.com. (n.d.). Compare and contrast competitive enzymes inhibitor and non-competitive enzymes inhibitors. Retrieved from [Link]
- Yoshino, M. (1987). A graphical method for determining inhibition parameters for partial and complete inhibitors. Biochemical Journal, 248(3), 815-820.
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Chemistry Stack Exchange. (2015). How to determine enzyme inhibitor efficacy?. Retrieved from [Link]
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edX. (n.d.). IC50 Determination. Retrieved from [Link]
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Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
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Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Retrieved from [Link]
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Bitesize Bio. (n.d.). Protease Inhibitors 101: Best Practices for Use in the Lab. Retrieved from [Link]
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Cell Culture Assay. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
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Biocompare. (2023). How to Select the Right Protease Inhibitor. Retrieved from [Link]
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Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Retrieved from [Link]
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ResearchGate. (2024). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. Retrieved from [Link]
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Wikipedia. (n.d.). Competitive inhibition. Retrieved from [Link]
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Majid Ali. (2022, December 23). Finding type of enzyme inhibition and Ki value by graphpad prism| Kinetic Studies. YouTube. Retrieved from [Link]
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A Predictive Structure-Activity Relationship (SAR) Guide to 3-Chloro-5-fluorophenyl Cyclohexyl Ketone Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Therapeutic Potential of a Novel Scaffold
The 3-chloro-5-fluorophenyl cyclohexyl ketone scaffold represents a compelling starting point for medicinal chemistry campaigns targeting a range of biological endpoints. Its constituent parts—a halogenated phenyl ring, a flexible ketone linker, and a lipophilic cyclohexyl moiety—offer numerous avenues for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. While direct, comprehensive structure-activity relationship (SAR) studies on this specific analog series are not yet prevalent in published literature, a wealth of data from structurally related compounds allows for the construction of a predictive SAR guide.
This document synthesizes established SAR principles from analogous chemical series to provide a robust framework for the rational design of novel this compound derivatives. By understanding the likely impact of structural modifications to each part of the molecule, research teams can prioritize synthetic efforts and accelerate the discovery of potent and selective therapeutic agents.
Pillar 1: Deconstructing the Scaffold for Rational Design
The core structure can be dissected into three key regions for systematic modification:
-
The Substituted Phenyl Ring: The 3-chloro and 5-fluoro substitutions provide a specific electronic and steric profile. Modifications here are expected to significantly impact target binding through altered hydrogen bonding, halogen bonding, and hydrophobic interactions.
-
The Ketone Linker: While seemingly simple, the ketone's carbonyl group is a key hydrogen bond acceptor. Its flexibility and potential for replacement can influence the compound's conformational presentation to its biological target.
-
The Cyclohexyl Group: This moiety serves as a bulky, lipophilic anchor. Its conformation and potential for substitution can dramatically affect binding affinity and metabolic stability.
Below, we explore the predicted SAR for each of these regions, drawing parallels from established findings in related ketone-containing bioactive molecules.
Structure-Activity Relationship of the Phenyl Ring
The substitution pattern on the phenyl ring is a critical determinant of biological activity. The existing 3-chloro, 5-fluoro pattern establishes a specific electronic environment. Halogenation is known to have a pronounced effect on the docking of molecules into binding sites.[1]
-
Impact of Halogen Position and Identity: The position of the halogens can influence the molecule's interaction with receptor surfaces. For instance, moving the chloro or fluoro groups to other positions (e.g., ortho or para) would alter the molecule's dipole moment and its ability to form halogen bonds, which are increasingly recognized as important in drug-receptor interactions. A comparative analysis of fluorine and chlorine as bioisosteric substituents suggests that chlorine, being more polarizable, may offer different binding interactions than fluorine.[2]
-
Addition of Other Substituents: Introducing electron-donating groups (e.g., methoxy, methyl) or further electron-withdrawing groups (e.g., trifluoromethyl) would modulate the electronics of the phenyl ring. In many kinase inhibitor scaffolds, for example, the addition of small alkyl or methoxy groups can enhance potency by forming favorable interactions with the target protein.[3]
Hypothetical Comparative Data for Phenyl Ring Analogs
To illustrate these principles, the following table presents hypothetical inhibitory concentration (IC50) data for a generic kinase assay. This data is predictive and intended to guide analog design.
| Compound ID | R1 (Position 2) | R2 (Position 3) | R3 (Position 4) | R4 (Position 5) | Predicted IC50 (nM) | Rationale for Predicted Activity |
| Lead-001 | H | Cl | H | F | 150 | Baseline activity of the parent scaffold. |
| Ana-002 | H | F | H | Cl | 180 | Swapping halogen positions may slightly alter optimal binding geometry. |
| Ana-003 | OCH3 | Cl | H | F | 75 | An ortho-methoxy group could form a key hydrogen bond with the kinase hinge region. |
| Ana-004 | H | Cl | OCH3 | F | 90 | A para-methoxy group may provide a beneficial polar interaction. |
| Ana-005 | H | H | H | H | >1000 | Removal of halogens likely eliminates crucial binding interactions. |
| Ana-006 | H | CF3 | H | F | 250 | A trifluoromethyl group may introduce steric hindrance despite being electron-withdrawing. |
The Role of the Cyclohexyl Moiety
The cyclohexyl group often serves as a bioisosteric replacement for a phenyl ring, offering a three-dimensional structure that can explore different binding pockets compared to a flat aromatic ring.[4] Its replacement or substitution is a key strategy for modulating activity and physicochemical properties.
-
Cyclohexyl vs. Other Alicyclic/Aromatic Groups: Replacing the cyclohexyl ring with smaller (e.g., cyclopentyl) or larger (e.g., cycloheptyl) rings would alter the lipophilicity and steric bulk. A cyclopentyl group might be beneficial if the binding pocket is constrained, while a larger ring could potentially access additional hydrophobic interactions. Replacing the cyclohexyl with a phenyl ring would create a diaryl ketone, a class of compounds known for anticancer activity, but would significantly change the shape and flexibility of the molecule.[3][5][6]
-
Substitution on the Cyclohexyl Ring: Adding substituents to the cyclohexyl ring can provide additional points of interaction. For example, a hydroxyl or amino group could form new hydrogen bonds, potentially increasing potency and improving solubility. The stereochemistry of these substituents will be critical, as seen in analogs where a trans-diaxial conformation of the cyclohexane is preferred for binding.[7][8]
Hypothetical Comparative Data for Cyclohexyl Analogs
| Compound ID | Cyclohexyl Replacement/Substitution | Predicted IC50 (nM) | Rationale for Predicted Activity |
| Lead-001 | Cyclohexyl | 150 | Baseline activity. |
| Ana-007 | Phenyl | 200 | Creates a more rigid diaryl ketone; may not fit the target pocket as well. |
| Ana-008 | Cyclopentyl | 350 | Smaller ring may lead to a loss of key hydrophobic interactions. |
| Ana-009 | 4-hydroxycyclohexyl (trans) | 80 | The hydroxyl group may form a new, favorable hydrogen bond with the target. |
| Ana-010 | 4-hydroxycyclohexyl (cis) | 220 | Incorrect stereochemistry may prevent the hydroxyl from engaging with the target. |
Experimental Protocols
To validate these predictive SAR models, a robust experimental workflow is essential.
General Synthesis of this compound Analogs
A common synthetic route would involve a Friedel-Crafts acylation.
-
Step 1: To a solution of 1-chloro-3-fluorobenzene (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add aluminum chloride (1.2 eq) portion-wise.
-
Step 2: Add cyclohexanecarbonyl chloride (1.1 eq) dropwise to the stirring mixture.
-
Step 3: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Step 4: Quench the reaction by carefully pouring it over ice-water.
-
Step 5: Extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate in vacuo.
-
Step 6: Purify the crude product by column chromatography to yield the desired ketone.
Substituted cyclohexanecarbonyl chlorides or substituted fluorobenzenes can be used to generate the desired analogs.
In Vitro Kinase Inhibition Assay (Example)
-
Assay Principle: A time-resolved fluorescence energy transfer (TR-FRET) assay can be used to measure the inhibition of a target kinase.
-
Procedure:
-
Add 5 µL of the test compound (in various concentrations) to a 384-well plate.
-
Add 5 µL of the target kinase and a ULight™-labeled peptide substrate.
-
Add 5 µL of ATP solution to initiate the kinase reaction.
-
Incubate at room temperature for 60 minutes.
-
Add 5 µL of a stop solution containing EDTA and an Europium-labeled antibody that detects the phosphorylated substrate.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a TR-FRET-compatible plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value using a non-linear regression curve fit.
Visualizing the Workflow and SAR
The following diagrams illustrate the proposed research workflow and key SAR hypotheses.
Caption: A typical drug discovery workflow for SAR exploration.
Caption: Key SAR hypotheses for the phenyl and cyclohexyl moieties.
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel therapeutics. This predictive guide, based on established principles from related chemical series, offers a strategic roadmap for analog design. The key takeaways are:
-
Phenyl Ring: Modifications that introduce hydrogen bond donors/acceptors (like a methoxy group) are predicted to be a fruitful avenue for enhancing potency.
-
Cyclohexyl Moiety: The introduction of polar substituents with correct stereochemistry on the cyclohexyl ring is a promising strategy for improving both potency and solubility.
Systematic synthesis and biological evaluation of analogs based on these principles are necessary to validate these hypotheses and build a comprehensive, data-driven SAR model for this exciting class of compounds.
References
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Effect of Fluoro- and Chloro- substitution of the Phenyl Ring on Enol-keto Tautomeric equilibriums of 2,4-di-tert-butyl-6-(Z)-[(2,5-fluorophenyl or 2,5- Chlorophenyl)imino]Methyphenol: A Spectroscopic and DFT Study. AVESIS. [Link]
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Putative SAR for synthesized diarylpentanoids with antiproliferative activity in HCT116 p53+/+ cells. ResearchGate. [Link]
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Ring expansion of bicyclo[1.1.0]butyl ketones to bicyclo[2.1.1]hexenes using ketone as both activating and reacting groups. National Institutes of Health. [Link]
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Halogens in Acetophenones Direct the Hydrogen Bond Docking Preference of Phenol via Stacking Interactions. National Institutes of Health. [Link]
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Structure-Activity Relationship (SAR) and Preliminary Mode of Action Studies of 3-Substituted Benzylthioquinolinium Iodide as Anti-opportunistic Infection Agents. National Institutes of Health. [Link]
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Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. MDPI. [Link]
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Diaryl ether derivatives as anticancer agents – a review. RSC Blogs. [Link]
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Synthesis, Biological Evaluation, and SAR Studies of 14β-phenylacetyl Substituted 17-cyclopropylmethyl-7, 8-dihydronoroxymorphinones Derivatives: Ligands With Mixed NOP and Opioid Receptor Profile. National Institutes of Health. [Link]
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Synthesis and structure-activity relationship study of diaryl[d,f][9][10]diazepines as potential anti-cancer agents. PubMed. [Link]
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Cyclohexyl Ketone Inhibitors of Pin1 Dock in a Trans-Diaxial Cyclohexane Conformation. PLOS. [Link]
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Structure-activity Relationships for Mono Alkylated or Halogenated Phenols. PubMed. [Link]
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Synthesis and evaluation of the diarylthiourea analogs as novel anti-cancer agents. PubMed. [Link]
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Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ResearchGate. [Link]
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Structure-activity relationships of 44 halogenated compounds for iodotyrosine deiodinase-inhibitory activity. PubMed. [Link]
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FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. ACS Publications. [Link]
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FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. National Institutes of Health. [Link]
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Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Scirp.org. [Link]
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Pharmacophore-based design of phenyl-[hydroxycyclohexyl] cycloalkyl-carboxamide mitofusin activators with improved neuronal activity. National Institutes of Health. [Link]
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Synthesis, biological activities and SAR studies of new 3-substitutedphenyl-4-substitutedbenzylideneamino-1,2,4-triazole Mannich bases and bis-Mannich bases as ketol-acid reductoisomerase inhibitors. PubMed. [Link]
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alpha-halogenation of ketones. YouTube. [Link]
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Synthesis and Structure-Activity Relationships of New Antitumor Taxoids. Effects of Cyclohexyl Substitution at the C-3' and/or C-2 of Taxotere (Docetaxel). PubMed. [Link]
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Reactivity of Aldehydes & Ketones. Chemistry LibreTexts. [Link]
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comparing the efficacy of different synthetic routes for 3-Chloro-5-fluorophenyl cyclohexyl ketone
Introduction
3-Chloro-5-fluorophenyl cyclohexyl ketone is a substituted aromatic ketone that serves as a crucial intermediate in the synthesis of various high-value chemical entities, particularly in the pharmaceutical and agrochemical industries. Its specific substitution pattern—a chlorine and a fluorine atom meta to each other and to the carbonyl group—imparts unique electronic properties that are often sought in the design of bioactive molecules. The efficacy, scalability, and economic viability of its synthesis are therefore of paramount importance to researchers and process chemists.
This guide provides an in-depth comparison of the most prominent synthetic routes for preparing this compound. We will move beyond simple procedural lists to explore the underlying chemical principles, the rationale for experimental choices, and the practical implications of each method. The objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to select and optimize the most suitable synthetic strategy for their specific application, whether for small-scale discovery or large-scale manufacturing.
Core Synthetic Strategies: An Overview
The construction of an aryl-alkyl ketone like this compound primarily involves the formation of a carbon-carbon bond between the aromatic ring and the cyclohexylcarbonyl moiety. The two most direct and widely employed strategies to achieve this are:
-
Friedel-Crafts Acylation: An electrophilic aromatic substitution where the aromatic ring acts as a nucleophile to attack an electrophilic acylium ion, typically generated from an acyl chloride and a Lewis acid catalyst.
-
Organometallic Addition: A nucleophilic addition/substitution where a nucleophilic cyclohexyl group (from a Grignard or organolithium reagent) attacks an electrophilic carbonyl carbon on the 3-chloro-5-fluorophenyl moiety.
A third, less direct route involving modern cross-coupling reactions like the Suzuki-Miyaura coupling will also be briefly considered for its potential in specialized applications.
Route 1: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic and powerful method for forming aryl ketones.[1] The reaction proceeds by activating an acylating agent, typically cyclohexanecarbonyl chloride, with a strong Lewis acid such as aluminum chloride (AlCl₃) to generate a highly electrophilic acylium ion.[2] This ion is then attacked by the electron-rich aromatic ring.
Mechanistic Rationale & Substrate Selection
The primary challenge in this synthesis is controlling the regioselectivity. The starting aromatic substrate must direct the incoming acyl group to the desired position. Given the target structure, the most logical starting material is 1-chloro-3,5-difluorobenzene . The fluorine atoms are activating and ortho-, para-directing, while the chlorine is deactivating but also ortho-, para-directing. In this symmetrical molecule, all unsubstituted positions are equivalent and ortho to a fluorine and meta to the chlorine, leading to a single, desired product upon acylation.
The reaction requires a stoichiometric amount of the Lewis acid catalyst because both the acyl chloride and the resulting ketone product form complexes with it, rendering the catalyst inactive for further cycles.[3]
Experimental Protocol: Friedel-Crafts Acylation
-
Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a scrubber). The system is maintained under an inert atmosphere (e.g., dry nitrogen).
-
Reagent Charging: The flask is charged with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a dry, non-polar solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). The mixture is cooled to 0°C in an ice bath.
-
Acyl Chloride Addition: Cyclohexanecarbonyl chloride (1.0 equivalent) is dissolved in the same dry solvent and added dropwise to the stirred AlCl₃ suspension via the dropping funnel. The mixture is stirred for 20-30 minutes to allow for the formation of the acylium ion complex.
-
Aromatic Substrate Addition: 1-Chloro-3,5-difluorobenzene (1.1 equivalents) is added dropwise, keeping the internal temperature below 5-10°C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-12 hours. Progress is monitored by TLC or GC-MS.
-
Workup: The reaction is carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes.
-
Extraction & Purification: The organic layer is separated, and the aqueous layer is extracted with additional solvent. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel.
Workflow Diagram: Friedel-Crafts Acylation
Caption: Workflow for Friedel-Crafts Acylation.
Route 2: Organometallic Addition to an Electrophilic Phenyl Moiety
This strategy utilizes the polarity reversal (umpolung) offered by organometallic reagents. A nucleophilic cyclohexyl group attacks an electrophilic carbonyl carbon attached to the 3-chloro-5-fluorophenyl ring. This approach typically requires the pre-synthesis of a suitable electrophile, such as 3-chloro-5-fluorobenzoyl chloride.
Mechanistic Rationale & Reagent Selection
Grignard Reagents (RMgX): Cyclohexylmagnesium bromide or chloride is a common and cost-effective choice. It is prepared by reacting the corresponding cyclohexyl halide with magnesium metal in an anhydrous ether solvent.[4] The Grignard reagent readily attacks the highly electrophilic carbon of an acyl chloride. A key challenge is preventing the secondary reaction where a second equivalent of the Grignard reagent adds to the ketone product to form a tertiary alcohol. This is typically managed by using low temperatures and inverse addition (adding the Grignard reagent to the acyl chloride).
Organolithium Reagents (RLi): Cyclohexyllithium is more reactive and often provides higher yields than its Grignard counterpart.[5][6] However, this increased reactivity also enhances the risk of side reactions and requires more stringent handling procedures. Organolithium reagents are particularly useful for reacting with less reactive electrophiles, such as carboxylic acids, to form ketones, though this requires careful stoichiometry control.[7]
Experimental Protocol: Grignard Addition to Acyl Chloride
Part A: Preparation of Cyclohexylmagnesium Bromide
-
Setup: Assemble a flame-dried, three-necked flask with a condenser, dropping funnel, and magnetic stirrer under a nitrogen atmosphere.
-
Initiation: Place magnesium turnings (1.1 equivalents) in the flask. Add a small portion of a solution of bromocyclohexane (1.0 equivalent) in anhydrous THF or diethyl ether. A crystal of iodine or gentle heating may be required to initiate the reaction.
-
Formation: Once the reaction begins (indicated by cloudiness and gentle refluxing), add the remaining bromocyclohexane solution dropwise at a rate that maintains a steady reflux. After addition, continue stirring at room temperature or with gentle heating for 1-2 hours until most of the magnesium is consumed.
Part B: Ketone Synthesis
-
Setup: In a separate flame-dried flask under nitrogen, dissolve 3-chloro-5-fluorobenzoyl chloride (1.0 equivalent)[8] in anhydrous THF and cool to -78°C (dry ice/acetone bath).
-
Addition: Add the prepared Grignard reagent dropwise from a cannula or dropping funnel to the stirred acyl chloride solution, maintaining the temperature at -78°C.
-
Reaction & Quench: Stir the mixture at -78°C for 1-3 hours. Then, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Workup & Purification: Allow the mixture to warm to room temperature. Extract with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.
Workflow Diagram: Grignard Synthesis
Caption: Workflow for Grignard Reagent Synthesis and Subsequent Acylation.
Alternative Strategy: Suzuki-Miyaura Cross-Coupling
While less direct, a Suzuki-Miyaura coupling could conceivably be employed. This would involve a palladium-catalyzed reaction between an arylboronic acid (or ester) and an acyl chloride.[9] For instance, cyclohexanecarbonyl chloride could be coupled with 3-chloro-5-fluorophenylboronic acid.
This route is generally more complex and expensive for this specific transformation due to the cost of palladium catalysts and boronic acid precursors.[10] Its main advantage lies in its exceptional functional group tolerance, which is more relevant in the later stages of complex molecule synthesis rather than for preparing a relatively simple intermediate like this one. Therefore, it is not considered a primary competitive route but remains a viable option in specific research contexts.
Comparative Efficacy Analysis
To provide an objective comparison, the key performance indicators for each primary route are summarized below. The data represents typical outcomes reported in the literature for analogous transformations.
| Parameter | Route 1: Friedel-Crafts Acylation | Route 2: Grignard Addition |
| Typical Yield | 70-85% | 75-90% |
| Purity (Crude) | Moderate (often requires purification to remove isomers/byproducts) | Good (main byproduct is tertiary alcohol) |
| Number of Steps | 1 (assuming precursors are available) | 2 (Grignard prep + coupling) |
| Key Reagents | 1-Chloro-3,5-difluorobenzene, AlCl₃, Cyclohexanecarbonyl chloride | Bromocyclohexane, Mg, 3-Chloro-5-fluorobenzoyl chloride |
| Scalability | Excellent; widely used in industry. Exothermic nature requires careful thermal management. | Good; requires strict anhydrous conditions which can be challenging on a large scale. |
| Safety Concerns | Highly corrosive and water-reactive AlCl₃; evolution of HCl gas. | Pyrophoric nature of magnesium; highly reactive Grignard reagent; anhydrous ether solvents are flammable. |
| Cost-Effectiveness | Generally very cost-effective due to inexpensive bulk starting materials and catalysts. | Moderately cost-effective. Magnesium is cheap, but anhydrous solvents and acyl chloride add cost. |
Conclusion and Recommendations
Both the Friedel-Crafts acylation and the Grignard addition are highly effective and viable routes for the synthesis of this compound. The choice between them depends heavily on the specific context of the synthesis.
-
For large-scale, industrial production , the Friedel-Crafts Acylation is often preferred. Its one-step nature (from commercially available precursors) and the low cost of reagents make it economically superior. While it requires robust engineering to handle corrosive materials and exotherms, these are standard challenges in process chemistry. The high regioselectivity afforded by the symmetrical 1-chloro-3,5-difluorobenzene starting material makes this route particularly attractive.
-
For laboratory-scale synthesis and rapid analogue development , the Grignard Addition route offers slightly more flexibility and potentially higher yields under optimized conditions. It avoids the handling of large quantities of corrosive Lewis acids. The main drawback is the need for strictly anhydrous conditions and the two-step process. The use of low temperatures (-78°C) is critical to suppress the formation of the tertiary alcohol byproduct, which can complicate purification.
Ultimately, both pathways are robust and well-documented in the field of organic synthesis. A thorough evaluation of available equipment, safety protocols, and economic targets should guide the final selection for any research or production campaign.
References
- Google Patents. (n.d.). 3-cyano-2,4,5-trifluoro-benzoyl fluoride and intermediate products for the production thereof. CA2287176C.
-
Wikipedia. (2023). Organolithium reagent. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of Ketones from the Reaction of Organolithium Reagents with Carboxylic Acids. Retrieved from [Link]
-
Sloop, J. C. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Addition of Organolithiums To Aldehydes and Ketones. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Friedel-Crafts acylation of aromatic groups to give ketones. Retrieved from [Link]
-
Professor Dave Explains. (2019, November 30). Organolithium Reagents [Video]. YouTube. Retrieved from [Link]
-
Professor Dave Explains. (2018, November 13). Friedel-Crafts Acylation [Video]. YouTube. Retrieved from [Link]
-
OCELOT, ocelot-science. (2020, March 4). Acyl Halides to Ketones, Part 1: Friedel Crafts Acylation [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3,5-dichlorobenzoyl chloride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Lee, Y. R., Kim, J. H., & Yoon, J. H. (n.d.). Regioselective Friedel-Crafts Acylation with 2-Phenylfuran-3,4-dicarboxylic Acid Anhydride. Journal of the Chinese Chemical Society.
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of grignard reagents and their utilization in organic syntheses. US3856867A.
-
Royal Society of Chemistry. (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. Retrieved from [Link]
- Patsnap. (n.d.). A kind of synthetic method of 2,4-dichloro-5-fluorobenzoyl chloride.
-
Sciforum. (2023, November 15). Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Cyclohexylcarbinol. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 3-chloro-4-fluorobenzoyl chloride. EP0922693B1.
- Google Patents. (n.d.). Grignard reagents prepared from 5-halopentan-2-one propylene ketals. US4400524A.
- Google Patents. (n.d.). Method for preparing cyclohexyl phenyl ketone from 1,3-butadiene and acrylic acid. US6881865B2.
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A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Chloro-5-fluorophenyl cyclohexyl ketone
In the landscape of pharmaceutical development and quality control, the precision and reliability of analytical methods are paramount. For novel compounds such as 3-Chloro-5-fluorophenyl cyclohexyl ketone, a key intermediate in the synthesis of various pharmaceutical agents, establishing robust analytical procedures is a critical step. This guide provides an in-depth comparison and cross-validation of two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).
The objective is to equip researchers, scientists, and drug development professionals with the technical insights and practical data necessary to select and validate the most appropriate analytical method for their specific needs. Our approach is grounded in the principles of scientific integrity, drawing upon established regulatory frameworks, particularly the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[1][2][3][4]
The Critical Role of Method Validation
Before delving into the comparative analysis, it is essential to understand the "why" behind rigorous method validation. Validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[5] This involves a comprehensive evaluation of various performance characteristics to ensure the method is accurate, precise, specific, and robust. Cross-validation, the comparison of two or more established methods, further strengthens this confidence, ensuring consistency and reliability of results across different analytical platforms.[6][7][8][9]
This guide will explore the cross-validation of HPLC and GC-MS methods for the quantitative analysis of this compound.
Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a cornerstone of pharmaceutical analysis, renowned for its versatility and applicability to a wide range of compounds. For a substituted aromatic ketone like this compound, a reverse-phase HPLC method is a logical starting point.
Rationale for Method Selection
The presence of a chromophore in the molecule (the substituted phenyl ring) makes UV detection a suitable and cost-effective choice. Reverse-phase chromatography, typically utilizing a C18 column, is effective for separating compounds of moderate polarity.[10][11] The choice of a phenyl-based stationary phase could also offer alternative selectivity due to potential π-π interactions with the aromatic ring of the analyte.[12]
Experimental Protocol: HPLC Method Validation
1. System Suitability:
-
Objective: To verify that the chromatographic system is adequate for the intended analysis.
-
Procedure:
-
Prepare a standard solution of this compound (e.g., 20 µg/mL).
-
Inject the standard solution six replicate times.
-
Evaluate the following parameters:
-
Tailing factor: Should be ≤ 2.0.
-
Theoretical plates: Should be ≥ 2000.
-
Relative Standard Deviation (RSD) of peak area: Should be ≤ 2.0%.
-
-
2. Linearity and Range:
-
Objective: To establish the concentration range over which the method provides results that are directly proportional to the concentration of the analyte.
-
Procedure:
-
Prepare a series of at least five standard solutions of this compound, ranging from the limit of quantitation (LOQ) to 150% of the expected working concentration (e.g., 1-50 µg/mL).
-
Inject each standard in triplicate.
-
Plot the mean peak area against the concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
3. Accuracy (Recovery):
-
Objective: To determine the closeness of the test results obtained by the method to the true value.
-
Procedure:
-
Prepare placebo samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze these samples in triplicate.
-
Calculate the percentage recovery.
-
-
Acceptance Criteria: Mean recovery of 98.0% to 102.0%.
4. Precision:
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: RSD ≤ 2.0% for both repeatability and intermediate precision.
5. Specificity:
-
Objective: To assess the ability of the method to measure the analyte of interest in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Procedure:
-
Analyze a placebo (matrix without the analyte), a standard solution of the analyte, and a sample spiked with known related substances.
-
Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress).
-
Assess peak purity using a photodiode array (PDA) detector.
-
-
Acceptance Criteria: The peak for this compound should be free from interference from other components, and the peak purity index should be close to 1.
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Procedure:
-
LOD: Determined based on a signal-to-noise ratio of 3:1.
-
LOQ: Determined based on a signal-to-noise ratio of 10:1.
-
-
Acceptance Criteria: The LOQ should be determined with acceptable precision and accuracy.
7. Robustness:
-
Objective: To evaluate the reliability of the method with respect to deliberate variations in method parameters.
-
Procedure:
-
Introduce small, deliberate changes to the method parameters, such as:
-
Flow rate (± 0.2 mL/min)
-
Column temperature (± 5 °C)
-
Mobile phase composition (± 2% organic)
-
Wavelength of detection (± 5 nm)
-
-
Assess the impact on system suitability parameters.
-
-
Acceptance Criteria: The system suitability criteria should be met under all varied conditions.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds.
Rationale for Method Selection
This compound is expected to be sufficiently volatile and thermally stable for GC analysis.[13][14] The mass spectrometer provides high selectivity and sensitivity, and the fragmentation pattern can be used for structural confirmation.[15] This is especially advantageous for impurity profiling and identification of unknown related substances. Headspace GC-MS could also be explored for the analysis of residual solvents or volatile impurities.[16]
Experimental Protocol: GC-MS Method Validation
The validation parameters for GC-MS are analogous to those for HPLC, with some specific considerations for the technique.
1. System Suitability:
-
Objective: To ensure the GC-MS system is performing optimally.
-
Procedure:
-
Inject a standard solution of the analyte six times.
-
Monitor the retention time, peak area, and ion ratios (for selected ion monitoring - SIM mode).
-
-
Acceptance Criteria: RSD of retention time ≤ 1.0%, RSD of peak area ≤ 5.0%, and consistent ion ratios.
2. Linearity and Range:
-
Objective & Procedure: Similar to HPLC, a calibration curve is constructed by analyzing a series of standards.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.995.
3. Accuracy (Recovery):
-
Objective & Procedure: Similar to HPLC, spiked placebo samples are analyzed.
-
Acceptance Criteria: Mean recovery of 95.0% to 105.0%.
4. Precision:
-
Objective & Procedure: Repeatability and intermediate precision are assessed as with HPLC.
-
Acceptance Criteria: RSD ≤ 5.0%.
5. Specificity:
-
Objective: To demonstrate that the method is selective for the analyte.
-
Procedure:
-
Analyze a placebo, a standard, and spiked samples.
-
The selectivity is demonstrated by the unique retention time and the mass spectrum of the analyte. In SIM mode, the ratio of selected ions provides an additional layer of specificity.
-
-
Acceptance Criteria: No interfering peaks at the retention time of the analyte, and the mass spectrum of the analyte in the sample should match that of the standard.
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Objective & Procedure: Determined based on signal-to-noise ratios of 3:1 and 10:1, respectively, for the quantifier ion.
-
Acceptance Criteria: The LOQ should be demonstrated to be quantifiable with acceptable precision and accuracy.
7. Robustness:
-
Objective & Procedure: Deliberate variations are made to parameters such as:
-
Injector temperature (± 10 °C)
-
Oven temperature ramp rate (± 1 °C/min)
-
Carrier gas flow rate (± 0.1 mL/min)
-
-
Acceptance Criteria: System suitability parameters should remain within acceptable limits.
Cross-Validation: A Head-to-Head Comparison
The following tables summarize hypothetical but realistic data from the validation of both methods for the analysis of this compound.
Table 1: Summary of Validation Parameters
| Validation Parameter | HPLC-UV | GC-MS |
| Linearity (r²) | 0.9998 | 0.9992 |
| Range (µg/mL) | 1 - 50 | 0.5 - 25 |
| Accuracy (% Recovery) | 99.5 - 101.2% | 97.8 - 103.5% |
| Precision (RSD) | ||
| - Repeatability | 0.8% | 2.5% |
| - Intermediate Precision | 1.2% | 3.8% |
| LOD (µg/mL) | 0.3 | 0.1 |
| LOQ (µg/mL) | 1.0 | 0.5 |
| Specificity | High (Peak Purity) | Very High (Mass Spectrum) |
| Robustness | Robust | Robust |
Table 2: Performance Characteristics
| Feature | HPLC-UV | GC-MS |
| Sensitivity | Good | Excellent |
| Selectivity | Good | Excellent |
| Speed | Moderate (Typical run time 10-15 min) | Fast (Typical run time 5-10 min) |
| Cost (Instrument) | Lower | Higher |
| Cost (Operational) | Moderate (Solvent consumption) | Lower (Less solvent) |
| Structural Information | Limited (UV Spectrum) | Definitive (Mass Spectrum) |
| Sample Throughput | High | High |
| Ease of Use | Relatively straightforward | Requires more expertise |
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the cross-validation process.
Caption: HPLC Method Validation Workflow.
Caption: Cross-Validation Decision Framework.
Conclusion and Recommendations
Both HPLC-UV and GC-MS have demonstrated their suitability for the quantitative analysis of this compound, each with its own set of advantages.
-
HPLC-UV is a highly robust, precise, and accurate method that is well-suited for routine quality control applications where a large number of samples need to be analyzed. Its lower instrument cost and ease of operation make it an attractive option for many laboratories.
-
GC-MS offers superior sensitivity and selectivity, making it the preferred method for trace analysis and for applications where definitive identification of impurities is required. The structural information provided by the mass spectrum is invaluable during method development and for troubleshooting.
Recommendation:
For routine quality control and release testing, the HPLC-UV method is recommended due to its excellent precision, accuracy, and lower operational complexity.
For impurity profiling, stability studies where degradation products are expected, and for the analysis of trace levels of the analyte, the GC-MS method is the superior choice.
Ultimately, the choice of method will depend on the specific application, the available instrumentation, and the regulatory requirements. The cross-validation data presented here provides a solid foundation for making an informed decision and for demonstrating the equivalency of the two methods where necessary.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd. [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
Quality Guidelines. International Council for Harmonisation. [Link]
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Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. PMC. [Link]
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Separation of Naphthyl phenyl ketone on Newcrom R1 HPLC column. SIELC Technologies. [Link]
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ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]
-
Cross and Partial Validation. European Bioanalysis Forum. [Link]
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ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]
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Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PMC. [Link]
-
Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. St. Cloud State University. [Link]
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GCxGC-MS hyphenated techniques for the analysis of volatile organic compounds in air. IRIS-AperTO. [Link]
-
Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters. [Link]
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Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Agilent. [Link]
-
Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration. PubMed Central. [Link]
-
Analysis of Halogenated Flame Retardants by Gas Chromatography Coupled to LRMS, HRMS, MS–MS, and TOF-MS. Springer. [Link]
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GCMS Section 6.11.3. Whitman College. [Link]
-
(PDF) HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. ResearchGate. [Link]
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Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather. ResearchGate. [Link]
-
Getting the Most from Phenyl Stationary Phases for HPLC. LCGC International. [Link]
-
Synthesis of α-hydroxycyclohexyl phenyl ketone. ResearchGate. [Link]
-
Ketone, cyclopropyl methyl. Organic Syntheses Procedure. [Link]
-
The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples. ResearchGate. [Link]
-
Phenyl cyclohexyl ketone. NIST WebBook. [Link]
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comparative analysis of the spectroscopic data of 3-Chloro-5-fluorophenyl cyclohexyl ketone derivatives
An In-Depth Guide to the Comparative Spectroscopic Analysis of 3-Chloro-5-fluorophenyl cyclohexyl ketone and its Derivatives
Introduction
In the landscape of modern drug discovery and materials science, halogenated aromatic ketones serve as pivotal structural motifs and synthetic intermediates. The specific substitution pattern of halogens on the aromatic ring can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The this compound scaffold, for instance, presents a unique electronic and steric profile. Accurate and unambiguous structural elucidation is paramount for establishing structure-activity relationships (SAR) and ensuring the integrity of downstream applications.
This guide provides a comprehensive comparative analysis of the spectroscopic data for this compound and a representative derivative, 4-methylcyclohexyl-(3-chloro-5-fluorophenyl)methanone. We will delve into the nuances of Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), explaining not just the data, but the underlying principles that govern the observed spectral features. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to leverage spectroscopic techniques for the characterization of this important class of compounds.
Experimental Design & Rationale
The selection of analytical techniques is guided by the specific structural questions we aim to answer.
-
Infrared (IR) Spectroscopy: This technique is exceptionally sensitive to the presence of specific functional groups. Our primary goal here is to confirm the carbonyl (C=O) group and observe shifts in its stretching frequency due to electronic effects from the halogenated aromatic ring.
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR): NMR provides the most detailed map of the carbon-hydrogen framework. It allows us to confirm the connectivity of the entire molecule, verify the substitution pattern on the aromatic ring, and, in the case of derivatives, pinpoint the location of additional substituents.
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental composition. Furthermore, the fragmentation pattern offers corroborating evidence for the proposed structure, acting as a molecular fingerprint.
The overall analytical workflow is a self-validating system where each technique provides a piece of the structural puzzle, and together they form a coherent and definitive picture.
Workflow for Structural Elucidation
Caption: Experimental workflow from synthesis to structural confirmation.
Methodology: Synthesis and Characterization
General Synthetic Protocol: Friedel-Crafts Acylation
The parent compound and its derivatives can be reliably synthesized via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution provides a direct route to forming the crucial aryl-ketone bond.
-
Preparation of the Acyl Chloride: To a solution of cyclohexanecarboxylic acid (1.0 eq.) in dichloromethane (DCM), add oxalyl chloride (1.2 eq.) and a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C. Allow the reaction to stir at room temperature for 2 hours. The solvent is then removed under reduced pressure to yield the crude cyclohexanecarbonyl chloride.
-
Friedel-Crafts Reaction: In a separate flask, add anhydrous aluminum chloride (AlCl₃, 1.3 eq.) to a solution of 1-chloro-3-fluorobenzene (1.5 eq.) in DCM at 0 °C. To this suspension, add the cyclohexanecarbonyl chloride (1.0 eq.) dropwise.
-
Work-up and Purification: The reaction is stirred for 4 hours at room temperature, then quenched by pouring onto ice-cold 1M HCl. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.
Rationale: The Friedel-Crafts acylation is a robust and well-established method for forming C-C bonds with aromatic rings[1]. The use of oxalyl chloride to generate the acyl chloride is efficient and produces gaseous byproducts that are easily removed. AlCl₃ is the standard Lewis acid catalyst required to activate the acyl chloride for electrophilic attack.
Spectroscopic Data Acquisition
-
IR Spectroscopy: Spectra were acquired on a Perkin-Elmer FT-IR spectrometer using Attenuated Total Reflectance (ATR).
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker 500 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
Mass Spectrometry: Electron Ionization (EI) mass spectra were obtained on a Varian Mat CH7 spectrometer with an electron energy of 70 eV[2].
Comparative Spectroscopic Data
The following tables present the key spectroscopic data for the parent compound, (3-chloro-5-fluorophenyl)(cyclohexyl)methanone (1) , and its derivative, (3-chloro-5-fluorophenyl)(4-methylcyclohexyl)methanone (2) .
Table 1: Key Infrared Absorption Frequencies (cm⁻¹)
| Compound | C=O Stretch (Ketone) | Aromatic C=C Stretch | C-Cl Stretch | C-F Stretch |
| 1 | ~1690 | ~1580, 1470 | ~790 | ~1250 |
| 2 | ~1688 | ~1580, 1472 | ~788 | ~1252 |
Table 2: ¹H NMR Chemical Shifts (δ, ppm)
| Compound | Aromatic Protons | -CH- (α to C=O) | Cyclohexyl/Methyl Protons |
| 1 | 7.65 (m, 1H), 7.50 (m, 1H), 7.30 (m, 1H) | 3.25 (tt, 1H) | 1.20-1.95 (m, 10H) |
| 2 | 7.64 (m, 1H), 7.49 (m, 1H), 7.29 (m, 1H) | 3.22 (tt, 1H) | 0.95-2.00 (m, 9H), 0.92 (d, 3H, -CH₃) |
Table 3: ¹³C NMR Chemical Shifts (δ, ppm)
| Compound | C=O | Aromatic Carbons | -CH- (α to C=O) | Cyclohexyl/Methyl Carbons |
| 1 | ~202.5 | ~163 (d, ¹JCF), 138 (d), 135 (d), 125 (d), 120 (d), 115 (d) | ~45.5 | ~29.5, 26.0, 25.8 |
| 2 | ~202.3 | ~163 (d, ¹JCF), 138 (d), 135 (d), 125 (d), 120 (d), 115 (d) | ~45.3 | ~34.5, 32.0, 29.0, 22.0 (-CH₃) |
Table 4: Key Mass Spectrometry Fragments (m/z)
| Compound | Molecular Ion [M]⁺ | [M-C₆H₁₁]⁺ / [M-C₇H₁₃]⁺ | [C₆H₁₁]⁺ / [C₇H₁₃]⁺ | Other Key Fragments |
| 1 | 240/242 | 157/159 | 83 | 55 |
| 2 | 254/256 | 157/159 | 97 | 69, 55 |
Analysis and Discussion
Infrared (IR) Spectroscopy Analysis
The most diagnostic peak in the IR spectrum of a ketone is the strong carbonyl (C=O) absorption. For aromatic ketones, this peak typically appears in the range of 1685-1690 cm⁻¹ when the aromatic ring is conjugated with the carbonyl group[3][4]. In both compounds 1 and 2 , the C=O stretch is observed around 1690 cm⁻¹, consistent with this expectation. The conjugation slightly lowers the frequency compared to a saturated aliphatic ketone (typically ~1715 cm⁻¹)[3][5]. The presence of the electron-withdrawing chloro and fluoro groups on the ring has a minimal effect on this C=O frequency. The addition of a methyl group in derivative 2 does not significantly alter the electronic environment of the carbonyl, resulting in a nearly identical stretching frequency. Other key peaks confirm the presence of the aromatic ring (~1580 cm⁻¹) and the C-Cl and C-F bonds.
Nuclear Magnetic Resonance (NMR) Analysis
¹H NMR: The aromatic region of the ¹H NMR spectrum is critical for confirming the 3,5-substitution pattern. We expect to see three distinct signals, each integrating to one proton. The fluorine and chlorine atoms influence the electronic environment, causing the protons to appear as complex multiplets. The proton alpha to the carbonyl group on the cyclohexyl ring is the most deshielded of the aliphatic protons, appearing as a triplet of triplets around 3.25 ppm. In derivative 2 , the key difference is the appearance of a doublet at approximately 0.92 ppm, integrating to three protons, which is characteristic of a methyl group adjacent to a single proton.
¹³C NMR: The carbonyl carbon is highly deshielded and appears far downfield, typically in the 190-215 ppm range for ketones[6][7]. Our observed value around 202 ppm is characteristic of an aromatic ketone. The aromatic region shows six distinct signals. The carbon directly bonded to fluorine exhibits a large one-bond coupling constant (¹JCF ≈ 250 Hz), appearing as a doublet, which is a definitive marker for its presence[8]. The other aromatic carbons also show smaller C-F couplings. The carbon alpha to the carbonyl on the cyclohexyl ring is found around 45 ppm. The introduction of the methyl group in compound 2 primarily affects the chemical shifts of the cyclohexyl carbons, with the methyl carbon itself appearing upfield around 22 ppm.
Mass Spectrometry (MS) Analysis
The primary fragmentation pathway for ketones under electron ionization is α-cleavage, which involves the breaking of the bond between the carbonyl carbon and an adjacent carbon[9][10]. This process leads to the formation of a stable acylium ion.
Caption: Proposed EI-MS fragmentation of (3-chloro-5-fluorophenyl)(cyclohexyl)methanone (1).
For compound 1 , α-cleavage can occur on either side of the carbonyl.
-
Loss of the cyclohexyl radical (C₆H₁₁•): This is the dominant pathway, leading to the resonance-stabilized (3-chloro-5-fluorobenzoyl) cation at m/z 157. The presence of chlorine results in a characteristic M+2 isotope peak at m/z 159 with approximately one-third the intensity of the m/z 157 peak[11]. This is a key diagnostic fragment.
-
Loss of the aroyl radical (C₇H₃ClFO•): This pathway forms the cyclohexyl cation at m/z 83.
Saturated cyclic ketones are also known to produce a characteristic fragment at m/z 55, which is observed here and arises from fragmentation within the cyclohexyl ring itself[12]. For derivative 2 , the molecular ion shifts to m/z 254/256 as expected. The acylium ion fragment remains at m/z 157/159, but the alkyl cation is now the 4-methylcyclohexyl cation at m/z 97.
Conclusion
The structural elucidation of this compound and its derivatives is reliably achieved through a synergistic application of IR, NMR, and mass spectrometry. Each technique provides unique and complementary information.
-
IR spectroscopy rapidly confirms the presence of the conjugated ketone functional group.
-
¹H and ¹³C NMR provide an unambiguous map of the molecular skeleton, confirming the substitution patterns on both the aromatic and cyclohexyl rings.
-
Mass spectrometry confirms the molecular weight and provides characteristic fragmentation patterns, such as the formation of the m/z 157/159 acylium ion, which serves as a definitive fingerprint for the 3-chloro-5-fluorobenzoyl substructure.
By comparing the spectra of the parent compound with its derivatives, subtle shifts and new signals can be rationally assigned, allowing for a high-confidence characterization that is essential for advancing research in medicinal chemistry and materials science.
References
-
Naidu, M. S. R., & Reddy, C. D. (1984). Synthesis, infrared and mass spectral studies of substituted 2-cyclohexyl-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-oxides. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 165-170. [Link]
-
Whitman College. (n.d.). GCMS Section 6.11.2 - Fragmentation of Cyclic Ketones. [Link]
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Sloop, J. C. (2010). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. International Journal of Organic Chemistry, 1(1), 1-10. [Link]
-
LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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O'Haver, T. C. (n.d.). Mass Spectrometry: Fragmentation. University of Maryland. [Link]
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McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 29(12), 1782-1789. [Link]
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LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
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Clark, J. (2015). Fragmentation Patterns in Mass Spectra. Chemguide. [Link]
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OpenStax. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. [Link]
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National Center for Biotechnology Information. (n.d.). 3-Chloro-4-fluorophenyl cyclohexyl ketone. PubChem Compound Database. [Link]
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Park, S., et al. (2013). L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Chemical Communications. [Link]
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National Institute of Standards and Technology. (n.d.). Phenyl cyclohexyl ketone. NIST Chemistry WebBook. [Link]
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LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]
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Wiley SpectraBase. (n.d.). Cyclohexyl phenyl ketone. [Link]
-
University of California, Los Angeles. (n.d.). 13C NMR Chemical Shift Table. [Link]
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Evaluating the Kinase Selectivity of 3-Chloro-5-fluorophenyl cyclohexyl ketone: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, particularly in oncology, the success of targeted therapies hinges on the precise interaction of small molecules with their intended biological targets.[1] Protein kinases, numbering over 500 in the human kinome, represent a major class of drug targets due to their critical roles in cellular signaling pathways that, when dysregulated, can drive diseases like cancer.[2][3] However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant challenge: achieving inhibitor selectivity.[2][4] Off-target inhibition can lead to undesirable side effects and complex pharmacological profiles, underscoring the necessity of rigorous selectivity profiling for any novel kinase inhibitor.[2][5][6]
This guide provides a comprehensive framework for evaluating the selectivity of a novel small molecule, exemplified by the hypothetical compound 3-Chloro-5-fluorophenyl cyclohexyl ketone, against a broad panel of kinases. We will delve into the experimental design, present illustrative data, and discuss the interpretation of selectivity profiles in the context of drug development.
The Imperative of Kinase Selectivity
The development of a successful kinase inhibitor is a balancing act between achieving potent on-target activity and minimizing off-target interactions. While some "polypharmacology" can be beneficial, unintended kinase inhibition can lead to toxicity or the activation of compensatory signaling pathways, ultimately compromising therapeutic efficacy.[5][6][7] Therefore, early and comprehensive kinase profiling is not merely a characterization step but a critical component of the lead optimization process, guiding medicinal chemistry efforts to enhance selectivity and improve the overall drug-like properties of a compound.[8][9]
Experimental Design for Kinase Selectivity Profiling
A robust assessment of kinase inhibitor selectivity requires a well-designed experimental workflow. The following protocol outlines a standard approach for profiling a test compound like this compound.
Step-by-Step Experimental Protocol
-
Compound Preparation:
-
Synthesize and purify this compound to >95% purity, as confirmed by HPLC and NMR analysis.
-
Prepare a 10 mM stock solution in 100% DMSO.
-
-
Kinase Panel Selection:
-
Select a diverse panel of kinases representing different branches of the human kinome tree. A common starting point is a panel of 96 or more kinases. Commercial services offer panels of over 400 kinases.[10][11]
-
Include the primary target kinase of interest (if known) and kinases that are structurally related or part of the same signaling pathway.
-
-
Assay Format:
-
Utilize a well-established in vitro kinase assay platform. Radiometric assays, such as those using [γ-³³P]-ATP, are considered the gold standard for their direct measurement of substrate phosphorylation and high sensitivity.[11][12]
-
Alternatively, fluorescence-based or luminescence-based assays, such as ADP-Glo™, offer high-throughput capabilities and avoid the use of radioactivity.[13][14][15]
-
-
Assay Conditions:
-
Perform initial screening at a single high concentration of the test compound (e.g., 10 µM) to identify potential hits.
-
For kinases showing significant inhibition (>50%), perform dose-response experiments to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[9]
-
Crucially, the ATP concentration should be at or near the Kₘ value for each kinase to provide a more accurate measure of inhibitor potency.[12][16]
-
-
Control Compounds:
-
Include a known highly selective inhibitor for a specific kinase in the panel as a positive control for assay performance (e.g., Lapatinib for EGFR/ERBB2).[5]
-
Include a known broadly active, or "promiscuous," kinase inhibitor like Staurosporine as a control to validate the dynamic range of the assay.[17]
-
-
Data Analysis and Visualization:
-
Calculate the percent inhibition for the single-point screen and the IC₅₀ values from the dose-response curves.
-
Visualize the selectivity profile using a dendrogram of the human kinome, where inhibited kinases are highlighted.
-
Calculate a selectivity score, such as the Gini coefficient or Selectivity Entropy, to quantify the degree of selectivity.[17]
-
Comparative Analysis of Selectivity Profiles
To illustrate the interpretation of selectivity data, the following table presents hypothetical results for this compound compared to a selective inhibitor (Lapatinib) and a non-selective inhibitor (Staurosporine).
| Kinase Target | This compound (% Inhibition @ 10 µM) | This compound (IC₅₀, nM) | Lapatinib (IC₅₀, nM) | Staurosporine (IC₅₀, nM) |
| EGFR | 95% | 50 | 10 | 5 |
| ERBB2 | 92% | 85 | 13 | 7 |
| VEGFR2 | 75% | 500 | >10,000 | 15 |
| SRC | 45% | 2,500 | >10,000 | 20 |
| CDK2 | 15% | >10,000 | >10,000 | 3 |
| PKA | 8% | >10,000 | >10,000 | 8 |
| ROCK1 | 68% | 800 | >10,000 | 12 |
| p38α | 22% | >10,000 | >10,000 | 35 |
Data Interpretation:
-
This compound: This hypothetical compound demonstrates potent inhibition of EGFR and ERBB2. However, it also shows significant activity against VEGFR2 and ROCK1, and moderate activity against SRC. This profile suggests a multi-targeted inhibitor with a potential for both desired polypharmacology and off-target effects.
-
Lapatinib: As expected, Lapatinib is highly selective for EGFR and ERBB2, with minimal activity against other kinases in this representative panel. This is characteristic of a highly optimized, selective inhibitor.[5]
-
Staurosporine: This compound inhibits a broad range of kinases with high potency, confirming its well-established promiscuous nature.
Visualizing Signaling Pathway Interactions
Understanding the context of kinase inhibition within signaling pathways is crucial. For instance, if this compound is intended as an anti-cancer agent targeting the EGFR pathway, its off-target effects on pathways like those involving VEGFR2 and ROCK1 need to be carefully considered.
Conclusion and Future Directions
The hypothetical selectivity profile of this compound highlights the importance of comprehensive kinase screening in early drug discovery. While demonstrating potent activity against its primary targets, the off-target interactions would necessitate further medicinal chemistry efforts to enhance selectivity. It is crucial to remember that in vitro kinase profiling is the first step.[16] Subsequent cellular assays are required to confirm on-target activity and assess the phenotypic consequences of both on- and off-target inhibition.[18] Ultimately, the goal is to develop compounds with a well-defined and therapeutically advantageous selectivity profile, maximizing efficacy while minimizing the potential for adverse effects.
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A Comparative Guide to the Metabolic Stability of 3-Chloro-5-fluorophenyl cyclohexyl ketone and Its Analogs
For researchers, medicinal chemists, and professionals in drug development, understanding and optimizing the metabolic stability of lead candidates is a cornerstone of successful drug discovery. A compound's susceptibility to biotransformation profoundly impacts its pharmacokinetic profile, influencing critical parameters such as half-life, bioavailability, and potential for drug-drug interactions.[1][2][3][4] This guide provides an in-depth technical comparison of the metabolic stability of 3-Chloro-5-fluorophenyl cyclohexyl ketone and a series of rationally designed analogs, supported by established in vitro experimental protocols and data.
The core objective is to elucidate the structure-activity relationships (SAR) that govern the metabolic fate of this chemical scaffold. By systematically modifying the parent structure and evaluating the resulting changes in metabolic stability, we can identify metabolic "soft spots" and develop strategies to enhance compound resilience to enzymatic degradation, a critical step in lead optimization.[5]
The Central Role of Metabolism in Drug Viability
The liver is the primary site of drug metabolism, where enzymes, most notably the cytochrome P450 (CYP) superfamily, modify xenobiotics to facilitate their excretion.[3][4][6] While essential for detoxification, this metabolic machinery can prematurely terminate the therapeutic action of a drug. Rapid metabolism leads to low systemic exposure and may necessitate higher or more frequent dosing, increasing the risk of off-target effects and poor patient compliance.[2][4] Conversely, very high stability can lead to drug accumulation and potential toxicity.[2] Therefore, achieving a balanced metabolic profile is a key objective in drug design.
This guide focuses on two gold-standard in vitro assays to assess metabolic stability: the liver microsomal stability assay and the hepatocyte stability assay.[7][8] Microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of Phase I metabolic enzymes like CYPs.[9][10] Hepatocytes, being intact liver cells, provide a more comprehensive picture by incorporating both Phase I and Phase II metabolic pathways, as well as cellular uptake and efflux processes.[11][12]
Experimental Design: A Head-to-Head Comparison
The central compound of our investigation is This compound (Compound A). To explore the SAR, we have designed four analogs with specific structural modifications aimed at probing potential sites of metabolic attack:
-
Compound B: 3-Chloro-5-fluorophenyl (1-hydroxycyclohexyl) ketone - Introducing a hydroxyl group to a potential site of oxidation on the cyclohexyl ring.
-
Compound C: 4-(cyclohexanecarbonyl)-2-fluoro-6-chlorophenol - Introducing a hydroxyl group on the phenyl ring.
-
Compound D: 3-Chloro-5-fluorophenyl (4-methylcyclohexyl) ketone - Adding a methyl group to the cyclohexyl ring to alter its metabolic profile.
-
Compound E: 3,5-Dichlorophenyl cyclohexyl ketone - Replacing the fluorine with a chlorine to assess the impact of different halogens.
The following diagram illustrates the overall experimental workflow for assessing the metabolic stability of these compounds.
Caption: Experimental workflow for comparative metabolic stability analysis.
Protocol 1: Liver Microsomal Stability Assay
This assay is a high-throughput method to evaluate Phase I metabolism, primarily driven by CYP enzymes.[9][10]
Methodology:
-
Preparation of Reagents:
-
Thaw pooled human liver microsomes (HLMs) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).[13][14]
-
Prepare a 2X NADPH-regenerating system solution in phosphate buffer containing 2.6 mM NADP+, 6.6 mM glucose-6-phosphate, 6.6 mM MgCl₂, and 0.8 U/mL glucose-6-phosphate dehydrogenase.[15]
-
Prepare working solutions of test compounds (Compounds A-E) and positive controls (e.g., Verapamil, Testosterone) at 2 µM in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, combine 50 µL of the microsomal solution with 50 µL of the test compound working solution.
-
Pre-incubate the plate at 37°C for 10 minutes with shaking.
-
Initiate the metabolic reaction by adding 100 µL of the 2X NADPH-regenerating system to each well.[9] The final test compound concentration will be 1 µM.
-
For the negative control (T=0), add 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) before adding the NADPH solution. A "minus cofactor" control should also be run to assess non-NADPH dependent degradation.[10]
-
-
Time-Point Sampling:
-
Incubate the reaction plate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction in the respective wells by adding 150 µL of ice-cold acetonitrile with internal standard.[10]
-
-
Sample Processing and Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein) .
-
Protocol 2: Hepatocyte Stability Assay
This assay provides a more holistic view of hepatic metabolism, incorporating both Phase I and Phase II enzymes, as well as cellular transport mechanisms.[11][12]
Methodology:
-
Hepatocyte Preparation:
-
Incubation:
-
Dispense the hepatocyte suspension into a 24-well plate.
-
Prepare working solutions of test compounds (Compounds A-E) and controls (e.g., 7-hydroxycoumarin, testosterone) in the incubation medium.
-
Add the test compound working solution to the hepatocytes to achieve a final concentration of 1 µM.
-
-
Time-Point Sampling:
-
Sample Processing and Analysis:
-
Vortex the samples and centrifuge to pellet cell debris and precipitated proteins.
-
Analyze the supernatant for the remaining parent compound via LC-MS/MS.[18]
-
-
Data Analysis:
-
Similar to the microsomal assay, calculate the half-life (t½) and intrinsic clearance (CLint).
-
The formula for CLint in hepatocytes is: CLint (µL/min/10⁶ cells) = (0.693 / t½) * (incubation volume / number of cells in 10⁶) .[17]
-
Comparative Data Analysis
The following tables summarize the hypothetical experimental data for this compound and its analogs, based on established structure-metabolism relationships.[9][17]
Table 1: Human Liver Microsomal Stability Data
| Compound | Description | t½ (min) | CLint (µL/min/mg protein) | Metabolic Stability Classification |
| A | Parent Compound | 25 | 55.4 | Moderate |
| B | Hydroxylated Cyclohexyl | > 60 | < 23.1 | High |
| C | Hydroxylated Phenyl | > 60 | < 23.1 | High |
| D | 4-Methylcyclohexyl | 18 | 77.0 | Low to Moderate |
| E | 3,5-Dichloro Analog | 35 | 39.6 | Moderate to High |
Table 2: Human Hepatocyte Stability Data
| Compound | Description | t½ (min) | CLint (µL/min/10⁶ cells) | Metabolic Stability Classification |
| A | Parent Compound | 40 | 34.7 | Moderate |
| B | Hydroxylated Cyclohexyl | > 120 | < 11.6 | High |
| C | Hydroxylated Phenyl | > 120 | < 11.6 | High |
| D | 4-Methylcyclohexyl | 32 | 43.3 | Low to Moderate |
| E | 3,5-Dichloro Analog | 55 | 25.2 | Moderate to High |
Interpretation of Results and Structure-Activity Relationships
The data reveals key insights into the metabolic liabilities of the this compound scaffold.
-
Parent Compound (A): Exhibits moderate clearance, suggesting it is susceptible to metabolism. The likely metabolic "soft spots" are the cyclohexyl ring and the aromatic ring, both of which are prone to CYP-mediated hydroxylation.[19]
-
Hydroxylated Analogs (B and C): These compounds represent potential primary metabolites of Compound A. By synthesizing and testing them directly, we observe very high stability. This is expected, as they are already in an oxidized state and are less likely to undergo further Phase I metabolism. Their clearance would primarily depend on Phase II conjugation (e.g., glucuronidation), which is better assessed in hepatocytes.
-
4-Methylcyclohexyl Analog (D): The introduction of a methyl group on the cyclohexyl ring appears to increase the rate of metabolism. The methyl group itself can be a site for hydroxylation, or its presence may sterically favor oxidation at other positions on the ring. This modification decreases metabolic stability.
-
3,5-Dichloro Analog (E): Replacing the fluorine atom with a second chlorine atom leads to an increase in metabolic stability (longer half-life, lower clearance). Both chlorine and fluorine are electron-withdrawing halogens that can shield the aromatic ring from oxidative attack by CYP enzymes.[9][20] The slightly enhanced stability of the dichloro analog suggests that chlorine may offer a greater protective effect in this scaffold, potentially due to its larger size or different electronic influence.[8]
Potential Metabolic Pathways
Based on the data and known biotransformation reactions, we can propose the primary metabolic pathways for Compound A. The main routes are likely hydroxylation on the cyclohexyl ring (alicyclic hydroxylation) and, to a lesser extent, on the aromatic ring.
Caption: Proposed metabolic pathways for this compound.
Conclusion and Future Directions
This comparative guide demonstrates the power of systematic analog design coupled with standardized in vitro metabolic assays to elucidate structure-metabolism relationships. Our findings indicate that for the this compound scaffold, the primary metabolic liabilities are the cyclohexyl and phenyl rings, which are susceptible to hydroxylation.
Key takeaways for drug development professionals include:
-
Blocking Metabolic Hotspots: Introducing fluorine or chlorine atoms on the aromatic ring can effectively shield it from metabolism, enhancing stability.[4][9][17]
-
Alicyclic Metabolism: The cyclohexyl ring is a significant site of metabolism. Modifications to this ring, such as deuteration or the introduction of blocking groups, could be explored to further improve stability.
-
Predictive Power: The concordance between microsomal and hepatocyte data suggests that for this class of compounds, Phase I metabolism is the primary driver of clearance.
Future work should focus on synthesizing and testing analogs with modifications designed to block the identified metabolic soft spots. For example, replacing susceptible hydrogens on the cyclohexyl ring with deuterium or fluorine could significantly retard the rate of CYP-mediated oxidation. By iteratively applying this design-test-analyze cycle, researchers can rationally engineer molecules with optimized pharmacokinetic properties, increasing their probability of success in later stages of drug development.
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Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Poloniae Pharmaceutica. Available at: [Link]
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Mercell. Metabolic stability in liver microsomes. Mercell. Available at: [Link]
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Fasan, R. (2017). Aldehyde and Ketone Synthesis by P450-Catalyzed Oxidative Deamination of Alkyl Azides. PMC - NIH. Available at: [Link]
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University of Washington. Cytochrome P450 Mechanism B Major Types of P450 oxidation Reactions. University of Washington. Available at: [Link]
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Ginter, T., et al. (2020). Halogen Substitution Influences Ketamine Metabolism by Cytochrome P450 2B6: In Vitro and Computational Approaches. PMC - PubMed Central. Available at: [Link]
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Cronin, M. T. D., et al. (2001). Structure-activity relationships for abiotic thiol reactivity and aquatic toxicity of halo-substituted carbonyl compounds. ResearchGate. Available at: [Link]
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Gaschler, M. G., et al. (2015). Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility. PubMed. Available at: [Link]
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Shaik, S., et al. (2005). Metabolism of halogenated alkanes by cytochrome P450 enzymes. Aerobic oxidation versus anaerobic reduction. PubMed. Available at: [Link]
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Gaschler, M. G., et al. (2015). Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility. Columbia University. Available at: [Link]
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Validating the Mechanism of Action of 3-Chloro-5-fluorophenyl cyclohexyl ketone: A Comparative Guide to Target Deconvolution and Engagement
For drug discovery researchers, the journey from a promising molecular scaffold to a validated therapeutic candidate is both exhilarating and fraught with challenges. The novel compound, 3-Chloro-5-fluorophenyl cyclohexyl ketone, presents such a case. Its unique chemical structure suggests potential biological activity, yet its mechanism of action remains to be elucidated. This guide provides a comprehensive, experience-driven framework for validating the mechanism of action of this compound, comparing its hypothetical performance with established alternatives, and grounding our approach in robust experimental data. Our primary objective is to move beyond simple screening and delve into the "how" and "why" of its biological effects, a critical step for any successful drug development program.
Part 1: The Scientific Imperative - From Phenotype to Mechanism
In modern drug discovery, we often begin with phenotypic screening, where we observe a desirable change in a cell or organism without initially knowing the precise molecular target.[1][2][3][4][5] This "forward pharmacology" approach has been the foundation for the discovery of many first-in-class medicines.[2] Let us hypothesize that a phenotypic screen has identified this compound as a potent inhibitor of cancer cell proliferation in a lung adenocarcinoma cell line (A549). While this is a significant finding, it is merely the starting point. To advance this compound, we must understand its direct molecular target and mechanism of action. This process, known as target deconvolution, is essential for optimizing potency, selectivity, and safety.[6][7][8]
Our investigation will be guided by the central hypothesis that This compound exerts its anti-proliferative effects by inhibiting a member of the protein kinase family , a class of enzymes frequently implicated in cancer. Kinases are attractive drug targets due to their critical roles in cell signaling pathways that control growth, differentiation, and survival.[9]
To validate this hypothesis, we will employ a multi-pronged strategy that combines unbiased target discovery with rigorous target engagement and functional validation assays. This approach ensures that we not only identify a potential target but also confirm that the compound's interaction with this target is responsible for the observed cellular phenotype.
Part 2: A Phased Approach to Mechanism of Action Validation
Our experimental journey is structured in three logical phases:
-
Phase 1: Unbiased Target Identification. We will cast a wide net to identify the potential protein targets of this compound within the native cellular environment.
-
Phase 2: Direct Target Engagement. Once we have a list of putative targets, we will confirm direct physical interaction between the compound and the target protein(s) in living cells.
-
Phase 3: Functional Validation and Comparative Analysis. Finally, we will functionally validate the role of the identified target in the compound's anti-proliferative activity and compare its performance to a known inhibitor of the same target class.
Experimental Workflow Overview
Caption: A phased experimental workflow for validating the mechanism of action.
Phase 1: Unbiased Target Identification using Kinobeads
To identify potential kinase targets in an unbiased manner, we will employ a chemical proteomics approach using Kinobeads .[10][11][12] This technique utilizes a resin with immobilized, broad-spectrum kinase inhibitors to capture a significant portion of the cellular kinome.[10][12] By incubating cell lysates with our compound of interest before pulling down the kinases, we can identify which kinases are competed off the beads, indicating a direct interaction with our compound.[11][13]
Protocol 1: Kinobeads Competition Binding Assay
-
Cell Culture and Lysis: Culture A549 lung adenocarcinoma cells to 80-90% confluency. Harvest and lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Compound Incubation: Aliquot the cell lysate and incubate with increasing concentrations of this compound (e.g., 0.1 µM to 100 µM) or a DMSO vehicle control for 1 hour at 4°C.
-
Kinobeads Pulldown: Add the Kinobeads resin to each lysate and incubate for 1 hour at 4°C to allow for kinase binding.
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the bound kinases from the beads.
-
Sample Preparation and Mass Spectrometry: Prepare the eluted proteins for mass spectrometry analysis (e.g., trypsin digestion, TMT labeling for quantification).
-
Data Analysis: Analyze the mass spectrometry data to identify and quantify the kinases that are displaced from the beads in the presence of this compound.
Hypothetical Data: Top Kinase Hits
Let's assume our Kinobeads experiment identifies several putative kinase targets. The data would be represented as follows:
| Kinase Target | Apparent Dissociation Constant (Kd app) | Description |
| EGFR | 0.5 µM | Epidermal Growth Factor Receptor; a well-known oncogene in lung cancer. |
| AKT1 | 2.1 µM | Serine/threonine kinase; a key node in cell survival pathways. |
| CDK2 | 5.8 µM | Cyclin-dependent kinase 2; a regulator of the cell cycle. |
| MAPK1 | 12.5 µM | Mitogen-activated protein kinase 1; involved in cell proliferation and differentiation. |
Based on this hypothetical data, Epidermal Growth Factor Receptor (EGFR) emerges as the most promising candidate due to its low apparent dissociation constant.
Phase 2: Confirming Direct Target Engagement with CETSA
The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement in intact cells.[14][15][16][17][18] It operates on the principle that when a ligand binds to a protein, it generally stabilizes the protein's structure, leading to an increase in its melting temperature.[15][18]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact A549 cells with this compound (at a concentration where the phenotypic effect is observed, e.g., 10 µM) or a DMSO vehicle control.
-
Heat Challenge: Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by rapid cooling.
-
Cell Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Protein Quantification: Analyze the soluble fractions by Western blot using an antibody specific for our top candidate, EGFR.
-
Data Analysis: Quantify the band intensities and plot the amount of soluble EGFR as a function of temperature to generate melting curves.
Hypothetical Data: CETSA Results for EGFR
| Treatment | Melting Temperature (Tm) | Thermal Shift (ΔTm) |
| DMSO (Vehicle) | 52.3°C | - |
| This compound (10 µM) | 58.7°C | +6.4°C |
A significant positive thermal shift for EGFR in the presence of our compound would provide strong evidence of direct target engagement in a cellular context.
Phase 3: Functional Validation and Comparative Analysis
Having identified EGFR as a high-confidence target, we must now functionally validate its role in the anti-proliferative activity of this compound and compare its performance to a well-established EGFR inhibitor, such as Gefitinib .
Biochemical Validation
A biochemical enzyme inhibition assay will determine the direct inhibitory effect of our compound on the enzymatic activity of purified EGFR.[19][20][21][22][23]
Protocol 3: Biochemical EGFR Kinase Assay
-
Assay Setup: In a 96-well plate, combine recombinant human EGFR protein, a specific peptide substrate, and ATP.
-
Inhibitor Addition: Add serial dilutions of this compound or Gefitinib.
-
Reaction and Detection: Incubate to allow the kinase reaction to proceed. Measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence or luminescence).
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Hypothetical Data: Biochemical Inhibition of EGFR
| Compound | IC50 (nM) |
| This compound | 75 |
| Gefitinib | 30 |
This hypothetical data suggests that our compound is a potent inhibitor of EGFR, albeit slightly less potent than the established drug Gefitinib in a purified system.
Cellular Pathway Analysis
To link EGFR inhibition to the observed anti-proliferative phenotype, we will examine the phosphorylation status of downstream signaling proteins in the EGFR pathway, such as AKT and ERK.
Caption: Simplified EGFR signaling pathway and points of inhibition.
Protocol 4: Western Blot for Pathway Analysis
-
Cell Treatment: Treat A549 cells with this compound, Gefitinib, or DMSO for a defined period.
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration.
-
SDS-PAGE and Western Blotting: Separate proteins by size using SDS-PAGE and transfer them to a membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, and total ERK. Use a loading control like GAPDH.
-
Detection and Analysis: Use a secondary antibody for detection and quantify the band intensities.
Comparative Performance Summary
The final step is to consolidate our findings into a clear comparison with the known alternative, Gefitinib.
| Metric | This compound | Gefitinib (Alternative) | Rationale & Interpretation |
| A549 Proliferation IC50 | 1.2 µM | 0.8 µM | Both compounds show potent anti-proliferative effects, validating the relevance of the chosen cell model. |
| EGFR Kinobeads Kd app | 0.5 µM | 0.3 µM | Both compounds demonstrate high-affinity binding to EGFR in a competitive assay. |
| EGFR CETSA ΔTm | +6.4°C | +7.1°C | Strong evidence of direct target engagement for both compounds in intact cells. |
| Biochemical EGFR IC50 | 75 nM | 30 nM | Our compound is a direct and potent inhibitor of EGFR's enzymatic activity. |
| p-AKT & p-ERK Inhibition | Yes | Yes | Both compounds effectively block downstream signaling, confirming the on-target mechanism in a cellular context. |
Conclusion and Future Directions
This comprehensive guide outlines a robust, multi-faceted approach to validating the mechanism of action for a novel compound, this compound. Through a systematic process of unbiased target identification, direct target engagement, and functional validation, we have built a strong case for its role as an EGFR inhibitor. The comparative analysis with Gefitinib provides a crucial benchmark for its performance.
The journey for this compound is far from over. Future studies should focus on kinome-wide selectivity profiling to assess off-target effects, in vivo efficacy studies in animal models of lung cancer, and further structure-activity relationship (SAR) studies to optimize its potency and drug-like properties.[24] By following a logically sound and experimentally rigorous path, we can confidently advance promising molecules from initial hits to potentially life-saving therapies.
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Benchmarking 3-Chloro-5-fluorophenyl cyclohexyl ketone Against Known Pin1 Inhibitors: A Comparative Guide
This guide provides a comprehensive framework for benchmarking the novel compound, 3-Chloro-5-fluorophenyl cyclohexyl ketone, against established inhibitors of the Peptidyl-Prolyl Isomerase Pin1. As overexpression of Pin1 is implicated in various cancers, identifying new potent and selective inhibitors is a critical area of research.[1] This document outlines the scientific rationale, detailed experimental protocols, and data interpretation for evaluating the inhibitory potential of this novel compound.
Introduction: The Rationale for Targeting Pin1
Pin1 is a unique enzyme that specifically isomerizes the peptide bond preceding a proline residue when the preceding serine or threonine is phosphorylated (pSer/Thr-Pro). This catalytic activity functions as a molecular switch, regulating the conformation and activity of numerous proteins involved in cell cycle progression, signaling, and gene expression.[1] Its pivotal role in these processes and its overexpression in many human cancers make it a compelling therapeutic target.
The chemical structure of this compound, featuring a cyclohexyl ketone moiety, suggests its potential as a substrate-analogue inhibitor. Ketone-based compounds have been explored as electrophilic "warheads" designed to interact with key residues in enzyme active sites, including the cysteine residue (Cys113) in the active site of Pin1.[1] This guide will compare its performance against two well-characterized, albeit mechanistically different, Pin1 inhibitors: Juglone, a natural product known for its non-specific covalent inhibition, and ATRA (All-trans retinoic acid), a compound reported to induce the degradation of Pin1.
Experimental Design: A Multi-faceted Approach to Inhibitor Characterization
To comprehensively evaluate the inhibitory properties of this compound, a multi-tiered experimental approach is proposed. This workflow is designed to move from broad enzymatic activity assessment to more detailed mechanistic studies.
Figure 1: A tiered experimental workflow for the characterization of novel Pin1 inhibitors.
Causality Behind Experimental Choices
-
PPIase Assay: The core of the investigation relies on a protease-coupled Peptidyl-Prolyl Isomerase (PPIase) assay. This established method provides a quantitative measure of Pin1 catalytic activity.
-
IC50 Determination: Establishing the half-maximal inhibitory concentration (IC50) is the first critical metric for quantifying the potency of the inhibitors.
-
Reversibility and Kinetics: Understanding whether the inhibition is reversible or irreversible (covalent) is crucial for drug development. Kinetic studies further elucidate the mode of inhibition (e.g., competitive, non-competitive).
-
Cellular Assays: Moving from an in vitro enzymatic context to a cellular environment is essential to assess cell permeability, target engagement, and the effect on cell proliferation, a key hallmark of cancer.
-
Selectivity Profiling: Counter-screening against other PPIases, such as cyclophilins and FKBPs, is a critical step to ensure the inhibitor's specificity for Pin1, which is vital for minimizing off-target effects.[1]
Comparative Performance Data
The following table summarizes hypothetical data from the initial enzymatic screening, providing a direct comparison of this compound with the known inhibitors.
| Compound | Putative Mechanism | IC50 (µM) | Inhibition Type |
| This compound | Covalent/Reversible | 5.2 | To be determined |
| Juglone | Irreversible Covalent | 10 | Non-specific |
| ATRA (All-trans retinoic acid) | Pin1 Degradation | 15 | Indirect |
Detailed Experimental Protocols
Pin1 PPIase Activity Assay (Protease-Coupled)
This protocol is a self-validating system as it includes positive and negative controls and relies on a well-established kinetic measurement.
-
Reagents and Materials:
-
Recombinant human Pin1 enzyme
-
Substrate peptide: Ac-Ala-Ala-Pro-Phe-pNA (succinyl-alanine-alanine-proline-phenylalanine-p-nitroanilide)
-
Chymotrypsin
-
Assay Buffer: 35 mM HEPES, pH 7.8
-
-
Procedure:
-
Prepare a stock solution of this compound, Juglone, and ATRA in DMSO.
-
In a 96-well plate, add 50 µL of assay buffer.
-
Add 1 µL of the inhibitor at various concentrations (e.g., from 0.1 µM to 100 µM).
-
Add 20 µL of Pin1 enzyme solution and incubate for 15 minutes at room temperature.
-
To initiate the reaction, add 20 µL of the substrate peptide.
-
Immediately add 10 µL of chymotrypsin. Chymotrypsin will cleave the Phe-pNA bond only when the Pro-Phe bond is in the trans conformation.
-
Measure the absorbance at 390 nm every 30 seconds for 15 minutes using a plate reader. The rate of p-nitroaniline release is proportional to the rate of Pin1-catalyzed isomerization.
-
Calculate the rate of reaction for each inhibitor concentration and plot against the log of the inhibitor concentration to determine the IC50 value.
-
Reversibility of Inhibition Assay
This protocol helps distinguish between covalent and non-covalent inhibitors.
-
Procedure:
-
Incubate Pin1 enzyme with a high concentration (e.g., 10x IC50) of this compound or Juglone for 1 hour.
-
As a control, incubate Pin1 with DMSO.
-
Place the enzyme-inhibitor mixture in a dialysis cassette (10 kDa MWCO) and dialyze against a large volume of assay buffer for 24 hours with multiple buffer changes.
-
After dialysis, measure the enzymatic activity of the dialyzed samples using the PPIase assay described above.
-
Interpretation: If the enzymatic activity is restored after dialysis, the inhibition is reversible. If the activity remains low, the inhibition is likely irreversible (covalent).
-
Mechanistic Insights and Signaling Pathways
The interaction of Pin1 with its substrates is a critical regulatory node in cellular signaling. For example, Pin1-mediated isomerization of key cell cycle proteins can determine their stability and activity.
Figure 2: Simplified pathway of Pin1 action and its inhibition.
The cyclohexyl ketone moiety of the novel inhibitor is hypothesized to form a covalent adduct with the Cys113 residue in the catalytic pocket of Pin1, thereby blocking substrate access and catalysis. This proposed mechanism warrants further investigation through techniques like mass spectrometry to identify any covalent modifications to the enzyme.
Conclusion and Future Directions
This guide provides a foundational framework for the initial characterization of this compound as a putative Pin1 inhibitor. The proposed experiments will systematically evaluate its potency, mechanism of action, and cellular efficacy in comparison to known agents. Positive results from these benchmarking studies would justify more advanced preclinical investigations, including selectivity profiling across a broader panel of enzymes and in vivo efficacy studies in relevant cancer models. The three-dimensional aspect of the cyclohexyl substituent could offer unique interactions within the binding pocket, potentially leading to improved affinity and selectivity compared to flatter aromatic compounds.[2]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloro-5-fluorophenyl cyclohexyl ketone
Introduction: Beyond the Benchtop
As researchers dedicated to advancing drug development, our focus is often on synthesis, purification, and analysis. However, the life cycle of a chemical does not end with data collection. The responsible management of chemical waste is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. 3-Chloro-5-fluorophenyl cyclohexyl ketone, a halogenated aromatic ketone, is a compound that requires specific, informed disposal procedures. Its chlorinated and fluorinated nature places it in a distinct category of chemical waste that cannot be handled casually.
This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound. Moving beyond a simple checklist, we will explore the scientific rationale behind each step, ensuring that your laboratory's procedures are not only compliant but also fundamentally safe and scientifically sound.
Part 1: Foundational Principles of Halogenated Waste Management
Hazard Identification and Risk Assessment
While a specific Safety Data Sheet (SDS) for this compound is not widely available, we can infer its hazard profile from structurally similar compounds, such as 3-Chlorophenyl cyclohexyl ketone. The likely hazards include:
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Furthermore, as a halogenated organic compound, it is subject to specific environmental regulations. The combustion of chlorinated and fluorinated compounds can produce hazardous byproducts like hydrogen chloride (HCl) and hydrogen fluoride (HF) gas, necessitating specialized disposal methods.[2]
Before handling this compound, a thorough risk assessment is mandatory. This involves evaluating the quantities being used, the potential for aerosolization, and the specific engineering controls (e.g., chemical fume hood) available.
The Imperative of Waste Segregation
The single most critical step in managing this waste stream is segregation . Halogenated organic wastes must never be mixed with non-halogenated organic wastes.[3][4][5]
-
Causality: The disposal pathways for these two streams are fundamentally different and have significant cost implications. Non-halogenated solvents are often recycled or used as fuel in industrial furnaces. In contrast, halogenated wastes must undergo high-temperature incineration in specialized facilities equipped with acid gas scrubbers to neutralize the HCl and HF produced.[2][5] Mixing these wastes contaminates the larger, less expensive non-halogenated stream, drastically increasing disposal costs and environmental liability.[5][6]
Part 2: Step-by-Step Disposal Protocol
This protocol outlines the procedure for collecting and managing waste this compound and materials contaminated with it.
Personal Protective Equipment (PPE)
Proper selection and use of PPE is the first line of defense. The minimum required PPE includes:
-
Eye Protection: Chemical splash goggles are mandatory.[7]
-
Hand Protection: Nitrile gloves are recommended. Always check the manufacturer's glove compatibility chart for the specific solvents in use.
-
Body Protection: A flame-resistant laboratory coat must be worn and fully fastened.
-
Respiratory Protection: All handling of the compound, including waste consolidation, should be performed inside a certified chemical fume hood to minimize inhalation exposure.[7]
Waste Collection and Container Management
-
Select the Correct Waste Container:
-
Use a dedicated, chemically compatible container clearly designated for "Halogenated Organic Waste."[3][4] These containers are often supplied by your institution's Environmental Health and Safety (EHS) department and may be color-coded (e.g., green labeled carboys) for easy identification.[3]
-
The container must be in good condition with a secure, threaded screw cap to prevent leaks and vapor release.[4]
-
-
Proper Labeling:
-
Label the container before adding any waste.[4]
-
The label must, at a minimum, include the words "Hazardous Waste" and a complete list of all chemical constituents by their full names (no abbreviations or formulas).[4][6]
-
Maintain a running log of the approximate percentages of each component added to the waste container.
-
-
Accumulating Waste:
-
Always keep the waste container closed except when actively adding waste.[4][6] This is a critical safety and regulatory requirement to prevent the release of volatile organic compounds (VOCs).
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]
-
The SAA must be under the control of the laboratory personnel and situated at or near the point of generation.
-
Ensure the waste container is within secondary containment (e.g., a chemical-resistant tub or tray) to contain any potential leaks.
-
Managing Contaminated Materials
-
Solid Waste: Disposable lab materials such as contaminated gloves, weigh boats, and absorbent pads should be collected in a separate, clearly labeled bag or container for "Halogenated Solid Waste." Do not dispose of these items in the regular trash.
-
Sharps: Contaminated needles or razor blades must be placed in a designated sharps container and managed as hazardous waste.
-
Glassware: Glassware should be triple-rinsed with a suitable solvent. The first two rinsates must be collected as halogenated hazardous waste. The third rinsate may, depending on institutional policy, be collected as well.
Arranging for Final Disposal
Once the waste container is full or has been in use for the maximum time allowed by institutional policy (often 6-12 months), contact your EHS department to arrange for pickup. Do not attempt to dispose of the chemical down the drain or via any other unauthorized route.[4] Final disposal will be carried out by a licensed hazardous waste treatment, storage, and disposal facility (TSDF), typically via controlled high-temperature incineration.[8][9]
Part 3: Emergency Procedures - Spill Management
Even with careful handling, spills can occur. Preparedness is key.
-
Small Spills (Manageable by lab personnel):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill using a chemical absorbent material (spill pads, sand, or vermiculite).
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[4][7]
-
Clean the spill area with soap and water.
-
-
Large Spills (or any spill you are not comfortable handling):
-
Evacuate the area immediately.
-
Alert others and prevent entry.
-
Contact your institution's emergency response team (e.g., EHS) and provide details about the spilled material.[7]
-
Data Presentation and Visualization
Summary of Disposal Parameters
| Parameter | Specification | Rationale |
| Waste Category | Halogenated Organic Waste | Contains chlorine and fluorine, requiring specialized incineration with acid gas scrubbing.[2][3] |
| Container Type | Chemically compatible (e.g., HDPE) with a threaded screw cap. | Prevents degradation of the container and release of hazardous vapors.[4] |
| Primary Labeling | "Hazardous Waste," full chemical names of all contents with percentages. | Ensures regulatory compliance and safe handling by disposal personnel.[4][6] |
| Storage Location | Designated Satellite Accumulation Area (SAA) with secondary containment. | Limits quantity, ensures local control, and contains potential leaks.[6] |
| Final Disposal | High-temperature incineration by a licensed TSDF. | Ensures complete destruction of the organic molecule and neutralization of hazardous halogenated byproducts.[8][9] |
Disposal Decision Workflow
The following diagram illustrates the critical decision-making and handling workflow for this compound waste.
Caption: Decision workflow for proper segregation and disposal.
References
-
Hazardous Waste Segregation Guide . (n.d.). Tufts University. Retrieved from [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure . (n.d.). Braun Research Group, University of Illinois Urbana-Champaign. Retrieved from [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . (1987, December). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Halogenated Solvents in Laboratories . (n.d.). Temple University Environmental Health and Radiation Safety. Retrieved from [Link]
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PubChem Compound Summary for CID 11601008, 3-Chlorophenyl cyclohexyl ketone . (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Process for Disposal of Chlorinated Organic Residues . (1970). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Safety Data Sheet - 2-(4-chlorophenyl)ethyl cyclopentyl ketone . (2026, January 9). Angene Chemical. Retrieved from [Link]
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Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes . (2025, December 1). U.S. Environmental Protection Agency. Retrieved from [Link]
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Steps in Complying with Regulations for Hazardous Waste . (2025, May 30). U.S. Environmental Protection Agency. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment and Safe Handling of 3-Chloro-5-fluorophenyl cyclohexyl ketone
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and rigorous approach to safety. This guide provides essential operational and safety protocols for handling 3-Chloro-5-fluorophenyl cyclohexyl ketone (C₁₃H₁₄ClFO, MW: 240.70)[1]. Given the absence of comprehensive toxicological data for this specific compound, all procedures are grounded in the principle of treating it as a substance with significant potential hazards, based on its classification as a halogenated aromatic ketone. Our primary objective is to eliminate exposure pathways through meticulous planning and the correct use of Personal Protective Equipment (PPE).
Hazard Assessment & Risk Analysis
The molecular structure of this compound suggests multiple potential hazards. It combines a ketone group, known for potential flammability and solvent action on standard PPE, with a halogenated (chloro-fluoro) aromatic ring, a class of compounds often associated with skin, eye, and respiratory irritation, as well as potential systemic toxicity[2][3].
Since no specific Occupational Exposure Limit (OEL) has been established by bodies like OSHA or ACGIH for this compound, we must adhere to the As Low As Reasonably Achievable (ALARA) principle[4]. This means engineering controls and PPE are selected to minimize any potential exposure. For context, NIOSH recommends a ceiling limit of 2 ppm for some other halogenated agents, underscoring the need for stringent controls[5][6].
Table 1: Inferred Hazard Identification
| Hazard Type | Potential Hazard Description | Likely GHS Classification (Inferred) | Supporting Evidence |
|---|---|---|---|
| Acute Toxicity | May be toxic or harmful if swallowed, inhaled, or in direct contact with skin. | H301 + H311 + H331 (Toxic) or H302 (Harmful) | Based on SDS for similar halogenated aromatic compounds[3]. |
| Skin Corrosion/Irritation | Causes skin irritation upon contact. | H315 (Causes skin irritation) | A common characteristic of both ketones and halogenated aromatics[2][3]. |
| Eye Damage/Irritation | Causes serious eye irritation or damage. | H319 (Causes serious eye irritation) | Expected based on data for analogous chemical structures[2][3]. |
| Respiratory Toxicity | Vapors or dust may cause respiratory tract irritation. | H335 (May cause respiratory irritation) | Inhalation of vapors or aerosols should be avoided[3]. |
| Physical Hazard | Ketones can be flammable; vapors may form explosive mixtures with air. | H226 (Flammable liquid and vapor) | General property of ketones; requires avoiding ignition sources[2]. |
Required Personal Protective Equipment (PPE)
The selection of PPE is the most critical barrier between the researcher and the chemical. The following matrix outlines the minimum required PPE for handling this compound under various laboratory scenarios.
Table 2: PPE Selection Matrix
| Task Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
|---|---|---|---|---|
| Weighing/Aliquoting Solid | Chemical safety goggles and a full-face shield. | Double Gloving: Nitrile inner glove with a Butyl rubber or PVA outer glove.[7][8][9] | Full-length lab coat. | Primary: Certified Chemical Fume Hood. |
| Preparing Solutions | Chemical safety goggles and a full-face shield. | Double Gloving: Nitrile inner glove with a Butyl rubber or PVA outer glove.[7][8][9] | Full-length lab coat and a chemical-resistant apron. | Primary: Certified Chemical Fume Hood. |
| Large-Scale Transfer (>1L) | Chemical safety goggles and a full-face shield. | Heavy-duty Butyl or PVA gauntlet-style gloves.[8][9] | Chemical-resistant coveralls over normal lab attire. | Primary: Certified Chemical Fume Hood. |
| Cleaning & Decontamination | Chemical safety goggles and a full-face shield. | Double Gloving: Nitrile inner glove with a Butyl rubber or PVA outer glove.[7][8][9] | Full-length lab coat and a chemical-resistant apron. | Primary: Certified Chemical Fume Hood. |
Causality Behind PPE Choices:
-
Eye and Face Protection: Safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes and vapors. A full-face shield is required over the goggles because halogenated compounds can be rapidly absorbed by mucous membranes and can cause severe irritation[3].
-
Hand Protection: Standard nitrile gloves offer poor resistance to ketones and aromatic solvents. Butyl rubber gloves provide excellent protection against ketones[7][9]. Polyvinyl alcohol (PVA) gloves are also highly resistant to these chemical classes but must not be used with water-based solutions, as water degrades them[8]. The double-gloving strategy provides a robust barrier; a breach in the outer (e.g., Butyl) glove will be contained by the inner (nitrile) glove, alerting the user to the failure.
-
Body Protection: A standard lab coat protects against minor spills. When handling larger volumes or performing tasks with a higher splash potential, a chemical-resistant apron made of a material like neoprene or PVC is essential to prevent skin contact and clothing contamination.
-
Respiratory Protection: All handling of this compound must occur within a properly functioning and certified chemical fume hood. This is a non-negotiable engineering control to prevent inhalation of potentially toxic vapors or dust. A respirator is not a substitute for a fume hood and should only be considered for emergency situations.
Standard Operating Procedure (SOP) for Safe Handling
This workflow provides a systematic, self-validating process for handling the compound from preparation to disposal.
Caption: Workflow for Handling this compound.
Procedural Steps:
-
Preparation: Before bringing the chemical into the workspace, confirm the fume hood's certification is current and the airflow monitor is functioning. Inspect all PPE for defects. Ensure a chemical spill kit rated for solvents is immediately accessible.
-
Handling: Conduct all manipulations deep within the fume hood. Use disposable tools where possible to minimize cleaning. Keep the primary container sealed when not actively dispensing.
-
Decontamination: All non-disposable equipment (glassware, stir bars) must be decontaminated. A preliminary rinse with a suitable organic solvent (like acetone or ethyl acetate) should be performed inside the fume hood, with the rinsate collected as halogenated organic waste. This is followed by a standard wash with laboratory detergent and water[10].
-
Waste Disposal: Do not dispose of this chemical or its waste down the drain[3]. All waste streams—liquid (chemical, solvent rinses), solid (contaminated filter paper, weigh boats), and used PPE—must be segregated into clearly labeled, sealed hazardous waste containers. Contact a licensed professional waste disposal service or your institution's Environmental Health & Safety (EHS) department for pickup[3].
Emergency & Disposal Protocols
Spill Response:
-
Small Spill (inside fume hood): Absorb with a chemical-rated absorbent pad or sand. Collect the material using non-sparking tools, place it in a sealed container, and label it as hazardous waste. Wipe the area with a solvent-moistened towel (collecting the towel as waste) and then clean with soap and water.
-
Large Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert colleagues and contact your institution's EHS emergency line. Do not attempt to clean it up without specialized training and equipment, including a self-contained breathing apparatus.
First Aid Measures:
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention[3].
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[3].
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention[3].
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[3].
By implementing these rigorous safety measures, we can confidently work with novel compounds like this compound while upholding the highest standards of laboratory safety and protecting the health of all personnel.
References
-
Personal Protective Equipment - PPE - Chemical Resistant Gloves. DQE.
-
PVA Ketochem Acetone-Ketone & Solvent Protection Chemical Gauntlets. GlovesnStuff.
-
Polyco Ketochem Lightweight Ketone Chemical Resistant Gloves KETO. Safety Gloves.
-
Gloves, Butyl Rubber. Flinn Scientific.
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Keto-Handler Plus Thermoplastic Elastomer (TPE) Disposable Gloves. Black Box Safety.
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Safety Data Sheet - INTERTHANE 990 STORM GREY PART A. AkzoNobel.
-
Safety Data Sheet - C2759. Sigma-Aldrich.
-
Safety Data Sheet (SDS) - PC/ABS WP-1105M. LG Chem.
-
Safety Data Sheet - 2-(4-chlorophenyl)ethyl cyclopentyl ketone. Angene Chemical.
-
Process for the dechlorination of chlorinated aromatic compounds. Google Patents.
-
Operating Procedure: Field Equipment Cleaning and Decontamination. U.S. Environmental Protection Agency (EPA).
-
Safety Data Sheet - 3M™ Screen Print UV Matte Clear 9730i. 3M.
-
Permissible Exposure Limits – OSHA Annotated Table Z-1. Occupational Safety and Health Administration.
-
Process for destroying chlorinated aromatic compounds. Google Patents.
-
This compound. ChemScene.
-
Waste Anesthetic Gas - Occupational Health and Safety. Virginia Commonwealth University.
-
Occupational Exposure to Halogenated Anaesthetic Gases in Hospitals: A Systematic Review of Methods and Techniques to Assess Air Concentration Levels. PubMed Central (PMC).
-
Method of removing chlorofluorocarbons from the atmosphere. Google Patents.
-
Dechlorination/detoxification of aromatic chlorides using fly ash under mild conditions. PubMed.
-
Halogenated Anesthetic Gasses - Fact Sheet. University of Minnesota.
-
Anesthetic Gases: Safe Use Guidelines. University of Washington.
Sources
- 1. This compound | ChemScene | Chemikart [lab-chromatography-fittings-zone.chemikart.com]
- 2. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 3. angenechemical.com [angenechemical.com]
- 4. Occupational Exposure to Halogenated Anaesthetic Gases in Hospitals: A Systematic Review of Methods and Techniques to Assess Air Concentration Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Waste Anesthetic Gas - Occupational Health and Safety - Virginia Commonwealth University [healthsafety.vcu.edu]
- 6. hsrm.umn.edu [hsrm.umn.edu]
- 7. shop.dqeready.com [shop.dqeready.com]
- 8. glovesnstuff.com [glovesnstuff.com]
- 9. Gloves, Butyl Rubber | Flinn Scientific [flinnsci.com]
- 10. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
